molecular formula C12H11N B184572 4-Methyl-2-phenylpyridine CAS No. 3475-21-6

4-Methyl-2-phenylpyridine

Cat. No.: B184572
CAS No.: 3475-21-6
M. Wt: 169.22 g/mol
InChI Key: WWMRJCUZPJJWBC-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpyridine is a valuable chemical scaffold in medicinal chemistry and neuroscience research, particularly in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor (M4 mAChR) . Targeting M4 mAChR has emerged as a promising therapeutic strategy for neurodevelopmental and neurodegenerative diseases such as schizophrenia and Alzheimer's disease . As a key structural motif, the 2-phenylpyridine core is utilized in the design of compounds that act as highly selective M4 PAMs, which can potentiate the receptor's response to its native neurotransmitter, offering a potential path to improved treatment with reduced side effects . Beyond neuroscience, phenylpyridine-based structures are also investigated in materials science for applications such as the construction of hypercrosslinked polymers (HCPs), which show promise in environmental technologies like atmospheric CO2 capture and conversion . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenylpyridine
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InChI

InChI=1S/C12H11N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMRJCUZPJJWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188302
Record name 4-Methyl-2-phenylpyridine
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3475-21-6
Record name 4-Methyl-2-phenylpyridine
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Record name 4-Methyl-2-phenylpyridine
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Record name 4-Methyl-2-phenylpyridine
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Record name 4-methyl-2-phenylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenylpyridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis, and explores its current and potential applications in drug development. Particular emphasis is placed on its role as a key building block for pharmacologically active molecules. While direct biological data on this compound is emerging, this guide also discusses the known activities of structurally related compounds to infer potential mechanisms of action and therapeutic targets.

Introduction

This compound, also known as 2-phenyl-4-picoline, is a substituted pyridine derivative with the chemical formula C₁₂H₁₁N.[1] Its structure, featuring both a pyridine and a phenyl ring, makes it a versatile scaffold in organic synthesis. The presence of the methyl group and the specific substitution pattern influence its electronic properties and steric hindrance, which are critical for its interaction with biological targets. This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Properties of this compound

The Chemical Abstracts Service (CAS) number for this compound is 3475-21-6 .[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁N[1]
Molecular Weight 169.23 g/mol
Appearance White to light yellow powder or lump
Boiling Point 284.5 ± 9.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
LogP 3.09[1]
Polar Surface Area 12.89 Ų[1]
#H-bond Acceptors 1[1]
#H-bond Donors 0[1]
#Freely Rotating Bonds 1[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These methods offer high yields and good functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the synthesis of this compound, this typically involves the reaction of a halopyridine derivative with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

  • Reactants: 2-bromo-4-methylpyridine and phenylboronic acid.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Solvent: A mixture of toluene and ethanol, or 1,2-dimethoxyethane (DME).

Procedure:

  • To a reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (0.02-0.05 eq).

  • Add the solvent mixture, followed by the aqueous base solution (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Suzuki_Coupling 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine Reaction Mixture Reaction Mixture 2-Bromo-4-methylpyridine->Reaction Mixture Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Mixture Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Mixture Catalyst Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Mixture Activates Boronic Acid This compound This compound Reaction Mixture->this compound Reflux

Suzuki-Miyaura cross-coupling for this compound synthesis.
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is also highly effective for the synthesis of this compound.

Experimental Protocol: Negishi Coupling (Representative)

  • Reactants: 2-chloro-4-methylpyridine and a phenylzinc reagent (e.g., phenylzinc chloride).

  • Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or a catalyst generated in situ from Pd(OAc)₂ and a phosphine ligand.

Procedure:

  • Prepare the phenylzinc reagent by reacting a phenyl Grignard reagent or phenyllithium with zinc chloride.

  • In a separate flask under an inert atmosphere, add 2-chloro-4-methylpyridine (1.0 eq) and the palladium catalyst.

  • Add a suitable solvent, such as tetrahydrofuran (THF).

  • Slowly add the prepared phenylzinc reagent (1.1-1.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Negishi_Coupling 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine Coupling Reaction Coupling Reaction 2-Chloro-4-methylpyridine->Coupling Reaction Phenylzinc Reagent Phenylzinc Reagent Phenylzinc Reagent->Coupling Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupling Reaction Catalyst This compound This compound Coupling Reaction->this compound

Negishi cross-coupling for this compound synthesis.

Applications in Drug Development

The this compound scaffold is a key constituent in a variety of biologically active compounds. While specific data for the parent compound is limited, its derivatives have shown promise in several therapeutic areas.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties. The activity of these compounds is often attributed to their ability to interact with various cellular targets, including protein kinases and microtubules. While no specific IC50 values for this compound against cancer cell lines are readily available in the cited literature, derivatives of 4'-phenyl-2,2':6',2''-terpyridine have demonstrated significant antiproliferative activity against glioblastoma, leukemia, breast, pancreatic, and colon cancer cell lines.[3] These compounds are suggested to influence cellular redox homeostasis, a pathway to which cancer cells are particularly vulnerable.[3]

Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyridine Derivative AMCF-7 (Breast)5.2Fictional Example
Pyridine Derivative BA549 (Lung)10.8Fictional Example
Pyridine Derivative CHCT116 (Colon)2.5Fictional Example

Note: The table above provides fictional representative data for illustrative purposes, as specific IC50 values for this compound were not found in the provided search results.

Central Nervous System (CNS) Activity

Derivatives of 4-phenylpyridine have been explored as modulators of G protein-coupled receptors (GPCRs), which are critical targets for CNS disorders. For instance, 4-phenylpyridin-2-one derivatives have been identified as novel positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[4] PAMs of the M1 mAChR are a promising therapeutic strategy for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[5]

Potential Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound is not yet well-established. However, based on the biological activities of structurally related compounds, several potential pathways can be hypothesized.

G Protein-Coupled Receptor (GPCR) Modulation

Given that derivatives of 4-phenylpyridine act as allosteric modulators of the M1 muscarinic acetylcholine receptor, it is plausible that this compound or its metabolites could interact with GPCRs.[4] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, leading to a change in the receptor's conformation and a modulation of its response to the endogenous ligand.

GPCR_Modulation cluster_membrane Cell Membrane GPCR Extracellular M1 mAChR Intracellular G_Protein G Protein GPCR:f2->G_Protein Activation Endogenous Ligand (ACh) Endogenous Ligand (ACh) Endogenous Ligand (ACh)->GPCR:f0 4-M-2-PP Derivative (PAM) 4-M-2-PP Derivative (PAM) 4-M-2-PP Derivative (PAM)->GPCR:f0 Allosteric Binding Cellular_Response Enhanced Cellular Response G_Protein->Cellular_Response

Hypothetical GPCR allosteric modulation by a this compound derivative.
Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. While not directly demonstrated for this compound, it is a plausible mechanism of action for its potential anticancer effects. Kinase inhibitors typically function by blocking the ATP binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and inhibiting signaling pathways that promote cell proliferation and survival.

Conclusion

This compound is a valuable and versatile chemical entity with established utility in organic synthesis and significant potential in drug discovery. Its straightforward synthesis via modern cross-coupling methodologies makes it an accessible building block for the creation of diverse molecular libraries. While further research is required to fully elucidate the specific biological activities and mechanisms of action of this compound itself, the promising activities of its derivatives in oncology and neuroscience highlight this scaffold as a privileged structure for the development of novel therapeutics. Future investigations should focus on the direct biological evaluation of this compound and the exploration of its interactions with a broader range of biological targets to unlock its full therapeutic potential.

References

4-Methyl-2-phenylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and a representative synthetic protocol for 4-Methyl-2-phenylpyridine, a valuable building block in medicinal chemistry and materials science.

Core Molecular Data

This compound is an aromatic organic compound consisting of a pyridine ring substituted with both a methyl and a phenyl group.[1] Its structural characteristics make it a versatile precursor in the synthesis of various pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a ready reference for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₂H₁₁N[1][2]
Molecular Weight 169.22 g/mol [1]
Monoisotopic Mass 169.089149355 Da[1][2]
CAS Number 3475-21-6[1]
Appearance White to light yellow powder or lump[2]
Boiling Point 284.5 ± 9.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Refractive Index 1.568
Topological Polar Surface Area 12.9 Ų[1][2]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and functional group tolerance. The following protocol is a representative method for this synthesis.

Materials and Reagents
  • 2-Bromo-4-methylpyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • High-purity nitrogen or argon gas

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stir bar

Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-methylpyridine, phenylboronic acid (1.2 equivalents), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature between 80-120 °C.

  • Monitoring: Periodically monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by silica gel column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Suzuki-Miyaura synthesis of this compound.

Suzuki_Miyaura_Synthesis Reactants Reactants Assembly (2-Bromo-4-methylpyridine, Phenylboronic acid, Catalyst, Base) Inerting Inerting (Evacuate/Backfill with Ar/N2) Reactants->Inerting Solvent Solvent Addition (Degassed Dioxane/H2O) Inerting->Solvent Reaction Heating & Stirring (80-120 °C) Solvent->Reaction Monitoring Reaction Monitoring (TLC / GC-MS) Reaction->Monitoring Workup Aqueous Work-up (EtOAc, H2O, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

References

4-Methyl-2-phenylpyridine: A Technical Guide to Solubility and pKa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 4-Methyl-2-phenylpyridine, with a core focus on its solubility and pKa value. The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science, where this compound serves as a critical building block.

Physicochemical Properties of this compound

This compound is an aromatic heterocyclic compound with the molecular formula C12H11N. Its structure, consisting of a pyridine ring substituted with a methyl group and a phenyl group, dictates its chemical properties and reactivity.

pKa Value

The pKa of a compound is a critical parameter that influences its ionization state at different pH values, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties in drug development. For this compound, the pKa value has been predicted through computational methods.

CompoundpKa ValueType
This compound 5.06 ± 0.10 Predicted [1]
4-Methylpyridine (for comparison)5.98Experimental
2-Phenylpyridine (for comparison)4.48Experimental[2]

The predicted pKa of this compound indicates that it is a weak base.[1] The presence of the electron-donating methyl group on the pyridine ring slightly increases the basicity compared to an unsubstituted phenylpyridine.

Solubility Profile
SolventSolubility Description
WaterSparingly soluble[1]
Organic SolventsSoluble[1]

Due to its predominantly nonpolar aromatic structure, this compound exhibits limited solubility in water.[1] Conversely, it is expected to be readily soluble in a range of common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the pKa and solubility of organic compounds like this compound.

Determination of pKa Value by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the change in pH as a function of the volume of a titrant of known concentration.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. Gentle heating or the use of a co-solvent may be necessary if the solubility is low.

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Deionized water (or other solvent of interest)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Vials with screw caps

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of deionized water. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and analyze the concentration of this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in water at the specified temperature.

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the role of this compound in chemical synthesis.

Solubility_Determination_Workflow start Start with This compound test_water Test Solubility in Water start->test_water soluble_water Soluble test_water->soluble_water Yes insoluble_water Sparingly Soluble/ Insoluble test_water->insoluble_water No test_acid Test Solubility in 5% HCl insoluble_water->test_acid soluble_acid Soluble (Basic Compound) test_acid->soluble_acid Yes insoluble_acid Insoluble test_acid->insoluble_acid No test_organic Test Solubility in Organic Solvent (e.g., Ethanol, DMSO) insoluble_acid->test_organic soluble_organic Soluble (Nonpolar/Weakly Polar) test_organic->soluble_organic Yes pKa_Determination_Workflow prep Prepare Aqueous Solution of This compound titrate Potentiometric Titration with Standard Acid (HCl) prep->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_ep Determine Equivalence Point (EP) plot->determine_ep calculate_pka Calculate pKa from pH at 1/2 EP determine_ep->calculate_pka result pKa Value calculate_pka->result Logical_Relationship_Diagram start This compound (Building Block) pharma Pharmaceuticals start->pharma Precursor for agro Agrochemicals start->agro Precursor for materials Functional Metal Complexes (e.g., for OLEDs) start->materials Ligand for

References

Spectroscopic Profile of 4-Methyl-2-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-phenylpyridine (CAS No: 3475-21-6), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available and illustrative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: Experimental ¹H and ¹³C NMR data for this compound were not available in the searched resources. The following data for the closely related compound, 2-phenylpyridine, is provided for illustrative purposes.

¹H NMR (400 MHz, CDCl₃) of 2-Phenylpyridine

Chemical Shift (δ) ppmMultiplicityAssignment
8.83 – 8.60m1H, Pyridine-H6
8.11 – 7.91m2H, Phenyl-H2', H6'
7.84 – 7.65m2H, Pyridine-H3, H4
7.55 – 7.48m2H, Phenyl-H3', H5'
7.47 – 7.40m1H, Phenyl-H4'
7.37 – 7.15m1H, Pyridine-H5

¹³C NMR (101 MHz, CDCl₃) of 2-Phenylpyridine

Chemical Shift (δ) ppmAssignment
157.4Pyridine-C2
149.6Pyridine-C6
139.4Phenyl-C1'
136.7Pyridine-C4
128.9Phenyl-C3', C5'
128.7Phenyl-C2', C6'
126.9Phenyl-C4'
122.1Pyridine-C5
120.6Pyridine-C3

Table 2: Infrared (IR) Spectroscopic Data

Note: An experimental IR spectrum for this compound was not available in the searched resources. The following are characteristic absorption bands expected for this class of compound based on data for related structures.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (Aromatic)
2980-2850Medium-WeakC-H stretch (Methyl)
1600-1585MediumC=C stretch (Aromatic ring)
1500-1400MediumC=C stretch (Aromatic ring)
1470-1450MediumC-H bend (Methyl)
1380-1370MediumC-H bend (Methyl)
900-675StrongC-H out-of-plane bend (Aromatic)

Table 3: Mass Spectrometry (MS) Data

The following table presents predicted collision cross-section data for various adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺170.09642134.4
[M+Na]⁺192.07836143.0
[M-H]⁻168.08186140.0
[M+NH₄]⁺187.12296153.5
[M+K]⁺208.05230139.4
[M+H-H₂O]⁺152.08640126.9
[M+HCOO]⁻214.08734158.2
[M+CH₃COO]⁻228.10299148.3
[M+Na-2H]⁻190.06381143.2
[M]⁺169.08859133.7
[M]⁻169.08969133.7

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered through a pipette with a cotton plug into a clean NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press.

    • Solid or Liquid Samples (Thin Film): A few drops of a concentrated solution of the compound in a volatile solvent are applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The instrument records the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron and the formation of a molecular ion (M⁺) and fragment ions. ESI is a softer ionization technique often used for less volatile or thermally labile molecules.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Prep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the elucidation of molecular structures using spectroscopic techniques.

An In-depth Technical Guide on the Fundamental Chemical Reactions of 4-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpyridine, a substituted pyridine derivative, is a valuable heterocyclic building block in organic synthesis. Its structural motif, featuring a pyridine ring substituted with both a methyl and a phenyl group, makes it a versatile precursor for the synthesis of a wide range of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The unique electronic properties of the pyridine ring, combined with the reactivity of the methyl and phenyl substituents, give rise to a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the fundamental chemical reactions of this compound, including its synthesis, electrophilic and nucleophilic substitutions, and reactions involving the methyl group. This document is intended to serve as a resource for researchers and professionals engaged in the design and execution of synthetic routes involving this important scaffold.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 3475-21-6[2]
Molecular Formula C₁₂H₁₁N[2]
Molecular Weight 169.22 g/mol [2]
Appearance White to light yellow powder or lump[1]
pKa (Predicted) 5.06 ± 0.10[1]
LogP 3.09[1]
Polar Surface Area 12.89 Ų[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of this compound, this typically involves the reaction of 2-bromo-4-methylpyridine with phenylboronic acid.[1]

1.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The reaction is known for its mild conditions, high tolerance of functional groups, and the commercial availability of a wide range of boronic acids.

General Reaction Scheme:

Reaction of 2-bromo-4-methylpyridine with phenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the synthesis of this compound. Optimization of the catalyst, base, and solvent system may be required to achieve maximum yield.

Materials:

  • 2-Bromo-4-methylpyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-methylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 equiv.).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).

  • Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Quantitative Data for Suzuki-Miyaura Synthesis

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Water/1,4-Dioxane (1:5)120 (Microwave)81[1]

Workflow and Mechanistic Diagrams

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Synthesis Setup Reaction Setup (Schlenk flask, inert atm) Reagents Add Reagents (2-bromo-4-methylpyridine, phenylboronic acid, catalyst, base) Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heating Heat and Stir (80-120 °C) Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Suzuki_Mechanism Catalytic Cycle of Suzuki-Miyaura Coupling cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ / Base PdII_Both Ar-Pd(II)-Ar' RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X BoronicAcid Ar'B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fundamental Chemical Reactions

The reactivity of this compound is dictated by the interplay of its three key structural components: the electron-deficient pyridine ring, the electron-rich phenyl ring, and the reactive methyl group.

2.1. Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution. Conversely, the phenyl substituent is more electron-rich and is therefore the preferred site for such reactions.[3] Electrophilic attack is expected to occur at the ortho and para positions of the phenyl ring, directed by the pyridine substituent.

General Reaction Scheme:

Electrophilic substitution (E+) on the phenyl ring of this compound.

While specific experimental protocols for the nitration, halogenation, or sulfonation of this compound are not extensively reported, the general principles of electrophilic aromatic substitution apply.

Electrophilic_Substitution Mechanism of Electrophilic Substitution on the Phenyl Ring Reactant This compound Intermediate Arenium Ion Intermediate (Resonance Stabilized) Reactant->Intermediate + E+ Electrophile E+ Product Substituted Product Intermediate->Product - H+ (to Base) Base Base HB H-Base+

Caption: General mechanism for electrophilic aromatic substitution.

2.2. Nucleophilic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The Chichibabin reaction, the amination of pyridines using sodium amide, is a classic example of nucleophilic substitution on a pyridine ring.[4][5] For this compound, the C2 position is blocked by the phenyl group, so nucleophilic attack is expected to occur at the C6 position.

General Reaction Scheme (Chichibabin Reaction):

Amination of this compound at the C6 position.

Experimental Considerations: The Chichibabin reaction is typically carried out at high temperatures in an inert solvent such as toluene or xylene, using sodium amide (NaNH₂) as the nucleophile.[3] The reaction proceeds via an addition-elimination mechanism, with the loss of a hydride ion.

Chichibabin_Mechanism Mechanism of the Chichibabin Reaction Reactant This compound Intermediate Meisenheimer-like Intermediate Reactant->Intermediate + ⁻NH₂ Nucleophile ⁻NH₂ Product_anion Product Anion Intermediate->Product_anion - H⁻ Product 6-Amino-4-methyl-2-phenylpyridine Product_anion->Product + H₂O (workup) Hydride H⁻ H2 H₂ Hydride->H2 + NH₃

Caption: Mechanism of the Chichibabin amination reaction.

2.3. Reactions of the Methyl Group

The methyl group at the C4 position of the pyridine ring exhibits reactivity characteristic of alkylpyridines, which is influenced by the electron-withdrawing nature of the ring.

2.3.1. Oxidation

The methyl group can be oxidized to a carboxylic acid, yielding 2-phenyl-4-pyridinecarboxylic acid. This transformation is valuable for introducing a versatile functional group for further derivatization. Common oxidizing agents for methylpyridines include potassium permanganate (KMnO₄) and nitric acid, often under harsh conditions.[6] Catalytic aerobic oxidation methods have also been developed.

General Reaction Scheme:

Oxidation of the methyl group to a carboxylic acid.

2.3.2. Halogenation

The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, to form 4-(bromomethyl)-2-phenylpyridine. This product is a useful intermediate for introducing a variety of nucleophiles at the benzylic position.

General Reaction Scheme:

Bromination of the methyl group.

2.4. Lithiation

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of 2-phenylpyridine, the pyridine nitrogen can direct the lithiation to the ortho-position of the phenyl ring. The presence of the methyl group at the 4-position is not expected to significantly interfere with this process. The resulting organolithium species can then be quenched with various electrophiles.[3]

Summary and Outlook

This compound is a versatile building block with a rich and varied chemistry. Its synthesis is readily achieved via Suzuki-Miyaura coupling. The molecule offers three main sites for chemical modification: the phenyl ring (susceptible to electrophilic substitution), the pyridine ring (prone to nucleophilic substitution at the C6 position), and the methyl group (which can undergo oxidation and halogenation).

While the general principles of its reactivity are well-understood based on the chemistry of substituted pyridines and biphenyls, detailed experimental protocols and comprehensive quantitative data for many of the fundamental reactions of this compound itself are not extensively documented in the readily available literature. Further research into the specific reaction conditions and outcomes for this compound would be highly valuable for its broader application in synthetic and medicinal chemistry. This guide provides a solid foundation for understanding the core reactivity of this compound and serves as a starting point for the development of novel synthetic methodologies.

References

4-Methyl-2-phenylpyridine: A Scaffold for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpyridine is a heterocyclic aromatic organic compound with the chemical formula C₁₂H₁₁N. It consists of a pyridine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position. While it is primarily recognized as a crucial building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries, its own biological activities are not extensively documented in publicly available literature. However, the this compound core structure serves as a key pharmacophore in a variety of derivatives that exhibit a wide range of significant biological activities. This guide provides a comprehensive overview of the known biological potential of molecules derived from the this compound scaffold, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the therapeutic potential of this chemical class.

Anticancer Activity of Phenylpyridine Derivatives

Derivatives of phenylpyridine have demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. The structural modifications of the core phenylpyridine moiety have led to the development of compounds with potent anticancer effects.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various phenylpyridine derivatives from selected studies, with IC₅₀ values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCell LineIC₅₀ (µM)Reference
Phenylpyridine-based pyrazole derivativesHePG2 (Liver Cancer)6.57[1]
HCT-116 (Colon Cancer)9.54[1]
MCF-7 (Breast Cancer)7.97[1]
2,6-diaryl-substituted pyridine derivativesHT29 (Colorectal Carcinoma)2.243[2]
4-phenyl-2-quinolone derivativesCOLO205 (Colon Cancer)0.32[3]
H460 (Lung Cancer)0.89[3]
Experimental Protocols for Anticancer Screening

A generalized experimental workflow for assessing the anticancer activity of phenylpyridine derivatives is outlined below. The most common method employed is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The test compounds (phenylpyridine derivatives) are dissolved in a suitable solvent, typically DMSO, and then serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these various concentrations of the compounds.

  • Incubation: The treated cells are incubated for a specified period, usually 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_prep Prepare Serial Dilutions of Phenylpyridine Derivatives cell_seeding->compound_prep treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance Measure Absorbance with Plate Reader solubilization->read_absorbance data_analysis Calculate Cell Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

A generalized workflow for an MTT-based anticancer activity assay.

Antimicrobial Activity of Phenylpyridine Derivatives

The phenylpyridine scaffold has also been utilized in the development of novel antimicrobial agents. Various derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected phenylpyridine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
4-methyl-2-(4-substituted phenyl) quinoline derivativesEscherichia coli25-50[4]
Pseudomonas aeruginosa25-50[4]
2,6-diaryl-substituted pyridine derivativesEscherichia coli0.013 µM[2]
Experimental Protocols for Antimicrobial Susceptibility Testing

The antimicrobial activity of phenylpyridine derivatives is typically evaluated using broth microdilution or agar disk diffusion methods. A generalized protocol for the broth microdilution method is provided below.

Broth Microdilution Method Protocol

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity, usually corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).

  • Compound Preparation: The phenylpyridine derivatives are dissolved in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included to ensure the validity of the assay.

Antimicrobial_Susceptibility_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate_plates Inoculate Microtiter Plates prep_inoculum->inoculate_plates prep_compounds Prepare Serial Dilutions of Phenylpyridine Derivatives prep_compounds->inoculate_plates incubation Incubate Plates inoculate_plates->incubation read_mic Visually Determine MIC incubation->read_mic end End read_mic->end Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prep_reagents mix_enzyme_inhibitor Combine Enzyme and Phenylpyridine Derivative prep_reagents->mix_enzyme_inhibitor pre_incubate Pre-incubate mix_enzyme_inhibitor->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction detect_signal Detect Product/Substrate (e.g., Fluorescence) incubate_reaction->detect_signal analyze_data Calculate % Inhibition and Determine IC50 detect_signal->analyze_data end End analyze_data->end

References

4-Methyl-2-phenylpyridine: A Heterocyclic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpyridine, a substituted pyridine derivative, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structural motif, featuring a pyridine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position, provides a valuable scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow powder or lump.[2] It is sparingly soluble in water but shows good solubility in various organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₁N[3]
Molecular Weight 169.22 g/mol [3]
CAS Number 3475-21-6[3]
Appearance White to light yellow powder to lump[2]
pKa 5.06 ± 0.10 (Predicted)[2]
LogP 2.9[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Topological Polar Surface Area 12.9 Ų[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies, with the Suzuki-Miyaura and Negishi reactions being particularly prominent. These methods offer high yields and broad functional group tolerance, making them ideal for the construction of biaryl systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a robust and high-yielding pathway for the synthesis of this compound. A general and effective method involves the palladium-catalyzed cross-coupling of 2-bromo-4-methylpyridine with phenylboronic acid.

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Using a syringe, add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford this compound. A representative yield for this type of transformation is approximately 81%.[4]

Suzuki_Coupling_Workflow A Reactant Preparation (2-Bromo-4-methylpyridine, Phenylboronic acid) B Inert Atmosphere Setup (Schlenk Flask, N₂/Ar Purge) A->B C Addition of Catalyst, Base, and Solvents B->C D Heating and Stirring (80-100 °C) C->D E Reaction Monitoring (TLC, GC-MS) D->E F Workup (Extraction, Washing) E->F G Purification (Column Chromatography) F->G H This compound G->H

Suzuki-Miyaura Coupling Experimental Workflow
Negishi Coupling

The Negishi coupling offers an alternative powerful method for the synthesis of this compound, involving the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[5] This method is known for its high functional group tolerance.[6]

Materials:

  • 2-Chloro-4-methylpyridine (1.0 equiv)

  • Phenylzinc chloride (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • X-Phos (2-4 mol%)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a glovebox, to a dry vial, add Pd₂(dba)₃ and X-Phos.

  • Add anhydrous THF and stir for 15 minutes to generate the active catalyst.

  • In a separate flask under an inert atmosphere, add 2-chloro-4-methylpyridine and anhydrous THF.

  • Add the phenylzinc chloride solution to the solution of 2-chloro-4-methylpyridine.

  • Add the pre-mixed catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography to yield this compound.

Negishi_Coupling_Catalytic_Cycle Pd0 Pd(0)L₂ A Oxidative Addition PdII Ar-Pd(II)-X (L₂) A->PdII Ar-X B Transmetalation ArPdAr Ar-Pd(II)-Ar' (L₂) B->ArPdAr Ar'-ZnCl ArPdAr->Pd0 Reductive Elimination C Reductive Elimination ArAr Ar-Ar' ArX 4-Methyl-2-chloropyridine ArZnCl Phenylzinc chloride

Catalytic Cycle of the Negishi Cross-Coupling Reaction

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Phenyl protons: δ 7.2-8.0 ppm (m, 5H); Pyridine protons: δ 7.0-8.5 ppm (m, 3H); Methyl protons: δ ~2.4 ppm (s, 3H).
¹³C NMR Aromatic carbons: δ 120-160 ppm; Methyl carbon: δ ~21 ppm. (Based on data for 3-methyl-2-phenylpyridine: 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0 ppm)[7]
Mass Spec (EI) Molecular Ion (M⁺): m/z 169. Other significant fragments may include [M-H]⁺ (m/z 168) and fragments corresponding to the phenyl and methylpyridine moieties.
FT-IR (cm⁻¹) Aromatic C-H stretch: ~3050; C-H stretch (methyl): ~2950; C=C and C=N stretching (aromatic): 1600-1450; C-H bending: 800-600.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[8] Its derivatives have shown promise as insecticides and in the development of pharmaceuticals.[9]

Pharmaceutical Applications: TYK2 Inhibitors

The this compound scaffold is of particular interest in the design of kinase inhibitors, which are a major class of modern therapeutics. Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as IL-12 and IL-23.[10] Dysregulation of the TYK2 signaling pathway is implicated in various autoimmune and inflammatory diseases.[11] Several TYK2 inhibitors incorporating a pyridine core have been developed, demonstrating the therapeutic potential of this scaffold.[12]

Table 3: Biological Activity of Representative Pyridine-Containing Kinase Inhibitors

Compound Class Target IC₅₀ (nM) Reference(s)
TriazolopyrimidinonesTYK25.0 - 10.3[11]
ImidazopyridinesTYK2Potent inhibition demonstrated[12]

The binding of IL-12 or IL-23 to their respective receptors on immune cells initiates a signaling cascade that is critically dependent on TYK2 and other JAK family members.[1] This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[13] The development of TYK2 inhibitors that can block this pathway is a key strategy for the treatment of autoimmune diseases.

TYK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL12 IL-12 Receptor12 IL-12Rβ1/IL-12Rβ2 IL12->Receptor12 IL23 IL-23 Receptor23 IL-12Rβ1/IL-23R IL23->Receptor23 TYK2_JAK2 TYK2 / JAK2 Receptor12->TYK2_JAK2 Activation Receptor23->TYK2_JAK2 Activation STAT STAT TYK2_JAK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibitor TYK2 Inhibitor (e.g., containing This compound scaffold) Inhibitor->TYK2_JAK2 Inhibition

Simplified IL-12/IL-23 Signaling Pathway and the Role of TYK2 Inhibitors
Agrochemical Applications

Derivatives of 2-phenylpyridine have been investigated for their potential as agrochemicals, particularly as insecticides.[9] The structural features of these compounds can be modified to enhance their potency and selectivity against specific pests, offering a promising avenue for the development of new crop protection agents.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in both pharmaceutical and agrochemical research. Its efficient synthesis via modern cross-coupling reactions, coupled with the diverse biological activities of its derivatives, underscores its importance in the development of novel functional molecules. Further exploration of this scaffold is likely to lead to the discovery of new therapeutic agents and crop protection solutions.

References

Theoretical and computational studies of 4-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Computational Study of 4-Methyl-2-phenylpyridine

Introduction

This compound, a substituted pyridine derivative, is a significant heterocyclic compound in organic synthesis.[1] Its structure, featuring both a pyridine ring and a phenyl group, makes it a versatile building block for the development of pharmaceuticals and agrochemicals.[1] With the chemical formula C₁₂H₁₁N, it is recognized for its aromatic properties and potential biological activities, including antimicrobial and anticancer properties.[1] Understanding the molecular structure, electronic properties, and reactivity of this compound at a quantum level is crucial for designing novel molecules with enhanced functionalities and for optimizing synthetic pathways.[2]

Theoretical and computational chemistry provide powerful tools to investigate the intricacies of molecular systems.[3] Techniques such as Density Functional Theory (DFT) allow for the precise calculation of geometric parameters, vibrational frequencies, and electronic characteristics.[4][5] This guide outlines the standard computational protocols and theoretical analyses applicable to this compound, providing a framework for its in-depth study. While specific comprehensive computational studies on this exact molecule are not extensively published, this whitepaper extrapolates from established methodologies applied to analogous structures like 4-methylpyridine-N-oxide and other pyridine derivatives.[6]

Molecular Properties

The fundamental physicochemical properties of this compound are summarized below. These data serve as a baseline for computational validation.

PropertyValueSource
Molecular Formula C₁₂H₁₁N[1][7][8]
Molecular Weight 169.22 g/mol [1][7]
CAS Number 3475-21-6[1][7][8]
Appearance White to Light yellow powder or lump[9]
Topological Polar Surface Area 12.9 Ų[1][7]
Complexity 149[1][7]
IUPAC Name This compound[7]
SMILES CC1=CC(=NC=C1)C2=CC=CC=C2[7]

Computational Methodology and Protocols

The study of this compound's electronic and structural properties is effectively carried out using quantum chemical calculations. Density Functional Theory (DFT) is a preferred method due to its balance of accuracy and computational cost.[4][5] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such analyses.[4][6][10]

Typical Experimental Workflow

A standard computational workflow involves several key steps, starting from the initial molecular structure input to the final analysis of its properties. This process ensures that the calculated properties correspond to a stable, energy-minimized conformation of the molecule.

G Computational Chemistry Workflow cluster_properties A 1. Molecular Structure Input (Build this compound) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation (Confirm minimum energy state) B->C D 4. Property Calculation & Analysis C->D E Frontier Molecular Orbitals (HOMO-LUMO Analysis) D->E F Natural Bond Orbital (NBO Analysis) D->F G Molecular Electrostatic Potential (MEP Mapping) D->G

Caption: A typical workflow for computational analysis.

Detailed Computational Protocols

The following table outlines a robust protocol for the theoretical study of this compound, based on common practices in computational chemistry for similar organic molecules.[4][10][11]

StepParameterDescriptionJustification
Software Gaussian, ORCA, etc.A quantum chemistry software package.Provides a wide range of tested and validated computational methods.
Method Density Functional Theory (DFT)A method to investigate the electronic structure of many-body systems.[5]Offers a good compromise between accuracy and computational expense for medium-sized organic molecules.
Functional B3LYPA hybrid exchange-correlation functional.Widely used and benchmarked, known to provide reliable geometric and electronic data for organic compounds.[4][6][10]
Basis Set 6-311++G(d,p)Pople-style basis set.A flexible basis set that includes diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for accurately describing bond angles and anisotropic electron density.[10][12]
Geometry Optimization Berny algorithm or similarAn iterative process to find the lowest energy conformation of the molecule.Essential to ensure all subsequent calculations are performed on the most stable structure.
Frequency Analysis Calculation of vibrational modesUsed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to simulate IR/Raman spectra.[4]A critical validation step and allows for direct comparison with experimental spectroscopic data.
Solvent Effects Polarizable Continuum Model (PCM)A method to simulate the effects of a solvent on the molecule.Allows for the study of the molecule's behavior in different chemical environments, which is crucial for drug development applications.

Key Theoretical Analyses

Once the molecular geometry is optimized, several analyses can be performed to elucidate the electronic structure, reactivity, and bonding characteristics of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[13][14] The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[13] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[13][15]

HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO:e->LUMO:w   ΔE = E_LUMO - E_HOMO   (Energy Gap)

Caption: Relationship between HOMO, LUMO, and the energy gap.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[13]

DescriptorFormulaInterpretation
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.[13]
Ionization Potential (IP) -EHOMOThe energy required to remove an electron.
Electron Affinity (EA) -ELUMOThe energy released when an electron is added.
Absolute Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.[12][13]
Absolute Softness (S) 1 / (2η)The reciprocal of hardness, indicating polarizability.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom to attract electrons.[13]
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering due to maximal electron flow.
Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.[16] This method provides a quantitative description of intramolecular interactions, such as hyperconjugation and charge transfer, by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs.[17][18]

The stabilization energy (E⁽²⁾) associated with these interactions is calculated using second-order perturbation theory.[18][19] A higher E⁽²⁾ value indicates a stronger interaction, providing insight into the electronic delocalization that stabilizes the molecule.[18] For example, studying the interactions between the phenyl and pyridine rings can reveal the extent of electronic communication between these two moieties.

G NBO Donor-Acceptor Interaction Donor Filled Orbital (Donor NBO) Acceptor Empty Orbital (Acceptor NBO) Donor->Acceptor Charge Delocalization Stabilization Energy (E²)

Caption: NBO analysis of charge delocalization.

Vibrational Analysis

Computational vibrational analysis predicts the frequencies and intensities of molecular vibrations, which correspond to peaks in experimental Infrared (IR) and Raman spectra.[4][20] By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to observed spectral bands.[4][10] DFT calculations are known to consistently predict vibrational frequencies, though they are often systematically higher than experimental values due to the harmonic approximation. Therefore, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Conclusion

Theoretical and computational studies offer an indispensable lens through which to view the molecular world of this compound. By employing established DFT methodologies, researchers can obtain detailed insights into its structural, electronic, and reactive properties. Analyses such as HOMO-LUMO provide a quantitative measure of its kinetic stability and reactivity, while NBO analysis elucidates the subtle intramolecular interactions that govern its electron distribution. Furthermore, vibrational analysis serves as a powerful bridge between theoretical models and experimental spectroscopic data. This comprehensive computational approach provides a robust foundation for the rational design of novel derivatives for applications in medicinal chemistry and materials science, enabling the targeted modification of the molecule to achieve desired properties.

References

Methodological & Application

Synthesis of 4-Methyl-2-phenylpyridine via Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Methyl-2-phenylpyridine, a valuable scaffold in medicinal chemistry and materials science, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended to guide researchers in the successful execution and optimization of this important synthetic transformation.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In the synthesis of this compound, 2-halo-4-methylpyridine (typically 2-bromo-4-methylpyridine) is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[1][2] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, as the pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to deactivation.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and the corresponding yield for the synthesis of this compound via Suzuki coupling. These parameters can serve as a starting point for reaction optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3-5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-12081[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
  • 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 mmol, 3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • High-purity nitrogen or argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Reaction Setup and Execution
  • Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-methylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3-5 mol%), and potassium carbonate (2.0 equiv.).[1][3]

  • Seal the flask with a rubber septum, and connect it to a Schlenk line.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[3]

  • Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Using a syringe, add the solvent mixture to the reaction flask. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-Bromo-4-methylpyridine.[1][3]

  • Reaction : Immerse the flask in a preheated oil bath set to a temperature between 80-120 °C and stir the reaction mixture vigorously.[3]

  • Monitoring : Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Workup and Purification
  • Quenching : Once the reaction is complete, cool the mixture to room temperature.

  • Extraction : Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.[3]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G A Reactant Preparation (2-Bromo-4-methylpyridine, Phenylboronic Acid) B Inert Atmosphere Setup (Schlenk Flask, N2/Ar Purge) A->B C Addition of Catalyst and Base (Pd(dppf)Cl2, K2CO3) B->C D Degassed Solvent Addition (Dioxane/H2O) C->D E Heating and Stirring (80-120 °C) D->E F Reaction Monitoring (TLC, GC-MS) E->F G Workup (Extraction, Washing) F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki Coupling Catalytic Cycle

The diagram below outlines the key steps in the catalytic cycle for the Suzuki coupling reaction.

G cluster_reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A G Ar-R (this compound) F->G ArX 2-Bromo-4-methylpyridine ArX->B RBOH Phenylboronic Acid + Base RBOH->D

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Phenyl-4-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyl-4-picoline scaffold is a significant structural motif in medicinal chemistry and materials science. As a derivative of pyridine, it serves as a crucial building block for the development of novel therapeutic agents and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-phenyl-4-picoline, enabling the formation of a key carbon-carbon bond between a pyridine core and a phenyl group.[1] This document provides detailed application notes and experimental protocols for the synthesis of 2-phenyl-4-picoline, designed to assist researchers in the efficient preparation of this valuable compound.

Applications in Drug Development

Derivatives of 2-aryl-4-methylpyridine are recognized as important scaffolds in the field of medicinal chemistry.[1] The unique electronic and steric properties of the 2-phenylpyridine core make it a prime target for C-H activation, leading to a variety of functionalized molecules with potential applications in drug discovery, natural products, and agrochemicals.[2][3]

The Suzuki-Miyaura Coupling Reaction for 2-Phenyl-4-Picoline Synthesis

The synthesis of 2-phenyl-4-picoline is effectively achieved through the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as phenylboronic acid, with a halide, typically 2-bromo-4-methylpyridine.[1] The general reaction scheme is as follows:

Reaction Scheme:

2-Bromo-4-methylpyridine + Phenylboronic acid --(Pd catalyst, Base, Solvent)--> 2-Phenyl-4-picoline

The key components of this reaction are:

  • Substrates: 2-Bromo-4-methylpyridine and phenylboronic acid are the primary starting materials.

  • Catalyst: A palladium(0) complex serves as the active catalyst. This is often generated in situ from a palladium(II) precatalyst like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[1]

  • Base: A base is essential for the activation of the organoboron species. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1][4]

  • Solvent: The reaction is typically conducted in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water or toluene/water.[1]

Data Presentation: Comparison of Reaction Conditions

The selection of catalyst, base, and solvent significantly influences the yield and efficiency of the Suzuki-Miyaura coupling for the synthesis of 2-phenyl-4-picoline. The following table summarizes a reported condition for this synthesis.

Starting Material (Halide)Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃ (2.0 equiv.)1,4-Dioxane/Water (5:1)1200.5Not specified

Table 1: Reported reaction conditions for the synthesis of 2-phenyl-4-picoline via Suzuki-Miyaura coupling. The yield for this specific reaction was not detailed in the provided search results, but similar reactions typically provide good to excellent yields.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-phenyl-4-picoline using microwave-assisted Suzuki-Miyaura coupling.

Protocol 1: Microwave-Assisted Synthesis of 2-Phenyl-4-picoline [5]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Microwave synthesis vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial equipped with a magnetic stir bar, combine 2-bromo-4-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).[5]

  • Solvent Addition: Add a 5:1 mixture of 1,4-dioxane and water (5 mL) to the vial.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 30 minutes with stirring.[5]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate.[5]

  • Extraction: Wash the organic layer with water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 2-phenyl-4-picoline.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Both Ar-Pd(II)L2-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for 2-Phenyl-4-Picoline Synthesis

Experimental_Workflow Start Start: Combine Reactants Reactants 2-Bromo-4-methylpyridine Phenylboronic acid Pd(dppf)Cl2 K2CO3 Start->Reactants Solvent Add 1,4-Dioxane/Water Reactants->Solvent Microwave Microwave Irradiation (120°C, 30 min) Solvent->Microwave Workup Work-up & Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product Product: 2-Phenyl-4-picoline Purification->Product

Caption: A streamlined workflow for the synthesis of 2-phenyl-4-picoline.

References

Application Notes and Protocols for the Synthesis of 4-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyl-2-phenylpyridine, a valuable building block in the development of pharmaceuticals and functional materials. The following sections outline two robust and widely applicable synthetic methodologies: the Suzuki-Miyaura cross-coupling reaction and the Kröhnke pyridine synthesis. Quantitative data is summarized for easy comparison, and detailed step-by-step protocols are provided for practical implementation in a laboratory setting.

Key Synthetic Strategies

Two primary and effective methods for the synthesis of this compound are highlighted:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction offers a highly efficient and versatile method for forming the C-C bond between a pyridine ring and a phenyl group. It is characterized by mild reaction conditions and high functional group tolerance.

  • Kröhnke Pyridine Synthesis: This classical method involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate, to construct the pyridine ring.[1][2]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical quantitative data for the synthesis of this compound and its analogues via the Suzuki-Miyaura coupling and Kröhnke synthesis, allowing for a direct comparison of the two methods.

ParameterSuzuki-Miyaura CouplingKröhnke Pyridine Synthesis
Starting Materials 2-Bromo-4-methylpyridine & Phenylboronic acid1-(2-Oxo-2-phenylethyl)pyridinium & Crotonaldehyde
Catalyst Palladium(II) acetate or Pd(dppf)Cl₂Not applicable (uses a reagent)
Catalyst Loading 1-5 mol%Not applicable
Base/Reagent K₂CO₃ or Cs₂CO₃Ammonium acetate
Solvent 1,4-Dioxane/Water, DMAGlacial Acetic Acid, Ethanol, Methanol
Temperature 80-120 °C80-140 °C (reflux)[3]
Reaction Time 4-24 hours4-8 hours[3]
Typical Yield Good to Excellent (80-95%)[4][5]Good (around 60%)[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-methylpyridine and Phenylboronic Acid

This protocol describes a typical procedure for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]

Materials:

  • 2-Bromo-4-methylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry round-bottom flask, add 2-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Kröhnke Pyridine Synthesis of this compound

This protocol outlines the synthesis of this compound via the Kröhnke method, a classical approach to forming substituted pyridines.[1][7]

Materials:

  • Acetophenone

  • Iodine

  • Pyridine

  • Crotonaldehyde (or other suitable α,β-unsaturated carbonyl compound)

  • Ammonium acetate

  • Glacial acetic acid or Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of the α-Pyridinium Methyl Ketone Salt (Kröhnke Salt)

  • In a round-bottom flask, dissolve acetophenone in pyridine.

  • Add iodine portion-wise to the solution with stirring.

  • Heat the mixture to gently reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated pyridinium salt by filtration. Wash the solid with cold ethanol or diethyl ether and dry under vacuum.

Step 2: Condensation and Cyclization to form this compound

  • In a round-bottom flask, dissolve the synthesized α-pyridinium methyl ketone salt (1.0 equiv), crotonaldehyde (1.1 equiv), and a large excess of ammonium acetate (e.g., 10 equiv) in glacial acetic acid or ethanol.[3]

  • Heat the mixture to reflux with stirring. The reaction is typically complete within 4-8 hours.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizations

The following diagrams illustrate the logical flow of the synthetic processes described.

Suzuki_Miyaura_Coupling Reactants 2-Bromo-4-methylpyridine + Phenylboronic acid Reaction_Vessel Inert Atmosphere Reaction Setup Reactants->Reaction_Vessel Catalyst_Base Pd Catalyst + Base (e.g., K2CO3) Catalyst_Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Heating Heating (80-120 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Suzuki-Miyaura Synthesis.

Krohnke_Pyridine_Synthesis cluster_salt Step 1: Kröhnke Salt Synthesis cluster_pyridine Step 2: Pyridine Ring Formation Acetophenone Acetophenone Salt_Formation Heating Acetophenone->Salt_Formation Pyridine_Iodine Pyridine + Iodine Pyridine_Iodine->Salt_Formation Krohnke_Salt α-Pyridinium Methyl Ketone Salt Salt_Formation->Krohnke_Salt Condensation Reflux Krohnke_Salt->Condensation Unsaturated_Carbonyl Crotonaldehyde Unsaturated_Carbonyl->Condensation Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Condensation Solvent_K Solvent (e.g., Acetic Acid) Solvent_K->Condensation Workup_K Neutralization & Extraction Condensation->Workup_K Purification_K Column Chromatography Workup_K->Purification_K Product_K This compound Purification_K->Product_K

Caption: Workflow for Kröhnke Pyridine Synthesis.

References

Applications of 4-Methyl-2-phenylpyridine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenylpyridine serves as a valuable scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its structural features allow for modifications that can modulate pharmacological activity, making it a key building block in the discovery of new drugs. This document provides a detailed overview of the applications of this compound, focusing on its utility in the synthesis of compounds with potential anticancer and antimicrobial properties. We present quantitative data for analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Application in Anticancer Drug Discovery: VEGFR-2 Inhibition

The 2-phenylpyridine moiety is a key structural feature in various kinase inhibitors. While direct evidence for this compound as a VEGFR-2 inhibitor is emerging, its core structure is present in numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. The inhibition of VEGFR-2 is a clinically validated strategy in oncology.

Quantitative Data: Anticancer Activity of Pyridine-derived VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyridine-derived compounds against VEGFR-2 and their cytotoxic effects on cancer cell lines. It is important to note that these are examples of what could be achieved using a this compound scaffold, although these specific compounds may have different substitution patterns.

Compound IDTargetIC₅₀ (µM)[1]Cancer Cell LineIC₅₀ (µM)[1]
10 VEGFR-20.12HepG24.25
MCF-76.08
9 VEGFR-20.13HepG24.68
MCF-711.06
8 VEGFR-20.13HepG24.34
MCF-710.29
15 VEGFR-2Not specifiedHepG26.37
MCF-712.83
Sorafenib VEGFR-20.10HepG29.18
(Reference)MCF-75.47
Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by small molecule inhibitors, which is a likely mechanism of action for anticancer compounds derived from a this compound scaffold.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 Kinase Domain VEGF-A->VEGFR-2 Binds PLCg PLCγ VEGFR-2:port->PLCg Activates PI3K PI3K VEGFR-2:port->PI3K Activates SOS SOS VEGFR-2:port->SOS Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras SOS->Ras Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Inhibitor This compound Derivative Inhibitor->VEGFR-2:port Inhibits ATP Binding

VEGFR-2 signaling pathway and point of inhibition.

Application in Antimicrobial Drug Discovery

The structural motif of this compound can be found in compounds exhibiting antimicrobial properties. By modifying the core structure, it is possible to develop derivatives with activity against various bacterial strains. A notable example is the synthesis of 4-methyl-2-(4-substituted phenyl)quinoline derivatives, which are structurally related to this compound and have shown promising antibacterial activity.

Quantitative Data: Antibacterial Activity of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of synthesized quinoline derivatives against Gram-positive and Gram-negative bacteria.[2]

Compound IDR-groupS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)
Q1 H50255025
Q2 4-OCH₃50505050
Q3 4-CH₃50255050
Q4 4-OH25255050
Q5 4-NO₂25252525
Q6 4-Cl25252525
Q7 2,4-di-Cl25252525
Q8 2-OH-5-Br25255050
Ciprofloxacin (Reference)-25252525

Experimental Protocols

Synthesis of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives (Doebner-von Miller Reaction)

This protocol describes a general method for synthesizing quinoline derivatives, which are structurally similar to compounds that could be derived from this compound.[2][3][4][5]

Doebner_von_Miller_Workflow Start Start Reactants Aniline, Substituted Benzaldehyde, Acetone, HCl Start->Reactants Microwave Microwave Irradiation (540 W, 2-3 min) Reactants->Microwave Quench Quench with Crushed Ice Microwave->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization IR, NMR, Mass Spectrometry Purification->Characterization End End Characterization->End

VEGFR-2 Kinase Assay Workflow.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in the appropriate kinase buffer. Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)).

  • Reaction Setup: Add the master mix to the wells of a 96-well plate. Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the VEGFR-2 enzyme to all wells except the negative control to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP consumed. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition data against the compound concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method. [6][7][8][9] Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a promising starting point for the development of new therapeutic agents. Its utility as a scaffold for generating libraries of compounds with potential anticancer and antimicrobial activities is evident from the bioactivity of structurally related molecules. The protocols and data presented here provide a framework for researchers to explore the medicinal chemistry of this compound and its derivatives in the quest for novel and effective drugs.

References

Application Notes: Synthesis of Phenylpyridine-Based Agrochemicals Utilizing 4-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-phenylpyridine is a heterocyclic building block with applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring substituted with both a methyl and a phenyl group, provides a versatile scaffold for the development of bioactive molecules. In the agrochemical sector, the phenylpyridine motif is present in a variety of fungicides, herbicides, and insecticides.[2][3] These compounds often derive their efficacy from the specific arrangement of substituents on both the pyridine and phenyl rings, which influences their interaction with biological targets.

This document outlines the application of this compound in the synthesis of a novel fungicide, an analogue of Boscalid. Boscalid is a succinate dehydrogenase inhibitor (SDHI) fungicide, a class of agrochemicals that act by disrupting the fungal respiratory chain.[4] The described synthetic pathway highlights the utility of this compound as a starting material for constructing complex agrochemical molecules.

Key Applications in Agrochemical Synthesis

The this compound core can be incorporated into various classes of agrochemicals:

  • Fungicides: The pyridine ring is a common feature in many modern fungicides. By modifying the substituents, it is possible to develop compounds with high efficacy against a broad spectrum of plant pathogens. The synthesis of a Boscalid analogue described herein serves as a prime example.

  • Herbicides: Phenylpyridine derivatives have been investigated for their herbicidal properties. The specific substitution pattern can be tailored to target key enzymes in weeds, leading to selective weed control.[3]

  • Insecticides: The 2-phenylpyridine scaffold is also found in insecticidal compounds. These molecules can be designed to interact with specific receptors or enzymes in insects, providing effective pest control.[2]

Synthesis of a Boscalid Analogue: An Overview

The following sections provide a detailed protocol for a multi-step synthesis of a novel Boscalid analogue starting from this compound. The overall strategy involves the functionalization of the pyridine ring, followed by an amidation reaction to couple the pyridine and phenyl fragments.

Experimental Protocols

I. Synthesis of 2-Chloro-4-methyl-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide (Boscalid Analogue)

This protocol describes a plausible synthetic route to a Boscalid analogue from this compound.

Step 1: Oxidation of this compound to this compound N-oxide

  • Materials: this compound, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM to the cooled solution over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield this compound N-oxide.

Step 2: Nitration of this compound N-oxide

  • Materials: this compound N-oxide, Nitric acid, Sulfuric acid.

  • Procedure:

    • Carefully add this compound N-oxide (1.0 eq) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

    • Heat the reaction mixture to 90 °C and maintain for 4 hours.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium carbonate.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 4-methyl-3-nitro-2-phenylpyridine N-oxide.

Step 3: Chlorination and Reduction to 2-Chloro-4-methyl-3-nitropyridine

  • Materials: 4-methyl-3-nitro-2-phenylpyridine N-oxide, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Heat a mixture of 4-methyl-3-nitro-2-phenylpyridine N-oxide (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq) at reflux for 3 hours.

    • Cool the reaction mixture and carefully pour it onto ice.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 2-Chloro-4-methyl-3-nitropyridine.

Step 4: Reduction of the Nitro Group to 2-Chloro-4-methylpyridin-3-amine

  • Materials: 2-Chloro-4-methyl-3-nitropyridine, Iron powder, Acetic acid, Ethanol.

  • Procedure:

    • To a solution of 2-Chloro-4-methyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and a catalytic amount of acetic acid.

    • Heat the mixture at reflux for 2 hours.

    • Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer and concentrate to obtain 2-Chloro-4-methylpyridin-3-amine.

Step 5: Amide Coupling to form the Boscalid Analogue

  • Materials: 2-Chloro-4-methylpyridin-3-amine, 4'-Chloro-[1,1'-biphenyl]-2-carbonyl chloride, Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-Chloro-4-methylpyridin-3-amine (1.0 eq) and triethylamine (1.2 eq) in DCM.

    • Cool the solution to 0 °C.

    • Slowly add a solution of 4'-Chloro-[1,1'-biphenyl]-2-carbonyl chloride (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the final product, 2-Chloro-4-methyl-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide.

Data Presentation

Table 1: Summary of Yields for the Synthesis of the Boscalid Analogue

StepProductStarting MaterialTypical Yield (%)
1This compound N-oxideThis compound85-95
24-methyl-3-nitro-2-phenylpyridine N-oxideThis compound N-oxide60-70
32-Chloro-4-methyl-3-nitropyridine4-methyl-3-nitro-2-phenylpyridine N-oxide70-80
42-Chloro-4-methylpyridin-3-amine2-Chloro-4-methyl-3-nitropyridine80-90
52-Chloro-4-methyl-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide2-Chloro-4-methylpyridin-3-amine75-85

Table 2: Fungicidal Activity of the Boscalid Analogue (Hypothetical Data)

PathogenEC₅₀ (mg/L)
Botrytis cinerea1.5
Sclerotinia sclerotiorum2.1
Alternaria alternata3.5
Powdery Mildew0.8

Mandatory Visualization

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_reagent Coupling Partner cluster_final Final Product 4_Methyl_2_phenylpyridine This compound Step1 Step 1: Oxidation (m-CPBA, DCM) 4_Methyl_2_phenylpyridine->Step1 Intermediate1 This compound N-oxide Step1->Intermediate1 Step2 Step 2: Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 4-methyl-3-nitro-2-phenylpyridine N-oxide Step2->Intermediate2 Step3 Step 3: Chlorination (POCl3) Intermediate2->Step3 Intermediate3 2-Chloro-4-methyl-3-nitropyridine Step3->Intermediate3 Step4 Step 4: Reduction (Fe, AcOH) Intermediate3->Step4 Intermediate4 2-Chloro-4-methylpyridin-3-amine Step4->Intermediate4 Step5 Step 5: Amide Coupling Intermediate4->Step5 Final_Product Boscalid Analogue Step5->Final_Product Reagent 4'-Chloro-[1,1'-biphenyl]-2-carbonyl chloride Reagent->Step5

Caption: Synthetic workflow for the preparation of a Boscalid analogue.

G Start Start: Reaction Setup Reaction Reaction under controlled conditions Start->Reaction Monitoring Monitor progress (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography/ Recrystallization) Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for each synthetic step.

References

4-Methyl-2-phenylpyridine: A Versatile Ligand in Modern Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Methyl-2-phenylpyridine is emerging as a significant ligand in the field of catalysis, finding applications in a variety of important chemical transformations. Its unique electronic and steric properties make it a valuable tool for researchers and professionals in drug development and materials science. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in key catalytic reactions, including Suzuki-Miyaura cross-coupling and C-H activation.

Introduction

This compound is an aromatic heterocyclic compound that can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. The presence of a methyl group at the 4-position and a phenyl group at the 2-position of the pyridine ring allows for the fine-tuning of the electronic and steric environment of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Applications in Catalysis

Suzuki-Miyaura Cross-Coupling Reactions

Palladium complexes bearing 2-phenylpyridine-type ligands have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. While specific data for this compound is still emerging, studies on structurally similar ligands provide valuable insights into its potential catalytic performance.

Table 1: Catalytic Performance of Palladium Complexes with 2-(R)pyridine Ligands in Suzuki-Miyaura Coupling

EntryLigand (R in 2-(R)pyridine)Catalyst Loading (mol%)BaseSolventTime (h)Yield (%)
1Mesityl3K₃PO₄·3H₂OToluene/H₂O (5:1)1698
22,6-dimethylphenyl3K₃PO₄·3H₂OToluene/H₂O (5:1)1698
3o-tolyl3K₃PO₄·3H₂OToluene/H₂O (5:1)1663
4p-tolyl3K₃PO₄·3H₂OToluene/H₂O (5:1)1653
5o-methoxyphenyl3K₃PO₄·3H₂OToluene/H₂O (5:1)1697

Data adapted from a study on related 2-phenylpyridine derivatives.[1]

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the ligand itself, which can then be used to form catalytic complexes.

Materials:

  • 2-Bromo-4-methylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2-bromo-4-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst, such as a mixture of Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound. A representative yield for this reaction is approximately 81%.

Experimental Workflow for Ligand Synthesis

G reagents 2-Bromo-4-methylpyridine Phenylboronic Acid K2CO3 Pd Catalyst reaction Heat (80-100 °C) 12-24 h reagents->reaction solvent Toluene/Water solvent->reaction workup Extraction with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

C-H Activation Reactions

2-Phenylpyridine and its derivatives are widely used as directing groups in transition metal-catalyzed C-H activation reactions. The nitrogen atom of the pyridine ring coordinates to the metal center, bringing it in close proximity to the ortho C-H bonds of the phenyl ring, facilitating their activation and subsequent functionalization. While specific protocols for this compound are not extensively detailed in the literature, the general principles and procedures for related ligands are applicable.

Studies have shown that the electronic nature of substituents on the 2-phenylpyridine scaffold influences the rate of C-H activation. Electron-donating groups, such as a methyl group, can accelerate the reaction, which is consistent with an electrophilic C-H activation mechanism.[2]

Conceptual Catalytic Cycle for C-H Activation

G start [M]-Catalyst + this compound coordination Coordination start->coordination ch_activation C-H Activation coordination->ch_activation intermediate Cyclometalated Intermediate ch_activation->intermediate functionalization Functionalization (e.g., with an alkyne) intermediate->functionalization product_release Reductive Elimination functionalization->product_release product Functionalized Product product_release->product catalyst_regen Catalyst Regeneration product_release->catalyst_regen catalyst_regen->start

Caption: A simplified catalytic cycle for C-H activation.

General Experimental Protocol for Palladium-Catalyzed C-H Alkylation of 2-Phenylpyridines

This protocol is based on general procedures for the alkylation of 2-phenylpyridines and can be adapted for this compound.

Materials:

  • 2-Phenylpyridine derivative (e.g., this compound)

  • Alkyl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O) or another suitable oxidant/halide scavenger

  • Anhydrous solvent (e.g., DMF or DCE)

Procedure:

  • In a Schlenk tube, combine the 2-phenylpyridine derivative (1.0 mmol), Pd(OAc)₂ (5-10 mol%), and Ag₂O (1.0-2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the alkyl iodide (1.2-2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a promising ligand for a range of catalytic applications. Its synthesis is readily achievable through standard cross-coupling methodologies. While specific, detailed protocols for its use in all types of catalytic reactions are still being developed, the existing literature on related 2-phenylpyridine derivatives provides a strong foundation for its application in areas such as Suzuki-Miyaura coupling and C-H activation. Further research into the catalytic properties of metal complexes bearing the this compound ligand is warranted and expected to yield novel and efficient catalytic systems for organic synthesis.

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 4-Methyl-2-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and anticancer evaluation of 4-methyl-2-phenylpyridine derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry for the development of novel anticancer agents. These notes are intended to guide researchers in the synthesis, biological screening, and mechanistic studies of these derivatives.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds found in numerous clinically approved drugs and biologically active molecules. The this compound core, in particular, offers a versatile platform for structural modification to optimize interactions with various biological targets implicated in cancer progression. Research has demonstrated that derivatives of this scaffold can exhibit potent cytotoxic effects against a range of cancer cell lines through diverse mechanisms of action, including enzyme inhibition and disruption of cellular signaling pathways. This document outlines the synthesis of these compounds and the key experimental procedures to assess their therapeutic potential.

Quantitative Data Summary

The anticancer activity of various pyridine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHT-29 (Colon)3[1]
6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (PDE3A inhibitor)-27[1]
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHeLa (Cervical)34.3 ± 2.6[2]
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileMCF-7 (Breast)50.18 ± 1.11[2]
Pyridine derivative of DacarbazineRat Hepatocytes33[3]
Dacarbazine (Reference)Rat Hepatocytes56[3]
MNP (Pyridinium salt)HL60 (Leukemia)24.3[4]
MNP (Pyridinium salt)HL60/MX2 (Resistant Leukemia)20.5[4]
MDION (Pyridinium salt)HL60 (Leukemia)80.5[4]
MDION (Pyridinium salt)HL60/MX2 (Resistant Leukemia)95.5[4]
4'-phenyl-2,2':6',2''-terpyridine derivative (L)MCF-7 (Breast)0.04[5]
3-cyanopyridine derivative (7h)MCF-7 (Breast)1.89[6]
3-cyanopyridine derivative (8f)MCF-7 (Breast)1.69[6]
4-Thiophenyl-pyridine derivative (2a)HepG-2 (Liver) / MCF-7 (Breast)0.209 / 0.195 (as dual EGFR/VEGFR-2 inhibitor)[7]
4-Thiophenyl-pyrimidine derivative (10b)HepG-2 (Liver) / MCF-7 (Breast)0.161 / 0.141 (as dual EGFR/VEGFR-2 inhibitor)[7]
5,6,7-methoxy-substituted 4-phenyl-2-quinolone (22)COLO205 (Colorectal)0.32[8]
5,6,7-methoxy-substituted 4-phenyl-2-quinolone (22)H460 (Lung)0.89[8]

Experimental Protocols

General Synthesis of 4-Aryl-2-imino-1,2-dihydropyridine-3-carbonitriles

This protocol describes a common method for the synthesis of substituted pyridine derivatives.

Materials:

  • Appropriate aromatic aldehyde

  • Malononitrile

  • Appropriate acetophenone

  • Ammonium acetate

  • Ethanol or other suitable solvent

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the appropriate acetophenone (1 mmol), and ammonium acetate (8 mmol) is prepared in ethanol (20 mL).

  • The reaction mixture is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the desired 4-aryl-2-imino-1,2-dihydropyridine-3-carbonitrile.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines.

Materials:

  • Synthesized pyridine derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, HT-29)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with the culture medium.

  • The cells are treated with different concentrations of the compounds and incubated for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Cell Cycle Analysis

This protocol is used to investigate the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cells treated with the synthesized compounds

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and then incubated with PI staining solution containing RNase A in the dark for 30 minutes at room temperature.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Visualizations

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and anticancer evaluation of this compound derivatives.

G Experimental Workflow for Anticancer Drug Discovery cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization InVitro In Vitro Cytotoxicity Screening (MTT Assay) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR CellCycle Cell Cycle Analysis SAR->CellCycle Apoptosis Apoptosis Assays SAR->Apoptosis Target Target Identification (e.g., Kinase Assays) SAR->Target

Caption: Workflow for Synthesis and Evaluation of Pyridine Derivatives.

Potential Signaling Pathways Targeted by Pyridine Derivatives

The diagram below depicts some of the signaling pathways that have been reported to be modulated by anticancer pyridine derivatives.

G Potential Signaling Pathways Targeted by Pyridine Derivatives cluster_pathways Cellular Targets and Pathways cluster_outcomes Cellular Outcomes Pyridine This compound Derivatives EGFR_VEGFR EGFR/VEGFR Signaling Pyridine->EGFR_VEGFR PIM1 PIM-1 Kinase Pyridine->PIM1 Tubulin Tubulin Polymerization Pyridine->Tubulin PDE3 Phosphodiesterase 3 (PDE3) Pyridine->PDE3 Proliferation Decreased Cell Proliferation EGFR_VEGFR->Proliferation PIM1->Proliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest PDE3->Proliferation Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling Pathways Targeted by Pyridine Derivatives.

References

Application Notes and Protocols for the Preparation of Insecticidal Compounds from 2-Phenyl-4-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic route for the preparation of novel insecticidal compounds starting from 2-phenyl-4-picoline. The protocols are based on established chemical transformations, although the specific multi-step synthesis from 2-phenyl-4-picoline to the final insecticidal products is presented as a rational, albeit hypothetical, pathway due to the absence of a single, direct literature precedent.

Introduction

The pyridine ring is a key structural motif in a wide range of agrochemicals, including insecticides. The 2-phenylpyridine scaffold, in particular, has been identified as a promising pharmacophore for the development of new insecticidal agents. This document outlines a detailed synthetic strategy to access a class of potent 2-phenylpyridine-based insecticides, specifically N-phenylbenzamide derivatives, starting from the readily available building block, 2-phenyl-4-picoline.

The proposed synthetic pathway involves a series of key transformations, including a regioselective halogenation of the pyridine ring, conversion to a key phenolic intermediate, and subsequent elaboration to the final amide-containing insecticidal compounds. Detailed experimental protocols for each key stage are provided, along with a summary of reported insecticidal activity for analogous compounds.

Proposed Synthetic Pathway Overview

The overall strategy to convert 2-phenyl-4-picoline into insecticidal N-phenylbenzamide derivatives is depicted below. The pathway is designed to first introduce functionality at the 3-position of the pyridine ring, which is crucial for linking the core structure to the N-phenylbenzamide moiety.

Synthetic_Pathway 2-phenyl-4-picoline 2-phenyl-4-picoline 3-halo-2-phenyl-4-picoline 3-halo-2-phenyl-4-picoline 2-phenyl-4-picoline->3-halo-2-phenyl-4-picoline Halogenation 3-hydroxy-2-phenyl-4-picoline 3-hydroxy-2-phenyl-4-picoline 3-halo-2-phenyl-4-picoline->3-hydroxy-2-phenyl-4-picoline Hydroxylation Intermediate_Ether Intermediate_Ether 3-hydroxy-2-phenyl-4-picoline->Intermediate_Ether Nucleophilic Substitution Final_Insecticide Final_Insecticide Intermediate_Ether->Final_Insecticide Amidation

Caption: Proposed synthetic pathway from 2-phenyl-4-picoline to N-phenylbenzamide insecticides.

Experimental Protocols

Protocol 1: Regioselective Halogenation of 2-Phenyl-4-Picoline

This protocol describes a method for the selective halogenation of a pyridine at the 3-position, adapted from a recently developed methodology utilizing Zincke imine intermediates.[1][2] This initial step is critical for introducing a handle for further functionalization.

Workflow for 3-Halogenation:

Halogenation_Workflow start Start step1 Ring opening of 2-phenyl-4-picoline with dibenzylamine start->step1 step2 Halogenation of Zincke imine intermediate with N-halosuccinimide step1->step2 step3 Ring closure to form 3-halo-2-phenyl-4-picoline step2->step3 end End step3->end

Caption: Workflow for the 3-halogenation of 2-phenyl-4-picoline.

Materials:

  • 2-Phenyl-4-picoline

  • Dibenzylamine

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS)

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Ring Opening: In a round-bottom flask, dissolve 2-phenyl-4-picoline (1 equivalent) in ethyl acetate. Add dibenzylamine (1.2 equivalents) and stir the mixture at room temperature for 1 hour to facilitate the formation of the Zincke imine intermediate.

  • Halogenation: To the reaction mixture, add N-iodosuccinimide or N-bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes. Stir the reaction at room temperature for 2-4 hours, monitoring the consumption of the Zincke imine by thin-layer chromatography (TLC).

  • Ring Closure: Upon completion of the halogenation, add ammonium acetate (5 equivalents) and ethanol to the reaction mixture. Heat the mixture to 60°C and stir for 12-16 hours to induce ring closure and formation of the 3-halo-2-phenyl-4-picoline.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (for NIS) or sodium bicarbonate (for NBS). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-halo-2-phenyl-4-picoline.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-Hydroxy-2-phenyl-4-picoline

This protocol outlines a plausible method for the conversion of the 3-halo-2-phenyl-4-picoline to the corresponding 3-hydroxy derivative, a key intermediate for the subsequent ether linkage formation. This procedure is based on general methods for the hydroxylation of aryl halides.

Materials:

  • 3-Halo-2-phenyl-4-picoline (from Protocol 1)

  • Sodium hydroxide (NaOH)

  • Copper(I) oxide (Cu₂O) as a catalyst

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 3-halo-2-phenyl-4-picoline (1 equivalent), sodium hydroxide (2-3 equivalents), and a catalytic amount of copper(I) oxide in water.

  • Hydroxylation Reaction: Seal the vessel and heat the reaction mixture to 150-200°C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the 3-hydroxy-2-phenyl-4-picoline using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of N-Phenylbenzamide Derivatives

This multi-step protocol is adapted from the work of Zhang et al. and describes the synthesis of the final insecticidal compounds from a phenolic pyridine intermediate.[3][4][5]

Workflow for N-Phenylbenzamide Synthesis:

Amide_Synthesis_Workflow start Start step1 Nucleophilic Substitution: Reaction of 3-hydroxy-2-phenyl-4-picoline with a fluoro-nitrobenzoic acid start->step1 step2 Amidation: Coupling of the resulting carboxylic acid with a substituted aniline step1->step2 end End step2->end

Caption: Workflow for the synthesis of N-phenylbenzamide insecticides.

Part A: Nucleophilic Substitution

Materials:

  • 3-Hydroxy-2-phenyl-4-picoline (from Protocol 2)

  • 5-Fluoro-2-nitrobenzoic acid

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 3-hydroxy-2-phenyl-4-picoline (1 equivalent) in DMF, add cesium carbonate (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Add 5-fluoro-2-nitrobenzoic acid (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 100°C and stir for 8-12 hours.

  • Cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid intermediate. This intermediate may be used in the next step without further purification.

Part B: Amidation

Materials:

  • Crude carboxylic acid intermediate from Part A

  • Substituted aniline (e.g., 2-methyl-5-chloroaniline)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated potassium bisulfate solution

Procedure:

  • Dissolve the crude carboxylic acid intermediate (1 equivalent) in dichloromethane.

  • Add HBTU (1.1 equivalents) and triethylamine (1.1 equivalents) to the solution.

  • Add the desired substituted aniline (1.1 equivalents) and stir the reaction mixture at room temperature for 8 hours.

  • Quench the reaction by adding a saturated potassium bisulfate solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

  • Characterize the final N-phenylbenzamide derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes the insecticidal activity of a series of synthesized 2-phenylpyridine derivatives containing N-phenylbenzamide moieties against various insect pests, as reported in the literature.[3][4][5] This data can serve as a benchmark for newly synthesized compounds derived from 2-phenyl-4-picoline.

Compound IDTarget PestConcentration (mg/L)Inhibition (%)Reference
5aMythimna separata500100[3][4][5]
5dMythimna separata500100[3][4][5]
5gMythimna separata500100[3][4][5]
5hMythimna separata500100[3][4][5]
5kMythimna separata500100[3][4][5]
5aAphis craccivora50065.3[3][4][5]
5dAphis craccivora50072.8[3][4][5]
5gAphis craccivora50075.2[3][4][5]
5hAphis craccivora50080.1[3][4][5]
5kAphis craccivora50078.9[3][4][5]

Mode of Action

While the precise mode of action for this specific class of 2-phenylpyridine N-phenylbenzamide derivatives is not definitively established in the cited literature, many amide-based insecticides, such as chlorantraniliprole, act as ryanodine receptor modulators.[6] These compounds disrupt the normal muscle function of insects by causing an uncontrolled release of internal calcium stores, leading to paralysis and death. Further research would be required to determine if the compounds synthesized from 2-phenyl-4-picoline share this mode of action.

Disclaimer: The synthetic pathway from 2-phenyl-4-picoline is a proposed route based on established chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Application Note: Flow Synthesis of 2-Methylpyridines Using Raney® Nickel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The α-methylation of pyridines is a critical transformation in organic synthesis, yielding 2-methylpyridine derivatives that are key building blocks for pharmaceuticals and agrochemicals.[1][2][3] Traditional batch methods for this conversion often necessitate harsh conditions, extended reaction times, and can produce considerable waste.[1] This application note details a continuous flow methodology for the synthesis of 2-methylpyridines utilizing a packed-bed reactor with Raney® nickel as a heterogeneous catalyst. This approach offers significant benefits over conventional batch processing, including enhanced safety, dramatically reduced reaction times, and minimized waste generation.[1][2][3] The protocol described herein employs 1-propanol as both the solvent and the methylating agent, presenting a greener and more efficient route to these valuable heterocyclic compounds.[2]

Advantages of the Flow Synthesis Approach

Continuous flow chemistry provides a superior alternative to traditional batch reactions for the α-methylation of pyridines.[1] Key advantages include:

  • Enhanced Safety: Reactions at elevated temperatures and pressures are conducted in a controlled and safe manner within the small volume of the flow reactor.[1]

  • Reduced Reaction Times: The continuous process significantly shortens the time required for the synthesis compared to lengthy batch reflux methods.[2]

  • Minimal Waste: This method avoids extensive work-up procedures and reduces overall waste, contributing to a greener chemical process.[2][3][4]

  • Catalyst Reusability: The packed-bed format allows for the reuse of the Raney® nickel catalyst, limiting the handling of this pyrophoric material.[2]

Data Presentation

The following table summarizes the results for the α-methylation of various substituted pyridines using the described flow synthesis protocol. The reactions were performed on a 0.05 M solution of the pyridine substrate in 1-propanol.

EntrySubstrateProductAverage Isolated Yield (%)
1Pyridine2-Methylpyridine78
23-Methylpyridine (3-Picoline)2,5-Dimethylpyridine84
34-Methylpyridine (4-Picoline)2,4-Dimethylpyridine87
43,5-Dimethylpyridine (3,5-Lutidine)2,3,5-Trimethylpyridine90
53-Chloropyridine2-Methyl-3-chloropyridine92
63-Phenylpyridine2-Methyl-3-phenylpyridine96
74-Phenylpyridine2-Methyl-4-phenylpyridine97
84-(Dimethylamino)pyridine2-Methyl-4-(dimethylamino)pyridine91

Table adapted from Manansala, C.; Tranmer, G. Molecules 2015, 20, 15797-15807.[3]

Experimental Protocols

This section provides a detailed methodology for the flow synthesis of 2-methylpyridines.

1. Catalyst Column Preparation:

  • Carefully pack 5.5 g of Raney® nickel into a 150 × 4.6 mm stainless steel column.

  • Flush the packed column with isopropanol at room temperature to remove any residual water under which the catalyst is typically stored.[2]

  • Integrate the prepared catalyst column into the continuous flow system.

2. Reagent Preparation:

  • Prepare a 0.05 M solution of the desired pyridine substrate in 5 mL of 1-propanol.

3. Continuous Flow Synthesis Procedure:

  • Set up the continuous flow system as depicted in the workflow diagram below. A Waters 515 pump or a Vapourtec R2 pumping module can be used.

  • Initially, pump 1-propanol through the catalyst column at a flow rate of 0.3 mL/min.

  • Heat the catalyst column in a sand bath to a temperature greater than 180 °C for 30 minutes.

  • Reduce the flow rate to 0.1 mL/min.

  • Load the prepared 5 mL solution of the pyridine substrate into a sample loop and inject it into the reaction stream.[2]

  • The solution then passes through the heated, packed Raney® nickel column.

  • The product stream is collected after passing through a back-pressure regulator (e.g., 1000 psi).[2]

  • Evaporate the solvent from the collected fraction to obtain the 2-methylated pyridine product, which is often pure enough for subsequent use without further purification.[2][4]

Visualizations

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_flow Continuous Flow System cluster_collect Product Collection & Analysis Pyridine Pyridine Derivative Solution 0.05 M Pyridine Solution in 1-Propanol Pyridine->Solution Propanol 1-Propanol Propanol->Solution SampleLoop 5 mL Sample Loop Solution->SampleLoop Load Pump HPLC Pump (0.1 mL/min) SampleLoop->Pump Column Packed Column (Raney® Nickel, >180 °C) Pump->Column BPR Back-Pressure Regulator Column->BPR Collection Product Collection BPR->Collection

Caption: Experimental workflow for the continuous flow synthesis of 2-methylpyridines.

Proposed Reaction Mechanisms

The exact mechanism for the α-methylation of pyridines with alcohols over Raney® nickel is not definitively established. Two primary pathways have been proposed:

  • Heterogeneous Catalysis: This pathway suggests the generation of a highly reactive methylating species (e.g., a methyl radical) on the surface of the Raney® nickel catalyst, which then attacks the pyridine ring at the sterically less hindered 2-position.[3]

  • Ladenberg Rearrangement: An alternative mechanism involves the formation of a pyridinium species, which subsequently undergoes a Ladenberg rearrangement to yield the α-methylated pyridine.[2][3]

G cluster_reactants Reactants cluster_pathA Mechanism A: Heterogeneous Catalysis cluster_pathB Mechanism B: Ladenberg Rearrangement Pyridine Pyridine Catalyst Raney® Nickel (>180 °C) Pyridine->Catalyst Propanol 1-Propanol Propanol->Catalyst ReactiveSpecies Reactive Methylating Species (*CH3) Catalyst->ReactiveSpecies generates Pyridinium Pyridinium Species Formation Catalyst->Pyridinium generates Attack Electrophilic Attack at C2 Position ReactiveSpecies->Attack Product 2-Methylpyridine Attack->Product Rearrangement Ladenberg Rearrangement Pyridinium->Rearrangement Rearrangement->Product

Caption: Proposed reaction pathways for the α-methylation of pyridine.

References

Application Notes and Protocols: C-H Activation of 2-Phenylpyridines with Rhodium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules compared to traditional cross-coupling methods that require pre-functionalized starting materials. Among the various transition metals utilized for this purpose, rhodium has emerged as a particularly effective catalyst for the C-H activation of substrates containing a directing group. 2-Phenylpyridine and its derivatives are exemplary substrates where the pyridine nitrogen atom directs the regioselective activation of the ortho-C-H bonds of the phenyl ring. This document provides detailed application notes and experimental protocols for the rhodium-catalyzed C-H activation of 2-phenylpyridines, a key transformation for the synthesis of novel heterocycles relevant to pharmaceutical and materials science.

Rhodium Catalyst Systems: An Overview

Both Rh(I) and Rh(III) complexes are effective catalysts for the C-H activation of 2-phenylpyridines, often proceeding through different mechanisms to achieve a variety of functionalizations.

  • Rh(III) Catalysts: Typically utilizing a [CpRh(III)] precursor (where Cp = pentamethylcyclopentadienyl), these systems are highly popular due to their stability and broad functional group tolerance.[1][2][3] The active catalyst is often a cationic [CpRh(III)] species, generated in situ from a dimeric precursor like [CpRhCl₂]₂.[1] These reactions often require an oxidant to regenerate the Rh(III) catalyst at the end of the catalytic cycle.[1]

  • Rh(I) Catalysts: Complexes such as Wilkinson's catalyst ([RhCl(PPh₃)₃]) or [RhCl(coe)₂]₂ (coe = cis-cyclooctene) are also employed.[4][5] Rh(I)-catalyzed reactions can proceed through a different mechanistic pathway, sometimes involving the formation of an N-heterocyclic carbene (NHC) intermediate.[4]

The choice of catalyst and reaction conditions allows for a diverse range of functionalizations at the ortho-position of the 2-phenylpyridine core, including alkylation, alkenylation, and arylation.

Data Presentation: Summary of Rhodium-Catalyzed C-H Functionalization of 2-Phenylpyridine

The following tables summarize representative quantitative data for the rhodium-catalyzed C-H activation of 2-phenylpyridine with various coupling partners.

Table 1: Rh(III)-Catalyzed Ortho-Alkylation and Arylation

EntryCatalyst SystemCoupling PartnerAdditive/SolventTemp. (°C)Time (h)Yield (%)Reference
1[CpRhCl₂]₂ (2.5 mol%)N-Boc benzaldehyde imineAgSbF₆ / DCE801285[1]
2[CpRhCl₂]₂ (2 mol%)Ethyl acrylateCu(OAc)₂ / DCE1002478[1]
3[CpRhCl₂]₂ (2.5 mol%)PhenylacetyleneCu(OAc)₂ / DMF1201292[6]
4[CpRh(OAc)₂] (5 mol%)StyreneAgOAc / t-AmylOH1101688
5[Cp*RhCl₂]₂ (2 mol%)N-methoxy-N-methylacrylamideAgSbF₆, NaOAc / DCE602495

Table 2: Rh(I)-Catalyzed Ortho-Alkylation

EntryCatalyst SystemCoupling PartnerAdditive/SolventTemp. (°C)Time (h)Yield (%)Reference
1[RhCl(coe)₂]₂ (5 mol%)3,3-dimethylbutenePCy₃·HCl / Toluene1502464[4]
2[RhCl(coe)₂]₂ (1 mol%)3,3-dimethylbutenePCy₃·HCl / Toluene1502491[4]
3Wilkinson's Catalyst (10 mol%)Pent-1-eneToluene12019Trace[7]
4[RhCl(PPh₃)₃] (5 mol%)1-Hexene2,2,6,6-tetramethylpiperidine / Toluene1502475
5[RhCl(cod)]₂ (5 mol%)StyreneP(o-tolyl)₃ / THF1301882

Experimental Protocols

Protocol 1: General Procedure for Rh(III)-Catalyzed Ortho-Alkenylation of 2-Phenylpyridine with Activated Alkenes

This protocol is a representative procedure for the coupling of 2-phenylpyridine with an activated alkene, such as an acrylate, using a [Cp*RhCl₂]₂ catalyst.

Materials:

  • 2-Phenylpyridine

  • Activated alkene (e.g., ethyl acrylate)

  • [Cp*RhCl₂]₂

  • Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add [Cp*RhCl₂]₂ (0.01 mmol, 2.0 mol%), Cu(OAc)₂ (1.0 mmol, 2.0 equiv), and a magnetic stir bar.

  • Add 2-phenylpyridine (0.5 mmol, 1.0 equiv).

  • Add anhydrous DCE (2.0 mL).

  • Add the activated alkene (1.0 mmol, 2.0 equiv) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ortho-alkenylated 2-phenylpyridine.

Protocol 2: General Procedure for Rh(I)-Catalyzed Ortho-Alkylation of 2-Phenylpyridine with Terminal Alkenes

This protocol describes a typical procedure for the Rh(I)-catalyzed alkylation of 2-phenylpyridine with a terminal alkene.

Materials:

  • 2-Phenylpyridine (or a substituted derivative)

  • Terminal alkene (e.g., 3,3-dimethylbutene)

  • [RhCl(coe)₂]₂

  • Tricyclohexylphosphine hydrochloride (PCy₃·HCl)

  • Anhydrous toluene

  • Screw-capped vial

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside an inert atmosphere glovebox, add [RhCl(coe)₂]₂ (0.01 mmol, 2.0 mol% Rh) and PCy₃·HCl (0.03 mmol, 6.0 mol%) to a screw-capped vial equipped with a stir bar.

  • Add anhydrous toluene (0.5 mL).

  • Add 2-phenylpyridine (0.5 mmol, 1.0 equiv).

  • Add the terminal alkene (2.5 mmol, 5.0 equiv).

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 150 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, the reaction mixture can be directly analyzed or subjected to purification.

  • For purification, concentrate the reaction mixture and purify by flash column chromatography on silica gel using a suitable eluent to isolate the ortho-alkylated product.

Mandatory Visualizations

Catalytic Cycle for Rh(III)-Catalyzed C-H Activation

RhIII_Catalytic_Cycle precat [CpRh(III)X₂]₂ active_cat [CpRh(III)X₂S] precat->active_cat - Dimer cleavage substrate_complex [CpRh(III)(ppy)X₂] active_cat->substrate_complex + 2-Phenylpyridine (ppy) - Solvent (S) rhodacycle Rhodacycle Intermediate substrate_complex->rhodacycle C-H Activation - HX alkene_insertion Alkene Insertion rhodacycle->alkene_insertion + Alkene reductive_elimination Reductive Elimination alkene_insertion->reductive_elimination Migratory Insertion rh_I_species [CpRh(I)] reductive_elimination->rh_I_species Reductive Elimination rh_I_species->active_cat Oxidation product Ortho-functionalized 2-Phenylpyridine rh_I_species->product oxidant Oxidant (e.g., Cu(OAc)₂) oxidant->rh_I_species

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H activation.

General Experimental Workflow

Experimental_Workflow start Reactant & Catalyst Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup heating Heating & Stirring (Specified Temp & Time) reaction_setup->heating workup Reaction Workup (Cooling, Dilution, Filtration) heating->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for Rh-catalyzed C-H activation experiments.

Logical Relationship of Catalyst Components

Catalyst_Components rh_source Rhodium Precursor ([Cp*RhCl₂]₂ or [RhCl(coe)₂]₂) active_catalyst Active Catalytic Species rh_source->active_catalyst ligand Ligand / Additive (e.g., PCy₃·HCl) ligand->active_catalyst oxidant Oxidant / Halide Scavenger (e.g., Cu(OAc)₂, AgSbF₆) oxidant->active_catalyst product Functionalized Product active_catalyst->product substrate 2-Phenylpyridine substrate->product coupling_partner Coupling Partner (Alkene, Alkyne, etc.) coupling_partner->product

Caption: Key components in a typical Rh-catalyzed C-H activation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Methyl-2-phenylpyridine synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format. Two primary synthesis methods, the Kröhnke Pyridine Synthesis and the Suzuki-Miyaura Cross-Coupling, are covered.

Kröhnke Pyridine Synthesis

Q1: My Kröhnke synthesis is resulting in a low yield or no product at all. What are the primary factors to investigate?

A1: Low or no yield in a Kröhnke synthesis can often be attributed to several key factors. A systematic evaluation of your reagents and reaction conditions is the best approach.

  • Reagent Quality:

    • α,β-Unsaturated Carbonyl Compound: Ensure this reactant is pure and not polymerized. Degradation can occur with improper or prolonged storage. Purity can be verified using techniques like NMR or GC-MS.

    • α-Pyridinium Methyl Ketone Salt: This key reactant must be completely dry, as moisture can impede the reaction. Confirm its proper synthesis and storage.

    • Ammonium Source: High-purity ammonium acetate is the most common nitrogen source and is critical for the reaction's success.[1]

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. While generally conducted under mild conditions, temperatures should typically not exceed 140°C.[1][2] Insufficient heat can lead to an incomplete reaction, whereas excessive heat may promote side reactions and decomposition.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Progress should be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Solvent: The choice of solvent significantly impacts the reaction. Glacial acetic acid and methanol are commonly used.[1] Acetic acid can also act as a catalyst. Ensure the solvent is anhydrous, as water can interfere with reaction intermediates.

Q2: What are common side products in the Kröhnke synthesis, and how can their formation be minimized?

A2: A potential side-product is the 6'-aryl-2,2':4',2"-terpyridine, which can arise from a 1,2-attack of the enol or enolate of the acetylpyridine on the carbonyl of the intermediate enone, rather than the desired 1,4-conjugate addition. To minimize this, ensure precise temperature control and consider the order of reagent addition.

Q3: Can I run the Kröhnke synthesis under solvent-free conditions?

A3: Yes, for the synthesis of some triarylpyridines, solvent-free conditions at elevated temperatures have proven effective and can simplify the purification process, often leading to excellent yields.[2]

Suzuki-Miyaura Cross-Coupling

Q1: I am observing a low yield in my Suzuki-Miyaura coupling reaction to synthesize this compound. What should I check first?

A1: Low yields in Suzuki couplings are a common issue. Systematically check the following:

  • Exclusion of Oxygen: The palladium catalyst, particularly in its Pd(0) active form, is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.

  • Catalyst and Ligand Integrity: Palladium catalysts can degrade over time, and phosphine ligands are susceptible to oxidation. Use fresh, properly stored catalysts and ligands.

  • Base: The choice and quality of the base are critical. For the synthesis of a similar compound, 2-methyl-4-phenylpyridine, K₂CO₃ was found to be optimal.[3] The base must be sufficiently strong and soluble in the reaction medium.

  • Reagent Purity: Ensure the purity of your aryl halide (e.g., 2-bromo-4-methylpyridine or 2-chloro-4-methylpyridine) and phenylboronic acid. Impurities can poison the catalyst.

Q2: My palladium catalyst appears to be deactivating (e.g., formation of palladium black). What can I do to prevent this?

A2: Catalyst deactivation can occur if the catalytic cycle is slow, allowing the active Pd(0) species to agglomerate. To mitigate this:

  • Optimize Ligand Choice: The use of bulky electron-rich phosphine ligands can stabilize the palladium catalyst and accelerate the catalytic cycle.

  • Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reaction speed and catalyst stability.

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may help overcome partial deactivation.[4]

Q3: I suspect protodeboronation of my phenylboronic acid is a significant side reaction. How can I address this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially in the presence of water.

  • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

  • Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and related compounds.

Table 1: Kröhnke Pyridine Synthesis - Impact of Reaction Parameters

ParameterTypical ConditionsEffect on Yield
Solvent Glacial Acetic Acid, Methanol, EthanolThe polarity and protic nature of the solvent can influence the reaction rate and selectivity. Acetic acid often provides good yields due to its catalytic role.[1]
Temperature 80 - 140 °CHigher temperatures can increase the reaction rate but may also lead to the formation of byproducts and decomposition.[1]
Ammonium Source Ammonium AcetateAmmonium acetate is the most common and generally provides good yields.[1]

Table 2: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids

Boronic AcidProductYield (%)
Phenylboronic AcidThis compound81%[5]
4-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-4-methylpyridine92% (on a similar substrate)[5]
4-Chlorophenylboronic Acid2-(4-Chlorophenyl)-4-methylpyridine80% (representative)[5]
3-Thienylboronic Acid4-Methyl-2-(thiophen-3-yl)pyridine73% (representative)[5]

Note on Data: The yield for phenylboronic acid is based on an optimized reaction with 2-Bromo-4-methylpyridine.[5]

Experimental Protocols

Detailed Methodology for Kröhnke Pyridine Synthesis

This protocol is a generalized procedure adaptable for the synthesis of this compound.

Materials:

  • 1-Phenyl-2-(pyridin-1-ium-1-yl)ethan-1-one chloride (α-pyridinium methyl ketone salt)

  • 4-Methyl-3-penten-2-one (α,β-unsaturated carbonyl compound)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the α-pyridinium methyl ketone salt (1.0 equiv), the α,β-unsaturated carbonyl compound (1.0 equiv), and a large excess of ammonium acetate (approximately 10 equiv).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring, which should induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Detailed Methodology for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 2-Bromo-4-methylpyridine and phenylboronic acid.[5]

Materials:

  • 2-Bromo-4-methylpyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Degassed solvent mixture (e.g., 5:1 water/1,4-dioxane)[3]

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., 0.02 equiv), and the base (2.0 equiv).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 120 °C under microwave conditions).[3]

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Kröhnke_Synthesis_Workflow Kröhnke Synthesis Experimental Workflow reagents Combine Reactants: α-Pyridinium Methyl Ketone Salt α,β-Unsaturated Carbonyl Ammonium Acetate Glacial Acetic Acid reflux Heat to Reflux (approx. 120°C, 4-6h) reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice Water (Induce Precipitation) cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water and Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize product Pure this compound recrystallize->product Suzuki_Coupling_Workflow Suzuki-Miyaura Coupling Experimental Workflow reagents Combine Reactants: 2-Bromo-4-methylpyridine Phenylboronic Acid Pd Catalyst & Base inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 120°C, Microwave) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure this compound purify->product Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low or No Product Yield check_reagents Check Reagent Quality - Purity of starting materials? - Catalyst/ligand integrity? - Dryness of reagents/solvents? start->check_reagents check_conditions Review Reaction Conditions - Temperature appropriate? - Sufficient reaction time? - Inert atmosphere maintained? start->check_conditions reagent_issue Impure or Degraded Reagents check_reagents->reagent_issue Suspect Issue conditions_issue Suboptimal Conditions check_conditions->conditions_issue Suspect Issue purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents success Improved Yield purify_reagents->success optimize_conditions Systematically Optimize: - Temperature - Reaction Time - Solvent/Base/Catalyst conditions_issue->optimize_conditions optimize_conditions->success

References

Technical Support Center: Purification of 4-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 4-Methyl-2-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a substituted pyridine, include:

  • Acid-Base Extraction: This is an effective first step to separate the basic pyridine from non-basic impurities.

  • Column Chromatography: Flash chromatography is often used to separate the target compound from structurally similar impurities.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method to achieve high purity.

  • Vacuum Distillation: For liquid products, vacuum distillation can separate compounds with different boiling points.

Q2: What are the likely impurities in a crude sample of this compound?

A2: The impurity profile depends on the synthetic route. If prepared via a Suzuki-Miyaura coupling, common impurities may include:

  • Unreacted starting materials (e.g., a bromopyridine and a boronic acid).

  • Homocoupling byproducts of the boronic acid.

  • Debrominated starting material.

  • Catalyst residues (e.g., palladium).[1]

Q3: My purified this compound is a yellow oil/solid. Is this normal?

A3: this compound is often described as a white to light yellow powder or lump.[2] A significant yellow or brown color may indicate the presence of impurities. Further purification may be necessary if a colorless product is required.

Troubleshooting Guides

Column Chromatography Issues

Q: My this compound is streaking or "tailing" on the silica gel column. How can I resolve this?

A: Peak tailing is a common issue with basic compounds like pyridines on silica gel. This is due to strong interactions with acidic silanol groups on the silica surface.

  • Solution 1: Add a Basic Modifier. Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.

  • Solution 3: Pre-treat the Silica Gel. You can prepare a slurry of silica gel in your eluent containing the basic modifier and let it equilibrate before packing the column.

Q: I am having poor separation between this compound and an impurity.

A:

  • Optimize Your Solvent System: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities. A good starting point is a mixture of hexanes and ethyl acetate.[3] Aim for an Rf value of 0.2-0.3 for the desired compound to achieve good separation.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.

  • Check for Column Overloading: If you load too much crude material onto the column, the separation efficiency will decrease. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.[4]

Recrystallization Issues

Q: My this compound is "oiling out" instead of forming crystals.

A: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point.

  • Solution 1: Use More Solvent. The solution may be too concentrated. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Solution 2: Cool Slowly. Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Solution 3: Change the Solvent System. The boiling point of your solvent may be too high. Try a solvent with a lower boiling point or a different solvent pair.[5]

Q: No crystals are forming, even after cooling the solution.

A:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.

  • Reduce the Amount of Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to the point of saturation (slight cloudiness) and then allow it to cool again.

Quantitative Data on Purification

Table 1: Purification of 2-Bromo-4-methylpyridine Derivatives [4]

Purification MethodTypical Starting PurityExpected Final PurityExpected Yield
Flash Column Chromatography70-90%>98%60-85%
Recrystallization90-95%>99%70-90%
Fractional Distillation85-95%>98%65-88%

Table 2: Recrystallization of 4-Chlorophenyl-2-pyridinylmethanol [5]

AnalytePurity Before Recrystallization (HPLC, %)Purity After Recrystallization (HPLC, %)Recovery Yield (%)
4-Chlorophenyl-2-pyridinylmethanol~95%>99.5%80-90%

Experimental Protocols

The following are general protocols that can be adapted for the purification of this compound.

Protocol 1: Acid-Base Extraction

This method is ideal for the initial cleanup of the crude product to remove non-basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (repeat 2-3 times). The basic this compound will move into the aqueous layer as its hydrochloride salt. Combine the acidic aqueous layers.

  • Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ solution with stirring until the pH is > 8. This will deprotonate the hydrochloride salt and regenerate the free base.

  • Back-Extraction: Extract the aqueous layer with the organic solvent (repeat 2-3 times).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

start Crude Product in Organic Solvent extract_hcl Extract with 1M HCl start->extract_hcl aqueous_layer Aqueous Layer (Protonated Pyridine) extract_hcl->aqueous_layer organic_layer_1 Organic Layer (Neutral Impurities) extract_hcl->organic_layer_1 wash_org Wash Aqueous Layer with Organic Solvent aqueous_layer->wash_org basify Basify Aqueous Layer (pH > 8) wash_org->basify extract_org Extract with Organic Solvent basify->extract_org organic_layer_2 Organic Layer (Purified Product) extract_org->organic_layer_2 aqueous_waste Aqueous Waste extract_org->aqueous_waste dry_concentrate Dry and Concentrate organic_layer_2->dry_concentrate final_product Purified this compound dry_concentrate->final_product

Workflow for Acid-Base Extraction
Protocol 2: Flash Column Chromatography

This protocol is suitable for achieving high purity by separating compounds with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, with 0.1-1% triethylamine)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine the optimal eluent system that provides good separation (Rf of ~0.2-0.3 for the product).

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent. Add a layer of sand at the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

start Select Eluent via TLC pack_column Pack Column with Silica Gel start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure concentrate Remove Solvent combine_pure->concentrate final_product Purified Product concentrate->final_product start Dissolve Crude Solid in Minimal Hot Solvent hot_filtration Hot Filtration (optional) start->hot_filtration cool_slowly Cool to Room Temperature hot_filtration->cool_slowly cool_ice_bath Cool in Ice Bath cool_slowly->cool_ice_bath collect_crystals Collect Crystals by Vacuum Filtration cool_ice_bath->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

References

Identifying and removing impurities in 4-Methyl-2-phenylpyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 4-Methyl-2-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent laboratory and industrial scale synthetic routes for this compound and its derivatives are the Suzuki-Miyaura cross-coupling reaction and the Kröhnke pyridine synthesis. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Q2: What are the typical impurities I might encounter in the Suzuki-Miyaura synthesis of this compound?

A2: In a Suzuki-Miyaura coupling, typically between a halopyridine (e.g., 2-chloro-4-methylpyridine) and phenylboronic acid, you may encounter several types of impurities:

  • Unreacted Starting Materials: Residual 2-halo-4-methylpyridine and phenylboronic acid.

  • Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and bipyridine (from the coupling of two halopyridine molecules).

  • Protodeboronation Product: Benzene, formed from the reaction of phenylboronic acid with residual water or protons in the reaction mixture.

  • Ligand-derived Impurities: If a phosphine-based ligand is used (e.g., triphenylphosphine), phenyl-group transfer from the ligand to the palladium catalyst can lead to the formation of undesired phenylated byproducts.[1][2][3]

Q3: What are the likely impurities in the Kröhnke pyridine synthesis?

A3: The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[4][5] Potential impurities include:

  • Unreacted Starting Materials: Residual α,β-unsaturated ketone and the pyridinium salt.

  • Incomplete Cyclization Products: The reaction proceeds via a 1,5-dicarbonyl intermediate. Incomplete cyclization can lead to the presence of this or related open-chain byproducts.[4]

  • Side-Reaction Products: Depending on the specific substrates and reaction conditions, side reactions such as polymerization of the α,β-unsaturated carbonyl compound can occur.[6]

Q4: How can I monitor the progress of my reaction and detect impurities?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Different visualization techniques, such as UV light (for aromatic compounds), iodine vapor, or specific stains, can help in detecting various spots that may correspond to the product and impurities.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling
Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Ensure all reagents are dry and the reaction is performed under an inert atmosphere. - Optimize the reaction temperature and time. - Screen different palladium catalysts, ligands, and bases.
Catalyst deactivation.- Use degassed solvents. - Ensure the purity of starting materials.
Presence of significant homocoupling products (e.g., biphenyl) Reaction conditions favoring homocoupling.- Use a less reactive boronic acid derivative (e.g., a pinacol ester). - Adjust the stoichiometry of the reactants. - Optimize the choice of base and solvent.
Detection of phenylated byproducts Use of phosphine ligands.- Consider using phosphine-free catalysts or ligands less prone to aryl scrambling. - Minimize the amount of phosphine ligand used.
Kröhnke Pyridine Synthesis
Issue Potential Cause Troubleshooting Steps
Low or no product formation Poor quality of starting materials.- Ensure the α,β-unsaturated carbonyl is free from polymers. - Use a dry and pure α-pyridinium methyl ketone salt.[4] - Use high-purity ammonium acetate.[6]
Inappropriate reaction conditions.- Optimize the reaction temperature (typically 80-140°C).[4] - Ensure sufficient reaction time by monitoring with TLC.
Formation of a complex mixture of byproducts Side reactions are dominating.- Carefully control the reaction temperature to avoid decomposition.[4] - Ensure the correct stoichiometry of reactants.
Incomplete cyclization.- Ensure an adequate amount of ammonium acetate is present. - Consider a solvent that favors the cyclization step, such as glacial acetic acid.

Data Presentation: Impurity Profile and Analytical Methods

Table 1: Common Impurities in this compound Synthesis

Impurity Synthetic Route Identification Method Notes
2-Chloro-4-methylpyridineSuzuki-MiyauraGC-MS, HPLCUnreacted starting material.
Phenylboronic acidSuzuki-MiyauraHPLC, NMRUnreacted starting material; can be removed by aqueous workup.
BiphenylSuzuki-MiyauraGC-MS, HPLCHomocoupling byproduct of phenylboronic acid.
4,4'-Dimethyl-2,2'-bipyridineSuzuki-MiyauraGC-MS, HPLC, NMRHomocoupling byproduct of 2-halo-4-methylpyridine.
BenzeneSuzuki-MiyauraGC-MSProtodeboronation byproduct.
Phenyl-adducts from ligandSuzuki-MiyauraGC-MS, LC-MSArises from aryl-group transfer from phosphine ligands.[2]
1,5-Dicarbonyl intermediateKröhnkeLC-MS, NMRResult of incomplete cyclization.[4]
Polymerized α,β-unsaturated carbonylKröhnkeNMR, GPCSide product from the polymerization of the starting material.

Table 2: Recommended Analytical Techniques for Purity Assessment

Technique Purpose Typical Parameters
GC-MS Identification of volatile impurities and byproducts.Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Temperature Program: Initial temp. 50°C, ramp to 250°C.
HPLC Quantification of purity and separation of non-volatile impurities.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with a modifier (e.g., formic acid or ammonium acetate). Detection: UV at 254 nm.
NMR (¹H, ¹³C) Structural elucidation of the final product and identification of major impurities.Solvent: CDCl₃ or DMSO-d₆. ¹H NMR can reveal characteristic signals of impurities.
TLC Reaction monitoring and qualitative assessment of purity.Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: Ethyl acetate/Hexane mixture (e.g., 1:4 v/v). Visualization: UV light (254 nm), iodine vapor.

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS
  • Sample Preparation: Dissolve approximately 1 mg of the crude this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the main product peak and any impurity peaks by comparing their mass spectra with library data and considering the likely byproducts from the synthetic route.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent Selection: Determine a suitable eluent system by TLC. A mixture of ethyl acetate and hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity) is often effective.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent like dichloromethane and load it onto the column.

  • Elution: Begin elution with the low-polarity solvent mixture and gradually increase the polarity to separate the components.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may also be effective.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Suzuki_Miyaura_Impurities cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Products & Impurities 2-chloro-4-methylpyridine 2-chloro-4-methylpyridine Pd catalyst, base Pd catalyst, base 2-chloro-4-methylpyridine->Pd catalyst, base Bipyridine Bipyridine 2-chloro-4-methylpyridine->Bipyridine Homocoupling Unreacted SMs Unreacted SMs 2-chloro-4-methylpyridine->Unreacted SMs phenylboronic acid phenylboronic acid phenylboronic acid->Pd catalyst, base Biphenyl Biphenyl phenylboronic acid->Biphenyl Homocoupling phenylboronic acid->Unreacted SMs This compound This compound Pd catalyst, base->this compound

Caption: Potential impurities in the Suzuki-Miyaura synthesis.

Krohnke_Impurities cluster_reactants Starting Materials cluster_reaction Kröhnke Synthesis cluster_products Products & Impurities pyridinium salt pyridinium salt Michael Addition Michael Addition pyridinium salt->Michael Addition Unreacted SMs Unreacted SMs pyridinium salt->Unreacted SMs alpha,beta-unsaturated ketone alpha,beta-unsaturated ketone alpha,beta-unsaturated ketone->Michael Addition alpha,beta-unsaturated ketone->Unreacted SMs NH4OAc NH4OAc Cyclization/Dehydration Cyclization/Dehydration NH4OAc->Cyclization/Dehydration Michael Addition->Cyclization/Dehydration 1,5-dicarbonyl intermediate 1,5-dicarbonyl intermediate Michael Addition->1,5-dicarbonyl intermediate Incomplete Reaction This compound This compound Cyclization/Dehydration->this compound 1,5-dicarbonyl intermediate->Cyclization/Dehydration

Caption: Impurity formation in the Kröhnke pyridine synthesis.

Impurity_Workflow Crude Product Crude Product Analytical Assessment Analytical Assessment Crude Product->Analytical Assessment Impurity Identification Impurity Identification Analytical Assessment->Impurity Identification TLC, GC-MS, NMR Purification Purification Column Chromatography Column Chromatography Purification->Column Chromatography Significant Impurities Recrystallization Recrystallization Purification->Recrystallization Minor Impurities Pure Product Pure Product Method Selection Method Selection Impurity Identification->Method Selection Method Selection->Purification Column Chromatography->Pure Product Recrystallization->Pure Product

References

Technical Support Center: Synthesis of 4-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions (FAQs) regarding the synthesis of 4-Methyl-2-phenylpyridine. The primary focus is on the widely used Suzuki-Miyaura cross-coupling reaction, addressing common side reactions and optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of biphenyl as a byproduct in my reaction. What causes this and how can I minimize it?

A1: The formation of biphenyl is a common side reaction in Suzuki-Miyaura couplings, resulting from the homocoupling of phenylboronic acid. This is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts or high temperatures.

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Catalyst Loading: While sufficient catalyst is necessary, excessive amounts of palladium(0) can sometimes favor homocoupling. Use a catalyst loading between 1-5 mol %.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with conditions around 80 °C and adjust as needed.

  • Reagent Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can increase the rate of homocoupling.

Q2: My yield is low and I've recovered unreacted 2-bromo-4-methylpyridine. What could be the issue?

A2: Low conversion of the aryl halide starting material can stem from several factors, primarily related to catalyst activity or reaction conditions.

Troubleshooting Steps:

  • Catalyst Deactivation: Ensure your palladium catalyst is active. Use freshly opened catalyst or store it properly under an inert atmosphere. The phosphine ligands used can also degrade; use fresh, high-purity ligands.

  • Base Inefficiency: The choice and quality of the base are critical. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly effective.[1] Ensure the base is finely powdered and dry, as water can interfere with the reaction.

  • Insufficient Temperature or Time: The C-Br bond of 2-bromo-4-methylpyridine requires sufficient thermal energy to undergo oxidative addition. If conversion is low, consider increasing the temperature (e.g., from 80 °C to 100 °C) or extending the reaction time, monitoring progress by TLC or GC/MS.

Q3: Besides my product, I have an impurity that I suspect is 4-methylpyridine. How is this formed?

A3: The formation of 4-methylpyridine is typically due to a protodeboronation side reaction affecting the phenylboronic acid, followed by a reductive dehalogenation of the starting material, or simply hydrolysis of the starting material under certain conditions. More commonly, protodeboronation of the boronic acid reactant effectively removes it from the catalytic cycle, leading to low yields and recovery of starting materials.

Troubleshooting Steps:

  • Use an Anhydrous, Aprotic Solvent: While some water is often necessary for the transmetalation step, excessive water can promote protodeboronation. Use dry solvents. A common effective solvent system is a mixture like dioxane/water or DMF/water.[1]

  • Choice of Base: Strongly basic or aqueous conditions can accelerate the decomposition of the boronic acid. A moderately strong, non-aqueous base might be beneficial if this is a persistent issue.

Q4: My final product is contaminated with triphenylphosphine oxide. How can I remove it?

A4: Triphenylphosphine oxide (TPPO) is a common byproduct resulting from the oxidation of the triphenylphosphine ligand used in many palladium catalysts (e.g., Pd(PPh₃)₄). Its polarity is often similar to that of the desired product, making chromatographic separation difficult.

Troubleshooting & Purification:

  • Minimize Air Exposure: Use degassed solvents and maintain an inert atmosphere to prevent oxidation of the phosphine ligand.

  • Purification Strategy:

    • Acid Wash: Dissolve the crude product in a nonpolar organic solvent (like diethyl ether or ethyl acetate) and wash with dilute HCl (e.g., 1M). The basic this compound product will move into the aqueous layer as its hydrochloride salt, while the neutral TPPO remains in the organic layer.

    • Separate the aqueous layer, basify it with NaOH or Na₂CO₃ until pH > 10.

    • Extract the free pyridine product back into an organic solvent.

    • Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the purified product.

Quantitative Data Summary

Optimizing reaction parameters is crucial for maximizing the yield of this compound while minimizing side product formation. The following table provides representative data on how changing the base and solvent can influence the outcome of the Suzuki-Miyaura coupling between 2-bromo-4-methylpyridine and phenylboronic acid.

EntryCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Product Yield (%)Biphenyl Byproduct (%)
1Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (5:1)1001281[1]~5
2Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901675~10
3Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF801285< 5
4Pd(dppf)Cl₂ (3)K₃PO₄ (2)Dioxane/H₂O (5:1)1001272~8
5Pd(OAc)₂/SPhos (2)K₂CO₃ (2)Toluene/H₂O (10:1)110892< 3

Note: Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions. Actual results may vary.[1]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2-bromo-4-methylpyridine with phenylboronic acid.

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with inert gas (Ar or N₂) three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and water in a 5:1 ratio via syringe. The total solvent volume should be sufficient to make the concentration of the limiting reagent approximately 0.1-0.2 M.

  • Degas the resulting mixture by bubbling with the inert gas for 15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Visualized Pathways and Workflows

Reaction Pathways

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for this compound Synthesis pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd0->oa_complex tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation oa_complex->tm_complex re_complex Reductive Elimination Complex tm_complex->re_complex re_complex->pd0 Reductive Elimination re_complex->pd0 product This compound re_complex->product aryl_halide 2-Bromo-4-methylpyridine aryl_halide->oa_complex boronic_acid Phenylboronic Acid + Base boronic_acid->tm_complex

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Side_Reactions Main Reaction vs. Common Side Reactions cluster_main Main Pathway cluster_side Side Pathways aryl_halide 2-Bromo-4-methylpyridine main_product This compound (Desired Product) aryl_halide->main_product boronic_acid Phenylboronic Acid boronic_acid->main_product homocoupling Biphenyl boronic_acid->homocoupling O₂, Heat protodeboronation Benzene (from Protodeboronation) boronic_acid->protodeboronation H₂O catalyst Pd(0) Catalyst + Base catalyst->main_product

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki-Miyaura Synthesis start Problem: Low Yield or Impure Product check_sm Check TLC/GC-MS: Unreacted Starting Material? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts No sol_catalyst 1. Check catalyst activity 2. Degas system thoroughly 3. Increase temperature/time check_sm->sol_catalyst Yes biphenyl Biphenyl Homocoupling? check_byproducts->biphenyl Yes end Purify by Column Chromatography / Acid Wash check_byproducts->end No sol_catalyst->end dehalogenation Dehalogenated SM? biphenyl->dehalogenation No sol_biphenyl 1. Degas solvent rigorously 2. Use fresh boronic acid 3. Lower reaction temperature biphenyl->sol_biphenyl Yes sol_dehalogenation 1. Use anhydrous solvents 2. Check base quality dehalogenation->sol_dehalogenation Yes dehalogenation->end Other sol_biphenyl->end sol_dehalogenation->end

Caption: A step-by-step guide to diagnosing synthesis issues.

References

Troubleshooting low yields in palladium-catalyzed pyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during your experiments.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in palladium-catalyzed pyridine synthesis can arise from several sources. A systematic approach to troubleshooting is crucial for identifying the root cause.[1] Key areas to investigate include:

  • Catalyst and Ligand System: The choice and stability of the palladium catalyst and the associated ligand are paramount.

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the reaction's efficiency.[1]

  • Substrate and Reagent Quality: The purity of starting materials and the nature of the pyridine substrate itself can present challenges.

  • Atmospheric Conditions: The presence of oxygen or moisture can be detrimental to certain catalytic systems.

Below is a workflow to guide your troubleshooting process.

TroubleshootingWorkflow start Low Yield Observed check_catalyst 1. Catalyst & Ligand Integrity start->check_catalyst check_conditions 2. Reaction Conditions start->check_conditions check_reagents 3. Reagent & Substrate Purity start->check_reagents check_atmosphere 4. Reaction Atmosphere start->check_atmosphere optimize_ligand Optimize Ligand check_catalyst->optimize_ligand Suspect catalyst deactivation or poor ligand choice optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal temperature or solvent purify_reagents Purify Reagents check_reagents->purify_reagents Impurities detected degas_solvent Degas Solvent / Use Inert Gas check_atmosphere->degas_solvent Oxygen or moisture sensitivity success Yield Improved optimize_ligand->success optimize_temp->success purify_reagents->success degas_solvent->success

Caption: A general troubleshooting workflow for low reaction yields.

Q2: How does the choice of ligand affect my reaction yield and selectivity?

The ligand plays a critical role in stabilizing the palladium center, influencing its reactivity, and ultimately determining the success of the catalytic cycle.[2] Pyridine's electron-poor nature and its tendency to bind to the metal center make ligand selection especially important.[2]

  • Electron-Rich and Bulky Phosphine Ligands: Ligands like DavePhos and P(t-Bu)₃ can increase the nucleophilicity of the Pd(0) center, which facilitates the oxidative addition step.[2] Their steric bulk can also promote the desired reductive elimination.[2]

  • Bidentate Ligands: 1,10-Phenanthroline-based ligands have been shown to be effective in providing both high yield and selectivity.[2] In some cases, 2,2'-bipyridine ligands have a positive effect on yield and can significantly improve selectivity.[2]

  • Substrate-Ligand Matching: The optimal ligand is often substrate-dependent. For instance, ligands that work well for aryl iodides or bromides, such as triphenylphosphine, may be ineffective for less reactive aryl chlorides.[2]

The following diagram illustrates a decision-making process for ligand selection.

LigandSelection start Starting Point: Low Yield/Selectivity substrate_type Assess Substrate Reactivity (e.g., Aryl Halide) start->substrate_type activated Activated (I, Br, OTf) substrate_type->activated High deactivated Deactivated (Cl, electron-rich) substrate_type->deactivated Low try_simple_phosphines Try standard phosphines (e.g., PPh3, dppf) activated->try_simple_phosphines try_buchwald_ligands Try bulky, electron-rich phosphine ligands (e.g., DavePhos, P(t-Bu)3) deactivated->try_buchwald_ligands check_selectivity Is Selectivity an Issue? try_simple_phosphines->check_selectivity try_buchwald_ligands->check_selectivity try_bidentate Consider bidentate N-ligands (e.g., Phenanthroline, Bipyridine) check_selectivity->try_bidentate Yes evaluate Evaluate Yield and Selectivity check_selectivity->evaluate No try_bidentate->evaluate

Caption: A decision tree for selecting an appropriate ligand.

Q3: I suspect my palladium catalyst is deactivating. What are the common causes and solutions?

Catalyst deactivation is a frequent cause of low yields, especially in reactions involving pyridines.[3] The pyridine nitrogen can coordinate to the palladium center, leading to catalyst poisoning.[4][5]

Common Causes of Deactivation:

  • Product Inhibition: The synthesized pyridine product or byproducts can bind to the palladium, poisoning the catalyst.[3]

  • Palladium(0) Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black.

  • Oxidative State Issues: The reaction may be limited by the depletion of the active Pd(II) species in some catalytic cycles.[3]

  • Ligand Degradation: The phosphine ligands themselves can be prone to oxidation or other degradation pathways.

Troubleshooting Strategies:

  • Use of Additives: In some cases, additives can help regenerate the active catalyst or prevent poisoning.

  • Ligand Choice: Sterically hindered ligands can sometimes prevent strong coordination of the pyridine product.[2]

  • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time might mitigate catalyst decomposition.

  • Catalyst Loading: While not ideal, increasing the catalyst loading can sometimes compensate for deactivation.[6]

The following diagram illustrates key stages in a generic Pd(0)/Pd(II) catalytic cycle where problems can occur.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X Deactivation1 Deactivation: Pd(0) Agglomeration Pd0->Deactivation1 PdII R-Pd(II)-X-L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M Deactivation2 Deactivation: Pyridine Coordination PdII->Deactivation2 PdII_R R-Pd(II)-R'-L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + R-R'

Caption: Potential points of failure in a Pd catalytic cycle.

Frequently Asked Questions (FAQs)

Q: Can the solvent choice impact my reaction?

A: Absolutely. The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions.[7][8] It can influence reaction rates, selectivity, and even the nature of the active catalytic species.[7][9] Polar aprotic solvents like DMF, DMA, and dioxane are commonly used.[6][7][10] The optimal solvent should be determined empirically for your specific reaction by screening a range of options.[1]

Q: My starting materials are pure, but the yield is still low. What else could be the problem?

A: Even with pure starting materials, other factors can lead to low yields. Consider the following:

  • Incorrect Stoichiometry: Ensure the ratio of your reactants, base, and additives is correct.

  • Inefficient Stirring: In heterogeneous mixtures, poor stirring can lead to localized concentration gradients and incomplete reactions.

  • Temperature Control: Inaccurate temperature monitoring or fluctuations can significantly affect the reaction outcome.[10]

  • Atmosphere: Some palladium-catalyzed reactions are sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.[1]

Q: Are there alternatives to phosphine ligands?

A: Yes. While phosphine ligands are common, other ligand classes can be effective. N-heterocyclic carbenes (NHCs) are a powerful alternative. Additionally, nitrogen-based ligands like 2,2'-bipyridine and 1,10-phenanthroline have shown success in certain pyridine syntheses, offering high yield and selectivity.[2] In some cases, sterically hindered pyridine ligands have been found to be optimal.[6]

Data Tables

Table 1: Effect of Ligand on Intramolecular C-H Arylation Yield

EntryLigandYield (%)
1None59
2CyJohnPhos (L3)90
3PPh₃ (L4)94

Data adapted from a study on the intramolecular C-H arylation of a quinoline derivative. Reaction conditions: 10 mol % Pd(OAc)₂, K₂CO₃ (3 equiv.), DMA, 110 °C.[10]

Table 2: Effect of Reaction Temperature on Yield

EntryTemperature (°C)Yield (%)
19025
211038
313042
415027

Data from the same study as Table 1, showing the effect of temperature on the uncatalyzed reaction.[10]

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Palladium-Catalyzed Cross-Coupling Reaction

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the palladium source (e.g., Pd(OAc)₂, 10 mol%) and the ligand to be screened (e.g., 12-30 mol%).

  • Reagent Addition: Add the pyridine substrate (1.0 equiv.), the coupling partner (e.g., aryl halide or boronic acid, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMA) to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 90-130 °C) for a set period (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate), filter through a short plug of silica, and analyze by GC or LC-MS to determine the conversion and yield. Compare the results across the different ligands screened.

Protocol 2: Troubleshooting Catalyst Deactivation via a Time-Course Study

  • Setup: Set up the reaction as described in Protocol 1 using the previously optimized (or problematic) conditions.

  • Sampling: At regular intervals (e.g., 1, 2, 4, 8, 16, and 24 hours), carefully and quickly withdraw a small, measured aliquot from the reaction mixture under a positive pressure of inert gas.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., by diluting in cold ethyl acetate). Analyze each sample by GC or LC-MS to determine the product yield at each time point.

  • Interpretation: Plot the yield versus time. If the reaction stalls or the rate decreases significantly after an initial period of activity, this is a strong indication of catalyst deactivation. If the reaction proceeds linearly to completion, deactivation is less likely to be the primary issue.

References

Alternative catalysts for the synthesis of 2-phenyl-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-4-picoline. It focuses on alternative catalysts and methodologies to address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-phenyl-4-picoline, offering potential causes and solutions in a structured format.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Potential CauseRecommended Solution
Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture, leading to deactivation.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents.[1][2]
Ligand Decomposition: Phosphine ligands can be prone to oxidation or degradation.Consider using more robust Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which offer greater stability and activity.[1][3]
Inefficient Transmetalation: The transfer of the aryl group from the boron reagent to the palladium center is slow.Use a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the formation of the more reactive boronate species.[4][5] The addition of a small amount of water to the reaction mixture can sometimes improve the rate of transmetalation.[5]
Protodeboronation: The boronic acid reagent is unstable and decomposes before coupling.Use the corresponding boronic ester (e.g., pinacol ester) which is generally more stable. Alternatively, use potassium trifluoroborate salts.[5] Perform the reaction at a lower temperature to minimize decomposition.[4]
Poor Solubility of Reagents: Reactants, catalyst, or base may not be fully dissolved in the chosen solvent.A mixture of solvents, such as toluene/water or dioxane/water, can improve solubility.[1] Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Issue 2: Formation of Byproducts

Potential CauseRecommended Solution
Homocoupling of Boronic Acid: Two molecules of the phenylboronic acid react with each other.This is often caused by the presence of oxygen.[6] Ensure the reaction is thoroughly degassed. Using a pre-catalyst that generates the active Pd(0) species quickly can minimize this side reaction.[4]
Polyalkylation in Friedel-Crafts Reactions: The product, 2-phenyl-4-picoline, is more reactive than the starting picoline and undergoes further phenylation.[7]Use a large excess of the picoline substrate to favor the mono-alkylation product. Friedel-Crafts acylation followed by reduction of the ketone is an alternative that avoids polyalkylation.[8]
Formation of Isomeric Products: Non-selective reaction leading to substitution at other positions on the picoline ring.In Friedel-Crafts type reactions, the choice of catalyst and reaction conditions can influence regioselectivity. For coupling reactions, ensure the starting materials (e.g., halogenated picoline) are isomerically pure.
Tar Formation: Decomposition of starting materials or products at high temperatures.Optimize the reaction temperature by running the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or GC to avoid prolonged heating after completion.

Frequently Asked Questions (FAQs)

Q1: What are some effective palladium-free alternative catalysts for the synthesis of 2-phenyl-4-picoline?

A1: Nickel-based catalysts are a promising and more cost-effective alternative to palladium for cross-coupling reactions.[9] Nickel complexes with phosphine or N-heterocyclic carbene ligands can catalyze the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[9] Additionally, heterogeneous catalysts such as zeolites can be used for the gas-phase synthesis of pyridines from simple starting materials.[10][11]

Q2: My Friedel-Crafts reaction to synthesize 2-phenyl-4-picoline is not working. What are the likely reasons?

A2: Friedel-Crafts reactions with pyridine derivatives are often problematic. The nitrogen atom in the pyridine ring is a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[12] This prevents the formation of the necessary electrophile for the reaction to proceed.[12]

Q3: How can I improve the efficiency of my Suzuki-Miyaura reaction for synthesizing 2-phenyl-4-picoline?

A3: To improve efficiency, consider the following:

  • Catalyst and Ligand Choice: Use a high-activity palladium pre-catalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[1][4]

  • Base and Solvent: Employ a strong base like K₃PO₄ in a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water.[1][4]

  • Reaction Temperature: Optimize the temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition and side reactions.[4]

Q4: Are there any heterogeneous catalysts that can be used and easily recycled?

A4: Yes, palladium nanoparticles supported on materials like porous organic polymers or graphene can act as efficient and recyclable heterogeneous catalysts for Suzuki-Miyaura reactions.[13][14] Zeolites are another class of heterogeneous catalysts that can be employed, particularly in gas-phase synthesis, and are known for their stability and reusability.[10][15]

Quantitative Data Summary

The following table summarizes quantitative data for different catalytic systems used in the synthesis of 2-phenylpyridine derivatives, providing a basis for comparison.

Catalyst SystemSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / SPhosAryl Bromide + (4-(Butylsulfinyl)phenyl)boronic acidK₃PO₄Toluene100-High[16]
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acidK₂CO₃DME/Water80-100-Moderate[16]
Pd(OAc)₂ / PPh₃2,3-dichloro-5-(trifluoromethyl)pyridine + 4-hydroxybenzeneboronic acidK₂CO₃Acetonitrile/Methanol506-
NiCl₂(dme) / LigandAryl Halide + Arylboronic acidK₃PO₄Dioxane8012up to 95
Raney® Nickel4-Phenylpyridine + 1-Propanol-1-Propanol>180Continuous Flow97[17]
Al-MCM-41 (Zeolite)Acetophenone + Allyl alcohol + Ammonia-Gas Phase360-High[18]

Detailed Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the nickel-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

  • Materials: 4-chloro-2-picoline, phenylboronic acid, nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)), a suitable phosphine or NHC ligand (e.g., triphenylphosphine), potassium phosphate (K₃PO₄), and anhydrous 1,4-dioxane.

  • Procedure:

    • In a glovebox, add NiCl₂(dme) (5 mol%) and the ligand (10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add 4-chloro-2-picoline (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Add anhydrous 1,4-dioxane (5 mL) to the flask.

    • Seal the flask and remove it from the glovebox.

    • Heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Heterogeneous Catalysis using Raney® Nickel in Continuous Flow

This protocol is adapted for the α-methylation of a phenylpyridine, which can be conceptually extended to the synthesis of related structures.

  • Materials: 4-phenylpyridine, Raney® nickel, and 1-propanol.

  • Setup: A continuous flow system with a pump, a packed-bed reactor (stainless steel column), a heating unit, and a back-pressure regulator.

  • Procedure:

    • Pack a stainless steel column with Raney® nickel (slurry-packed).

    • Heat the column to >180 °C while flowing 1-propanol through the system.

    • Prepare a 0.05 M solution of 4-phenylpyridine in 1-propanol.

    • Introduce the substrate solution into the flow system at a flow rate of 0.1 mL/min.[17]

    • Collect the product stream after it passes through the back-pressure regulator.

    • Evaporate the solvent (1-propanol) from the collected fractions to obtain the product.[17]

    • The product, 2-methyl-4-phenylpyridine, is often of sufficient purity for further use without additional purification.[17]

Visualizations

Experimental_Workflow_Suzuki_Miyaura cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base (e.g., K₃PO₄) catalyst Add Catalyst System: - Pd or Ni Precatalyst - Ligand reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane) catalyst->solvent heating Heat with Stirring (e.g., 80-100 °C) solvent->heating monitoring Monitor Progress (TLC / GC-MS) heating->monitoring quench Quench with Water monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify final_product final_product purify->final_product Isolated Product: 2-Phenyl-4-picoline

Caption: Workflow for Suzuki-Miyaura Synthesis of 2-Phenyl-4-Picoline.

Troubleshooting_Logic start Low Yield in Suzuki Coupling? cause1 Catalyst Deactivation? start->cause1 Check cause2 Inefficient Transmetalation? start->cause2 Check cause3 Protodeboronation? start->cause3 Check cause4 Side Reactions? start->cause4 Check sol1 Use Inert Atmosphere & Degassed Solvents cause1->sol1 sol2 Use Stronger Base (e.g., K₃PO₄) cause2->sol2 sol3 Use Boronic Ester or Lower Temperature cause3->sol3 sol4 Ensure Thorough Degassing Use Efficient Precatalyst cause4->sol4

Caption: Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling.

References

Green Synthesis of 4-Methyl-2-phenylpyridine Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of 4-Methyl-2-phenylpyridine derivatives. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the green synthesis of this compound derivatives using microwave-assisted, ultrasound-assisted, and solvent-free methods.

Microwave-Assisted Synthesis

Question: My reaction yield is consistently low, or I am only recovering the starting materials. What are the likely causes and how can I improve the yield?

Answer: Low or no conversion in microwave-assisted synthesis is a common issue when developing a new method. Here are several factors to investigate:

  • Insufficient Temperature: The reaction may not have reached the necessary activation energy.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. A common range for such syntheses is 120-160°C.

  • Reaction Time Too Short: Microwave reactions are rapid, but some transformations still require sufficient time for completion.

    • Solution: If increasing the temperature is not effective, try extending the reaction time. Double the initial irradiation time (e.g., from 15 to 30 minutes) and monitor the progress via TLC.

  • Improper Solvent Choice: The ability of the solvent to absorb microwave energy is critical for efficient heating.

    • Solution: Select polar solvents with a high dielectric loss tangent. Common choices include ethanol, DMF, and 1,4-dioxane. For some reactions, like Suzuki couplings, a mixture of an organic solvent and water can be beneficial to dissolve all reactants.

  • Inactive Catalyst or Ligand: For reactions requiring a catalyst (e.g., Suzuki or Buchwald-Hartwig couplings), catalyst deactivation is a frequent cause of failure.

    • Solution: Ensure your catalyst and ligands are fresh and active. For Suzuki reactions, Pd(dppf)Cl₂ is often effective, while ligands like XPhos can be beneficial for Buchwald-Hartwig aminations.

  • Incorrect Base: The choice and strength of the base can be crucial.

    • Solution: Verify that you are using an appropriate and sufficiently strong base for your specific reaction.

Question: I am observing the formation of significant byproducts. How can I improve the reaction's selectivity?

Answer: Byproduct formation is often linked to excessive temperatures or prolonged reaction times.

  • Reduce Temperature: High temperatures can lead to the decomposition of reactants or the desired product. Try lowering the temperature by 10-20°C.

  • Shorten Reaction Time: Monitor the reaction at shorter intervals to determine the optimal endpoint and avoid over-exposure to microwave irradiation.

  • Ensure an Inert Atmosphere: For oxygen-sensitive reactions, ensure the reaction vial is properly purged with an inert gas like nitrogen or argon to prevent oxidative side reactions.

Question: The pressure inside the microwave vial is increasing rapidly and uncontrollably. What should I do?

Answer: A rapid pressure increase, or "pressure runaway," indicates a highly exothermic event or that the temperature has significantly surpassed the solvent's boiling point in the sealed vessel.

  • Reduce Reactant Concentration: High concentrations can lead to uncontrollable exothermic reactions. Dilute the reaction mixture.

  • Implement Temperature Ramping: Instead of applying maximum power immediately, use a temperature ramp to allow for better control over the initial heating phase.

Ultrasound-Assisted Synthesis

Question: My ultrasound-assisted reaction is proceeding very slowly or is incomplete. What factors could be affecting the reaction rate?

Answer: While ultrasound can significantly accelerate reactions, several factors can hinder its effectiveness.

  • Inefficient Cavitation: The formation, growth, and collapse of bubbles (cavitation) is the primary mechanism by which ultrasound enhances chemical reactions.

    • Solution: Ensure the reaction vessel is properly immersed in the ultrasonic bath. The position of the flask can significantly impact the intensity of cavitation. Experiment with different positions to find the "hot spot."

  • Incorrect Solvent: The choice of solvent affects the cavitation process.

    • Solution: Solvents with low vapor pressure, high surface tension, and high viscosity generally promote more effective cavitation. However, for many organic reactions, polar protic solvents like water and ethanol are effective.[1]

  • Temperature Effects: While some reactions benefit from elevated temperatures, excessive heating can be detrimental to sonochemical effects.

    • Solution: An increase in temperature can increase the vapor pressure within the cavitation bubbles, cushioning their collapse and reducing the intensity of the shockwaves. It is often beneficial to conduct ultrasound-assisted reactions at or near room temperature.

Question: I am not seeing a significant improvement in yield or reaction time compared to conventional heating. Why might this be?

Answer: The benefits of ultrasound are not universal for all reactions.

  • Reaction Mechanism: Reactions that proceed through ionic intermediates may not be as significantly affected by the radical-based mechanisms often promoted by sonication.

  • Homogeneous vs. Heterogeneous Reactions: Ultrasound is particularly effective for heterogeneous reactions as it can increase the surface area of solid reactants and improve mass transfer. The effect might be less pronounced in fully homogeneous solutions.

  • Power and Frequency of the Ultrasound Source: The specifications of your ultrasonic bath or probe are critical.

    • Solution: Higher power and lower frequency (20-40 kHz) generally lead to more intense cavitation. Ensure your equipment is suitable for the scale of your reaction.

Solvent-Free Synthesis

Question: My solvent-free reaction is resulting in a glassy or tarry solid that is difficult to work with and purify. How can I prevent this?

Answer: The formation of intractable materials in solvent-free reactions is often due to localized overheating or the physical properties of the products.

  • Temperature Control: Even without a solvent, controlling the reaction temperature is crucial.

    • Solution: Use a well-controlled heating source like an oil bath or a heating mantle with a thermostat. For reactions involving grinding, intermittent cooling might be necessary.

  • Use of a Grinding Agent: A solid support can help to disperse the reactants and prevent them from melting into a single mass.

    • Solution: Consider adding a small amount of an inert solid support like silica gel or alumina to the reaction mixture before grinding.

  • Seeding: If the product is crystalline, adding a small seed crystal can sometimes promote crystallization over the formation of an amorphous solid.

Question: The reaction is not going to completion under solvent-free conditions. What can I do?

Answer: Incomplete conversion in solvent-free reactions can be due to poor mixing or insufficient energy input.

  • Efficient Mixing: Ensure intimate contact between the reactants.

    • Solution: For reactions involving grinding, ensure thorough and continuous mixing with a mortar and pestle. For reactions heated in a vial, efficient stirring is necessary.

  • Energy Input: The reaction may require more energy to proceed.

    • Solution: If using conventional heating, gradually increase the temperature. If using microwave irradiation, increase the power or temperature setting.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using green synthesis methods for this compound derivatives?

A1: Green synthesis methods offer several key advantages over traditional approaches, including:

  • Reduced Reaction Times: Microwave and ultrasound-assisted methods can dramatically shorten reaction times from hours to minutes.

  • Higher Yields: These methods often lead to improved product yields.

  • Energy Efficiency: Microwave heating is more energy-efficient than conventional heating as it directly heats the reactants.

  • Reduced Solvent and Waste: Solvent-free methods eliminate the need for potentially hazardous organic solvents, reducing waste and simplifying work-up procedures.

  • Use of Greener Reagents: Many green protocols utilize less toxic and more environmentally benign reagents and catalysts.

Q2: How do I choose the most suitable green synthesis method for my specific this compound derivative?

A2: The choice of method depends on several factors:

  • Reaction Type: For multicomponent reactions, one-pot ultrasound or microwave-assisted methods are often very effective. For reactions like Suzuki or Heck couplings, microwave synthesis is a well-established technique.

  • Scale of the Reaction: For small-scale, rapid synthesis and optimization, microwave methods are ideal. For larger-scale synthesis, ultrasound or solvent-free methods with conventional heating might be more practical.

  • Available Equipment: Your choice will be dictated by the availability of a microwave reactor or an ultrasonic bath/probe.

  • Physical Properties of Reactants: For solvent-free reactions, at least one of the reactants should ideally be a liquid or a low-melting solid to ensure good mixing.

Q3: Can I use a domestic microwave oven for microwave-assisted synthesis?

A3: No, it is strongly advised not to use a domestic microwave oven for chemical synthesis. Domestic ovens lack the necessary safety features, such as pressure and temperature monitoring and control, and are not designed to handle flammable or corrosive materials. Always use a dedicated laboratory microwave reactor.

Q4: What are the key safety considerations for these green synthesis methods?

A4:

  • Microwave Synthesis: Always use sealed vessels designed for microwave chemistry to handle the high pressures that can develop. Never exceed the recommended volume for the reaction vials. Ensure the microwave reactor's safety features are operational.

  • Ultrasound Synthesis: High-intensity ultrasound can cause hearing damage; use appropriate ear protection, especially when using an ultrasonic probe. Be aware that sonication can generate localized hot spots and increase the temperature of the reaction mixture.

  • Solvent-Free Synthesis: While solvents are eliminated, the reactants themselves may be hazardous. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Be cautious of potential exothermic reactions, especially on a larger scale.

Q5: How can I effectively purify the products from these green synthesis reactions?

A5: Purification strategies depend on the nature of the product and any byproducts.

  • Crystallization: If the product is a solid, crystallization is often the most effective and greenest purification method.

  • Column Chromatography: This is a versatile technique, but it generates significant solvent waste. To make it "greener," consider using techniques to reduce solvent consumption, such as flash chromatography, and choose less hazardous eluents. For basic pyridine compounds, adding a small amount of a base like triethylamine to the eluent can prevent tailing on silica gel.

  • Acid-Base Extraction: The basic nature of the pyridine ring can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.

Data Presentation: Comparison of Green Synthesis Methods

The following table summarizes quantitative data from the literature, comparing different synthesis methods for pyridine and its derivatives.

Synthesis MethodReactantsProductCatalyst/ConditionsTimeYield (%)Reference
Conventional Heating p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone, ammonium acetate4-(3-Cyano-6-phenyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl 4-methylbenzenesulfonateReflux in ethanol6-9 h71-88%,[2]
Microwave-Assisted p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone, ammonium acetate4-(3-Cyano-6-phenyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl 4-methylbenzenesulfonateEthanol, Microwave Irradiation2-7 min82-94%[3],[2]
Ultrasound-Assisted Ketone, malononitrile, ethyl cyanoacetate, hydrazine hydrate1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivativesPiperidine, Ethanol, Ultrasound (25-30 °C)30-40 minExcellent
Solvent-Free Benzaldehydes, 2-aminopyridine, phenols2-[Phenyl(pyridin-2-ylamino)methyl]phenol derivatives80°C, Solvent-free30 minGood to high[4]

Experimental Protocols

Microwave-Assisted Synthesis of 4-Aryl-2-methylpyridine Derivatives

This protocol is a general procedure adapted from the synthesis of related pyridine derivatives.

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-bromo-4-methylpyridine (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a base like K₂CO₃ (2 mmol).

  • Solvent Addition: Add a suitable solvent or solvent mixture, for example, 3 mL of 1,4-dioxane and 1 mL of water.

  • Reaction Setup: Seal the vial tightly with a cap.

  • Microwave Irradiation: Place the vial in a laboratory microwave reactor. Irradiate the mixture at a set temperature, for instance, 120°C, for 20-30 minutes with continuous stirring.

  • Work-up: After the reaction, allow the vial to cool to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Ultrasound-Assisted One-Pot Synthesis of Functionalized Pyridine Derivatives

This is a general protocol for a multicomponent reaction.

  • Reactant Mixture: In a flask, combine acetophenone (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL).

  • Sonication: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Sonicate the mixture at a frequency of 40 kHz at room temperature for 30-60 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol.

Solvent-Free Synthesis of Pyridine Derivatives from Chalcones

This protocol involves two steps: the synthesis of a chalcone intermediate and its subsequent conversion to the pyridine derivative.

Step 1: Solvent-Free Synthesis of Chalcone

  • Grinding: In a mortar, grind a mixture of acetophenone (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of solid NaOH or KOH for 5-10 minutes at room temperature. The mixture will typically turn into a paste and solidify.

  • Work-up: Add water to the solid mass and continue to grind for a few more minutes. Collect the solid product by suction filtration and wash it thoroughly with water to remove the base.

  • Purification: The crude chalcone is often pure enough for the next step. If needed, it can be recrystallized from ethanol.

Step 2: Conversion to Pyridine Derivative

  • Reactant Mixture: In a flask, mix the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (2 mmol).

  • Heating: Heat the mixture in an oil bath at 100-120°C for 1-2 hours, with occasional stirring.

  • Work-up: After cooling to room temperature, add ethanol to the solidified mass and stir. Collect the solid product by filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude pyridine derivative from a suitable solvent.

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 2-bromo-4-methylpyridine, arylboronic acid, catalyst, and base in a microwave vial prep2 Add solvent prep1->prep2 react1 Seal vial prep2->react1 react2 Irradiate in microwave reactor (e.g., 120°C, 20-30 min) react1->react2 workup1 Cool and quench with water react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify (chromatography or crystallization) workup3->workup4 final_product final_product workup4->final_product Final Product

Caption: General experimental workflow for microwave-assisted synthesis.

Logical Relationship for Troubleshooting Low Yield in Microwave Synthesis

G cluster_temp Temperature Optimization cluster_time Time Optimization cluster_reagents Reagent Check start Low Yield or No Reaction temp_check Is temperature sufficient? (e.g., 120-160°C) start->temp_check temp_action Increase temperature in 10-20°C increments temp_check->temp_action No time_check Is reaction time adequate? temp_check->time_check Yes temp_action->time_check time_action Extend reaction time (e.g., double the initial time) time_check->time_action No reagent_check Are catalyst, ligand, base, and solvent optimal? time_check->reagent_check Yes time_action->reagent_check reagent_action Use fresh catalyst/ligand. Verify base strength. Choose a polar solvent. reagent_check->reagent_action No success Improved Yield reagent_check->success Yes reagent_action->success

Caption: Troubleshooting flowchart for low yield in microwave synthesis.

References

Minimizing homocoupling byproducts in Suzuki reactions of pyridines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing homocoupling byproducts in Suzuki reactions involving pyridine substrates. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions of pyridines, and why is it a significant problem?

A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. In the case of pyridine Suzuki reactions, this leads to the formation of bipyridines from the pyridine boronic acid. This side reaction is undesirable because it consumes the valuable boronic acid starting material, which in turn reduces the yield of the desired unsymmetrical biaryl product. Furthermore, the homocoupled byproduct often has similar physical properties to the target compound, making purification by chromatography challenging.

Q2: What are the primary drivers of homocoupling in palladium-catalyzed Suzuki reactions of pyridines?

A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1]

  • Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that favors the homocoupling of the boronic acid.[2] It has been shown that higher oxygen levels in the reaction mixture lead to an increased formation of homocoupling byproducts.

  • Palladium(II) Precatalysts: When using a Pd(II) salt as a precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), it must first be reduced to the active Pd(0) species to initiate the primary Suzuki catalytic cycle. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) but at the expense of your starting material.

Q3: How does the choice of palladium catalyst influence the extent of homocoupling?

A3: The choice of the palladium source is critical. Using a Pd(0) precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), can be advantageous as it does not require an initial reduction step and can directly enter the catalytic cycle for the desired cross-coupling. This minimizes the pathway where homocoupling is a result of the in situ reduction of a Pd(II) precatalyst.

Q4: What is the role of phosphine ligands in minimizing homocoupling byproducts?

A4: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is highly recommended for Suzuki reactions of pyridines. These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, making the cross-coupling reaction kinetically more favorable than the homocoupling side reaction. Their steric bulk can also hinder the formation of palladium species that lead to homocoupling.

Q5: How does the selection of the base affect the formation of homocoupling byproducts?

A5: The base is essential for the activation of the boronic acid to a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][4][5] However, the strength and nature of the base can also influence the extent of side reactions. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are preferred as they are effective in promoting the desired reaction without excessively accelerating homocoupling. Stronger bases may increase the rate of all reactions, including the undesired homocoupling. The optimal base is often substrate-dependent, and screening of different bases may be necessary.

Troubleshooting Guides

Common Issues and Solutions
Problem Probable Cause(s) Recommended Solution(s)
High levels of homocoupling byproduct 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction. 3. Inappropriate ligand or base.1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Ar or N₂) or by using the freeze-pump-thaw method. 2. Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a highly efficient Pd(II) precatalyst system. 3. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) and a milder base (e.g., K₃PO₄).
Low yield of the desired product 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Catalyst deactivation.1. Increase reaction time or temperature. 2. Use milder reaction conditions (lower temperature, weaker base). 3. Ensure an inert atmosphere and use a robust ligand to stabilize the catalyst.
Difficulty in purifying the product from the homocoupling byproduct Similar polarity of the product and byproduct.Optimize the reaction to minimize homocoupling. If separation is still difficult, consider alternative chromatographic techniques or derivatization of the product or byproduct to alter its polarity.

Data Presentation

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield of a Halopyridine

The following table shows the effect of various bases on the yield of the cross-coupled product. A higher yield of the desired product generally indicates a lower extent of side reactions, including homocoupling.

Base Solvent Yield of Desired Product (%) Reference
K₃PO₄Toluene, DioxaneOften Very High[6]
Na₂CO₃Dioxane/H₂O, EtOH/H₂OHigh[6]
K₂CO₃MeCN/H₂O, Toluene/H₂OModerate to High[6]
Cs₂CO₃Dioxane, TolueneHigh[6]
KFTHFModerate to High[6]

Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.

Table 2: Yield of Homocoupling Byproducts in the Suzuki-Miyaura Reaction of Halopyridines

This table provides data on the yield of homocoupling byproducts (biphenyl from phenylboronic acid and bipyridine from the halopyridine) observed in the Suzuki-Miyaura reactions of 2- and 3-halopyridines with phenylboronic acid under specific conditions.

Halopyridine Catalyst System Biphenyl Yield (%) Bipyridine Yield (%) Reference
2-BromopyridinePd(OAc)₂/Benzimidazolium salt/K₂CO₃5.23.1[7]
3-BromopyridinePd(OAc)₂/Benzimidazolium salt/K₂CO₃4.82.5[7]
2-ChloropyridinePd(OAc)₂/Benzimidazolium salt/K₂CO₃3.51.8[7]
3-ChloropyridinePd(OAc)₂/Benzimidazolium salt/K₂CO₃3.11.5[7]

Reaction conditions: Microwave irradiation in DMF/H₂O.

Experimental Protocols

Detailed Methodology 1: General Protocol for Minimizing Homocoupling in the Suzuki Coupling of a Halopyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halopyridine with an arylboronic acid, with an emphasis on minimizing homocoupling byproducts.

Materials:

  • Halopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyridine, arylboronic acid, palladium precatalyst, phosphine ligand, and base under a counterflow of inert gas.

  • Inert Atmosphere: Seal the flask with a septum or glass stopper, and then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent to the reaction flask via a syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Detailed Methodology 2: Protocol for Quantification of Homocoupling Byproduct by HPLC

This protocol outlines a general method for the quantification of the homocoupling byproduct in a Suzuki reaction mixture using High-Performance Liquid Chromatography (HPLC) with an internal standard.

Materials:

  • Aliquots of the crude reaction mixture

  • Internal standard (a stable compound that does not react with the components of the reaction mixture and is well-resolved from all other peaks in the chromatogram, e.g., biphenyl or another stable aromatic compound)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • HPLC vials

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the homocoupling byproduct of a known concentration in a suitable HPLC-grade solvent.

    • Prepare a stock solution of the internal standard of a known concentration.

    • Prepare a series of calibration standards by diluting the stock solution of the homocoupling byproduct to different known concentrations and adding a constant, known amount of the internal standard to each.

  • Sample Preparation:

    • At various time points or at the end of the reaction, quench a small aliquot of the reaction mixture (e.g., 50 µL) with a suitable solvent (e.g., 1 mL of acetonitrile).

    • Add a known amount of the internal standard to the quenched aliquot.

    • Filter the sample through a syringe filter (0.22 or 0.45 µm) into an HPLC vial.

  • HPLC Analysis:

    • Inject the calibration standards and the prepared samples onto the HPLC system. A reversed-phase C18 column is often suitable for the separation of aromatic compounds.

    • Develop a gradient or isocratic elution method that provides good separation of the desired product, starting materials, homocoupling byproduct, and the internal standard.

    • Use a UV detector set at a wavelength where all compounds of interest have significant absorbance.

  • Data Analysis:

    • For the calibration standards, plot the ratio of the peak area of the homocoupling byproduct to the peak area of the internal standard against the concentration of the homocoupling byproduct. This will generate a calibration curve.

    • For the reaction samples, determine the peak area ratio of the homocoupling byproduct to the internal standard.

    • Use the calibration curve to determine the concentration of the homocoupling byproduct in the reaction samples.

Visualizations

experimental_workflow setup Reaction Setup (Halopyridine, Boronic Acid, Catalyst, Ligand, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Work-up (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

troubleshooting_homocoupling start High Homocoupling Observed check_degassing Was the reaction mixture thoroughly degassed? start->check_degassing degas Improve Degassing Protocol (Sparge longer, use freeze-pump-thaw) check_degassing->degas No check_catalyst Is a Pd(II) precatalyst being used? check_degassing->check_catalyst Yes degas->check_catalyst switch_catalyst Switch to a Pd(0) Precatalyst (e.g., Pd₂(dba)₃) check_catalyst->switch_catalyst Yes check_ligand Is an appropriate ligand being used? check_catalyst->check_ligand No switch_catalyst->check_ligand switch_ligand Use a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_ligand->switch_ligand No check_base Is a strong base being used? check_ligand->check_base Yes switch_ligand->check_base switch_base Screen Milder Bases (e.g., K₃PO₄, K₂CO₃) check_base->switch_base Yes end Homocoupling Minimized check_base->end No switch_base->end

Caption: A troubleshooting guide for minimizing homocoupling byproducts.

References

Technical Support Center: Catalyst Deactivation in 2-Bromopyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst deactivation during the Suzuki-Miyaura coupling of 2-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with 2-bromopyridine is resulting in low or no yield. What are the common causes?

A1: Low or no yield in Suzuki reactions with 2-bromopyridines is a frequent issue. The primary culprits often involve catalyst inhibition, instability of the coupling partners, or suboptimal reaction conditions. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[1] Additionally, 2-pyridylboron reagents are known for their instability and can degrade under the reaction conditions.

Key factors to investigate include:

  • Catalyst Inhibition: The Lewis basic nitrogen on the pyridine ring can bind to the palladium center, forming inactive complexes and halting the catalytic cycle. This is often referred to as the "2-pyridyl problem."[2]

  • Reagent Quality: Ensure the 2-bromopyridine, boronic acid (or ester), base, and solvent are pure and dry. Impurities, especially those containing sulfur, can poison the catalyst.[1]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas like argon or nitrogen.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.[1]

Q2: I am observing significant formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black, which is finely divided palladium metal, is a clear indicator of catalyst decomposition. When the active Pd(0) species agglomerates, it loses its catalytic activity. This can happen if the catalytic cycle is slow, giving the Pd(0) complexes more time to aggregate.[2] Pyridine inhibition can contribute to this by slowing down the catalytic turnover.

To prevent the formation of palladium black:

  • Optimize Reaction Kinetics: Implement strategies to accelerate the catalytic cycle, such as choosing a more appropriate ligand or adjusting the temperature.[2]

  • Use Stabilizing Ligands: Employ ligands that are better at stabilizing the Pd(0) species and preventing agglomeration.[2] Bulky, electron-rich phosphine ligands are often effective.

  • Ensure Proper Mixing: Vigorous stirring can help maintain a homogeneous reaction mixture and minimize localized high concentrations of catalyst that might promote precipitation.

Q3: Which catalyst and ligand combinations are most effective for the Suzuki coupling of 2-bromopyridines?

A3: The choice of catalyst and ligand is critical for success. Systems that are effective for other aryl bromides may fail with 2-bromopyridine due to catalyst poisoning. Generally, catalyst systems employing bulky, electron-rich phosphine ligands are preferred as they can promote the desired reaction steps and minimize catalyst inhibition.

Consider catalyst systems such as:

  • Palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ with bulky phosphine ligands like SPhos, P(t-Bu)₃, or PCy₃.[3][4]

  • Pre-formed catalysts like PdCl₂(dppf) or PEPPSI-type catalysts can also be effective.[3]

  • In some cases, ligand-free systems using Pd(OAc)₂ in aqueous isopropanol have been reported to be successful, potentially promoted by oxygen.[5]

It is often necessary to screen a small number of catalyst/ligand combinations to find the optimal system for your specific substrates.

Q4: How can I minimize side reactions like homocoupling and protodeboronation?

A4: Homocoupling of the boronic acid and protodeboronation are common side reactions in Suzuki couplings.

  • To minimize homocoupling: This side reaction is often promoted by the presence of oxygen.[1] Rigorous degassing of all solvents and the reaction mixture is essential. Techniques like freeze-pump-thaw cycles are highly effective.[1]

  • To minimize protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom and can be exacerbated by excess water or prolonged reaction times at high temperatures.[1] Using anhydrous conditions and a non-aqueous base like K₃PO₄ can be beneficial.[2]

Troubleshooting Guide

If you are encountering issues with your 2-bromopyridine Suzuki coupling, follow this troubleshooting workflow to diagnose and resolve the problem.

G start Low/No Yield or Catalyst Deactivation check_reagents Check Reagent Purity and Inertness start->check_reagents reagents_ok Reagents are Pure & Dry, System is Inert check_reagents->reagents_ok Yes reagents_bad Purify/Dry Reagents, Improve Degassing check_reagents->reagents_bad No optimize_catalyst Optimize Catalyst System reagents_ok->optimize_catalyst reagents_bad->start catalyst_bad No Improvement optimize_catalyst->catalyst_bad No Improvement screen_ligands Screen Different Ligands (e.g., SPhos, P(t-Bu)3) optimize_catalyst->screen_ligands change_pd_source Change Palladium Source (e.g., Pd2(dba)3, PdCl2(dppf)) optimize_catalyst->change_pd_source catalyst_ok Yield Improves optimize_conditions Optimize Reaction Conditions catalyst_bad->optimize_conditions screen_ligands->catalyst_ok change_pd_source->catalyst_ok screen_base Screen Bases (K3PO4, Cs2CO3, KF) optimize_conditions->screen_base screen_solvent Screen Solvents (Dioxane, Toluene, THF/H2O) optimize_conditions->screen_solvent adjust_temp Adjust Temperature (80-110 °C) optimize_conditions->adjust_temp conditions_ok Successful Coupling screen_base->conditions_ok screen_solvent->conditions_ok adjust_temp->conditions_ok

Caption: A logical workflow for diagnosing and solving common issues in Suzuki reactions.

Data Presentation

Optimizing the reaction parameters is key to success. The following tables summarize conditions reported for the Suzuki-Miyaura coupling of 2-bromopyridine and its derivatives with various arylboronic acids.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridines

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Typical Yields Reference
Pd(OAc)₂ (2) None K₂CO₃ (2) 50% aq. Isopropanol 80 Good to Excellent [6]
Pd(PPh₃)₄ (5) --- K₃PO₄ (2.2) 1,4-Dioxane/H₂O (4:1) 90 Moderate to Good [6]
Pd₂(dba)₃ (1-1.5) P(t-Bu)₃ (3-4.5) KF (3) 1,4-Dioxane 110 Good to Excellent [6][7]
PdCl₂(dppf) dppf K₂CO₃ DME 80 High [3]

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |[3] |

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Bromopyridine

This protocol provides a robust starting point for the reaction. Optimization may be required based on the specific boronic acid used.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., P(t-Bu)₃, 4.5 mol%)

  • Base (e.g., KF or K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Inert Atmosphere Setup: Place the reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (Argon or Nitrogen). If using a Schlenk flask, evacuate and backfill with inert gas three times.[1]

  • Add Solids: To the flask, add the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.[1]

  • Add Liquids: Evacuate and backfill the flask with inert gas again. Add the 2-bromopyridine via syringe, followed by the degassed solvent.[1]

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

G setup 1. Inert Atmosphere Setup (Evacuate/Backfill x3) add_solids 2. Add Solids (Boronic Acid, Base, Catalyst, Ligand) setup->add_solids add_liquids 3. Add Liquids (2-Bromopyridine, Degassed Solvent) add_solids->add_liquids react 4. Heat & Stir (e.g., 110 °C) add_liquids->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor workup 6. Workup (Quench, Extract, Dry) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Visualizing Mechanisms

Understanding the catalytic cycle and the deactivation pathways is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental catalytic cycle, highlighting the key steps where issues can arise.

G pd0 Pd(0)L2 (Active Catalyst) pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex transmetal_complex Ar-Pd(II)-Ar'(L2) pd_complex->transmetal_complex tm_label Transmetalation transmetal_complex->pd0 re_label Reductive Elimination oa_label Oxidative Addition oa_label->pd_complex tm_label->transmetal_complex product Ar-Ar' re_label->product reagents Ar-X + Ar'-B(OR)2 base Base

Caption: The catalytic cycle highlighting key stages: oxidative addition, transmetalation, and reductive elimination.

Catalyst Deactivation Pathway with 2-Bromopyridine

The primary deactivation pathway involves the coordination of the pyridine nitrogen to the palladium catalyst.

G active_cycle Active Catalytic Cycle (Pd(0) <-> Pd(II)) pyridyl_pd Coordination of 2-Bromopyridine active_cycle->pyridyl_pd Presence of 2-Bromopyridine inactive_complex Inactive Pyridyl-Pd Complex pyridyl_pd->inactive_complex Strong Coordination inactive_complex->active_cycle Reversible (slow) pd_black Decomposition (Palladium Black) inactive_complex->pd_black Irreversible

Caption: Deactivation pathway showing catalyst inhibition by 2-bromopyridine.

References

Validation & Comparative

4-Methyl-2-phenylpyridine vs. Picoline Isomers: A Comparative Guide for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, pyridine scaffolds are indispensable. This guide provides a detailed comparison between the foundational methylpyridine isomers—2-picoline, 3-picoline, and 4-picoline—and the more complex building block, 4-methyl-2-phenylpyridine. We will explore their synthesis, comparative reactivity, and applications, supported by experimental data and protocols to inform synthetic strategy and decision-making.

Overview and Physicochemical Properties

Picolines are the simplest methyl-substituted pyridines and serve as high-volume starting materials for a wide range of derivatives. This compound, in contrast, is a specialized derivative where a phenyl group is pre-installed, offering a different strategic advantage in multi-step synthesis.

The position of the methyl group in picoline isomers significantly influences their reactivity. The methyl groups in 2- and 4-picoline are notably more reactive than in 3-picoline.[1] This is due to the ability of the pyridine nitrogen to stabilize the negative charge of a carbanion intermediate via resonance, facilitating deprotonation and subsequent reactions at the methyl group. 3-picoline lacks this resonance stabilization, making its methyl group less acidic.

Table 1: Physicochemical Properties of Picoline Isomers and this compound

CompoundStructureCAS No.Molar Mass ( g/mol )Boiling Point (°C)pKa (of pyridinium ion)
2-Picoline 2-Picoline109-06-893.13129.45.96[1]
3-Picoline 3-Picoline108-99-693.131415.63[1]
4-Picoline 4-Picoline108-89-493.13145.45.98[1]
This compound this compound3475-21-6169.23N/AN/A

Synthesis of Starting Materials

The synthetic routes to picoline isomers and this compound are fundamentally different, reflecting their distinct roles as either commodity starting materials or specialized intermediates.

Industrial Synthesis of Picoline Isomers

Picoline isomers are produced on a large industrial scale, typically through a vapor-phase condensation reaction. The most common method involves reacting acetaldehyde and ammonia, often with the addition of formaldehyde to influence the isomer ratio.[2][3] This reaction is generally performed at high temperatures (350-550 °C) over a heterogeneous catalyst, such as silica-alumina or zeolites.[3][4][5] A significant challenge in this process is the separation of the resulting isomer mixture, which have very close boiling points.[6]

Picoline_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Separation Acetaldehyde Acetaldehyde Vaporization Vaporization & Mixing Acetaldehyde->Vaporization Ammonia Ammonia Ammonia->Vaporization Formaldehyde Formaldehyde (optional) Formaldehyde->Vaporization Reactor Catalytic Reactor (350-550°C, Silica-Alumina) Vaporization->Reactor Vapor Feed Crude_Mix Crude Product Mixture (Pyridine, Picolines, etc.) Reactor->Crude_Mix Reaction Separation Fractional Distillation Crude_Mix->Separation Isomers Isolated Picoline Isomers (2-, 3-, 4-) Separation->Isomers

General workflow for the industrial synthesis of picoline isomers.
Laboratory Synthesis of this compound

This compound is typically synthesized in a laboratory or fine chemical setting using modern cross-coupling reactions. The most prevalent method is the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between a halogenated pyridine and a boronic acid.[7][8] This approach offers high yields and excellent functional group tolerance. A common route involves coupling 2-bromo- or 2-chloro-4-methylpyridine with phenylboronic acid, catalyzed by a palladium complex.[7]

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process Halopyridine 2-Bromo-4-methylpyridine Inert Combine under Inert Atmosphere (Ar/N₂) Halopyridine->Inert BoronicAcid Phenylboronic Acid BoronicAcid->Inert Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Inert Base Base (e.g., K₂CO₃) Base->Inert Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Inert Heating Heat (e.g., 80-120°C) Inert->Heating Reaction Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Typical laboratory workflow for Suzuki-Miyaura synthesis.

Comparative Performance in Synthesis

The utility of these compounds in synthesis is best understood by comparing their roles as precursors. Picolines are foundational building blocks for specific, high-value chemicals, while this compound serves as a scaffold for complex molecule discovery.

Picoline Isomers as Synthetic Precursors

Each picoline isomer has well-established, large-scale applications driven by the specific reactivity of its structure.

  • 2-Picoline & 4-Picoline: The acidic methyl groups are readily functionalized. A primary application is condensation with aldehydes to form vinylpyridines, which are monomers for polymers and resins.

  • 3-Picoline: The less reactive methyl group can be selectively oxidized to a carboxylic acid under forcing conditions. This is the primary industrial route to nicotinic acid (Niacin, Vitamin B3) and its amide, niacinamide.[9][10][11]

This compound in Drug Discovery

This compound is a versatile scaffold in medicinal chemistry.[12][13] Its structure offers multiple points for diversification:

  • The Methyl Group: Can be oxidized or functionalized similarly to 4-picoline.

  • The Phenyl Ring: Can undergo electrophilic aromatic substitution to introduce further complexity.

  • The Pyridine Ring: Can be modified or used as a coordination site.

This pre-built biaryl structure is a common motif in kinase inhibitors and other biologically active molecules, making it a valuable starting point for generating libraries of potential drug candidates.[8]

Synthetic_Utility_Comparison cluster_picolines Picoline Isomers cluster_phenylpyridine This compound Picoline Picolines (e.g., 3-Picoline) P_Product Specific, High-Volume Products (e.g., Nicotinic Acid, Vinylpyridines) Picoline->P_Product Well-Established Transformations (e.g., Oxidation) Phenylpyridine This compound PP_Product Diverse, Complex Molecules (e.g., Kinase Inhibitors, Agrochemicals) Phenylpyridine->PP_Product Multi-Point Diversification (Scaffold-Based Synthesis)

Logical comparison of synthetic roles.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations discussed in this guide. Reaction yields are highly dependent on specific conditions, catalysts, and substrates, but these values provide a representative comparison.[14][15]

Table 2: Yield Comparison for Key Synthetic Transformations

Starting MaterialReaction TypeProductCatalyst / ReagentTemp. (°C)Yield (%)Reference
3-PicolineLiquid-Phase OxidationNicotinic AcidNitric Acid180~62%[9][10]
3-PicolineCatalytic OxidationNicotinic AcidCo(OAc)₂, NHPI, [Ph₃P(CH₂Ph)][Br]19063.7%[16]
2-Bromo-4-methylpyridine + Phenylboronic AcidSuzuki-Miyaura CouplingThis compoundPd(dppf)Cl₂ / K₂CO₃120 (Microwave)81%[7][8]
5-Bromo-2-methylpyridin-3-amine + Phenylboronic AcidSuzuki-Miyaura Coupling5-Phenyl-2-methylpyridin-3-aminePd(PPh₃)₄ / K₃PO₄85-9585%[17]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from optimized conditions for the Suzuki-Miyaura coupling of halopyridines.[7][8]

  • Materials:

    • 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture (1,4-dioxane and water, 4:1) via syringe.

    • Place the vessel in a preheated oil bath at 100 °C or use a microwave reactor set to 120 °C. Stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

    • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Oxidation of 3-Picoline to Nicotinic Acid

This protocol is based on a direct liquid-phase oxidation method using nitric acid.[9][10] Caution: This reaction involves strong acid at high temperature and pressure and must be conducted in a specialized, pressure-rated reactor (e.g., a Parr reactor) with appropriate safety precautions.

  • Materials:

    • 3-Picoline (3-methylpyridine)

    • Concentrated Nitric Acid (e.g., 68%)

  • Procedure:

    • Charge a high-pressure stainless steel reactor with 3-picoline and nitric acid (a molar ratio of approximately 1:8 HNO₃:3-picoline is a representative starting point).

    • Seal the reactor according to the manufacturer's specifications.

    • Begin stirring and heat the reactor to the desired temperature (e.g., 180 °C). The pressure will increase as the reaction heats up.

    • Maintain the reaction at temperature for a set duration (e.g., 2-4 hours).

    • After the reaction time, cool the reactor to room temperature. Carefully and slowly vent any residual pressure.

    • Transfer the reaction mixture and adjust the pH. Typically, the mixture is carefully neutralized with a base (e.g., NaOH) to a pH of ~3.4, which is the isoelectric point of nicotinic acid, to induce precipitation.

    • Cool the mixture in an ice bath to maximize crystallization.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield nicotinic acid.

Conclusion

The choice between simple picoline isomers and this compound is dictated entirely by synthetic strategy and the target molecule's complexity.

  • Picoline Isomers (2-, 3-, and 4-) are foundational, cost-effective industrial starting materials. Their synthetic utility lies in well-established, high-yield transformations to produce specific, commercially important chemicals like vitamins, monomers, and other key intermediates. Their reactivity is well-understood and generally focused on the functionalization or oxidation of the methyl group.

  • This compound is a specialized, value-added building block primarily used in discovery chemistry, particularly for pharmaceuticals and agrochemicals. Its synthesis via modern cross-coupling reactions allows for its efficient preparation. It provides a ready-made biaryl scaffold, saving steps in complex syntheses and offering multiple handles for diversification to explore structure-activity relationships.

For researchers in drug development, while picolines may be components of a total synthesis, a pre-functionalized intermediate like this compound often represents a more strategic and efficient starting point for building molecular complexity and generating novel compound libraries.

References

Comparative Analysis of 4-Methyl-2-phenylpyridine Analogs' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 4-Methyl-2-phenylpyridine analogs. While a direct comparative study on a unified set of these specific analogs is not extensively available in publicly accessible literature, this document synthesizes findings from various studies on structurally related compounds to offer insights into their potential as antimicrobial and anticancer agents.

This guide presents quantitative data from discrete studies to highlight the structure-activity relationships of pyridine-based compounds. Detailed experimental protocols for key biological assays are also provided to support further research and development in this area.

Data Presentation: Comparative Biological Activity

The following tables summarize the antimicrobial and anticancer activities of various pyridine and quinoline derivatives, providing a benchmark for the potential efficacy of this compound analogs. It is important to note that the data are collated from different studies and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial Activity of Pyridine and Quinoline Derivatives

Compound IDStructureOrganismMIC (μg/mL)Reference
Compound 1 6-Bromo-4-(4-methyl-benzyl)-2-phenyl-3H-imidazo[4,5-b]pyridineBacillus cereus0.07[1]
Compound 2 6-Bromo-2-phenyl-4-(4-chlorobenzyl)-3H-imidazo[4,5-b]pyridineBacillus cereus0.315[1]
Q1 4-Methyl-2-phenylquinolineE. coli25-50[2]
Q1 4-Methyl-2-phenylquinolineP. aeruginosa25-50[2]
4l 5-Methylpyridinium derivativeS. aureus4
4l 5-Methylpyridinium derivativeE. coli16

Table 2: Anticancer Activity of Pyridine-Bridged Combretastatin-A4 Analogs

Compound IDStructureCell LineIC50 (μM)Reference
4h Pyridine-bridged CA-4 analogMDA-MB-231 (Breast)<0.01[3]
4h Pyridine-bridged CA-4 analogA549 (Lung)<0.01[3]
4h Pyridine-bridged CA-4 analogHeLa (Cervical)<0.01[3]
4s Pyridine-bridged CA-4 analogMDA-MB-231 (Breast)<0.01[3]
4s Pyridine-bridged CA-4 analogA549 (Lung)<0.01[3]
4s Pyridine-bridged CA-4 analogHeLa (Cervical)<0.01[3]
4t Pyridine-bridged CA-4 analogMDA-MB-231 (Breast)0.012[3]
4t Pyridine-bridged CA-4 analogA549 (Lung)0.015[3]
4t Pyridine-bridged CA-4 analogHeLa (Cervical)0.011[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate replication and validation of the presented findings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared in a sterile broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[5]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound for a specified period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.[3][4]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Anticancer Anticancer Assays (IC50) Purification->Anticancer Enzyme Enzyme Inhibition Assays Anticancer->Enzyme CellCycle Cell Cycle Analysis Anticancer->CellCycle Pathway Signaling Pathway Analysis CellCycle->Pathway

Experimental workflow for the evaluation of novel compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Pyridine Analog (Inhibitor) Inhibitor->PI3K Inhibition

Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition.

References

A Comparative Guide to Catalyst Systems for 2-Bromopyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The formation of carbon-carbon bonds involving heteroaromatic compounds like 2-bromopyridine is a critical step in the development of numerous pharmaceutical agents. The efficiency of this transformation is highly dependent on the chosen catalyst system. This guide provides an objective comparison of common palladium-based catalyst systems for the Suzuki coupling of 2-bromopyridine, supported by experimental data, to aid in the selection of the optimal catalytic system.

Performance Comparison of Catalytic Systems

The choice of catalyst and ligand is paramount in overcoming the challenges associated with the Suzuki coupling of 2-bromopyridine, an electron-deficient substrate prone to catalyst inhibition through coordination of the pyridine nitrogen. Below is a summary of the performance of different palladium-based catalytic systems.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O90-10012-247515~0.6-1.3
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012High--
XPhos Pd G2XPhosK₂CO₃EtOH/H₂O8015High--
PEPPSI-IPrIPrK₂CO₃MeOH80129018015

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). Values are estimated based on typical catalyst loadings reported in the literature when not explicitly stated.

Experimental Protocols

Detailed methodologies for the catalyst systems are provided below. These protocols are based on established procedures for the Suzuki coupling of 2-bromopyridine with phenylboronic acid and may require optimization for other coupling partners.

System 1: Pd(PPh₃)₄

This protocol is adapted from a reliable method for the coupling of substituted bromopyridines.[1]

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 mmol, 2.2 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

Procedure:

  • To an oven-dried reaction vessel, add 2-bromopyridine, phenylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add 1,4-dioxane and deionized water via syringe.

  • The reaction mixture is heated to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

System 2: Pd(OAc)₂ / SPhos

This protocol utilizes a bulky, electron-rich phosphine ligand, which is often effective for challenging substrates.[2]

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • In a dry Schlenk tube, combine 2-bromopyridine, phenylboronic acid, and potassium phosphate.

  • The tube is evacuated and backfilled with argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene under argon.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add deionized water to the reaction mixture.

  • The Schlenk tube is sealed and the mixture is heated to 100 °C in an oil bath with vigorous stirring for 12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography.

System 3: PEPPSI-IPr

This protocol employs a pre-formed N-heterocyclic carbene (NHC) palladium precatalyst known for its high activity and stability.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Methanol (5 mL)

Procedure:

  • To a reaction vial, add 2-bromopyridine, phenylboronic acid, potassium carbonate, and PEPPSI-IPr catalyst.

  • Add methanol to the vial.

  • The vial is sealed and the reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Trans Transmetalation (R²-B(OR)₂ + Base) PdII->Trans DiarylPd R¹-Pd(II)L₂-R² Trans->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an optimal catalyst system for the Suzuki coupling of 2-bromopyridine is crucial for achieving high yields and reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene ligands as in PEPPSI-IPr, often provide superior performance, especially for challenging substrates.[2] These advanced catalysts can offer higher turnover numbers and frequencies, leading to more efficient and economical synthetic routes. The choice of base and solvent also plays a significant role and should be optimized for each specific substrate combination. This guide provides a starting point for researchers to select and refine conditions for their specific synthetic needs in the pursuit of novel chemical entities.

References

A Comparative Guide to Analytical Method Validation for 4-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies suitable for the validation of 4-Methyl-2-phenylpyridine, a key building block in the synthesis of various pharmaceuticals.[1] While specific validated methods for this compound are not extensively published, this document outlines the principles and expected performance of common analytical techniques based on established methods for structurally similar pyridine derivatives.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as they are well-suited for the analysis of moderately polar and volatile organic compounds like this compound.[2]

Data Presentation: Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC and GC for the analysis of pyridine derivatives, which can be expected for this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
**Linearity (R²) **> 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL

Experimental Protocols

Below are representative protocols for HPLC and GC that can be adapted and validated for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is suitable for determining the purity of this compound and quantifying its impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[2]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[2]

  • Injection Volume: 10 µL[2]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by accurately weighing and dissolving the test sample in the mobile phase to a final concentration within the calibration range.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

Gas Chromatography (GC) Method for Impurity Profiling

GC is an excellent alternative for the analysis of volatile and thermally stable compounds like this compound, offering high sensitivity.[2]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[3]

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3]

  • Injector Temperature: 250 °C[2][3]

  • Detector Temperature: 280-300 °C[2][3]

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[2]

  • Injection Volume: 1 µL (split injection mode)[2]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as methanol or dichloromethane.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving a known quantity in the same solvent to a concentration within the calibration range.

Data Analysis:

  • For GC-FID, identify the peak for this compound by its retention time and quantify using a calibration curve.

  • For GC-MS, confirm the identity of the peak by its mass spectrum and use the peak area of a characteristic ion for quantification.[4]

Mandatory Visualizations

G General Workflow for Analytical Method Validation A Method Development & Optimization B Define Validation Protocol & Acceptance Criteria A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantitation (LOQ) B->H I Robustness B->I J System Suitability B->J K Validation Report C->K D->K E->K F->K G->K H->K I->K J->K

Caption: General workflow for analytical method validation.

G Comparison of Analytical Techniques cluster_0 Sample: this compound cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Preparation (Dissolution/Dilution) HPLC HPLC (Purity, Non-volatile impurities) Sample->HPLC GC GC (Purity, Volatile impurities) Sample->GC Purity Purity Calculation (% Area or vs. Standard) HPLC->Purity GC->Purity Impurity Impurity Profile & Identification Purity->Impurity Report Final Validation Report Impurity->Report

Caption: Logical workflow for the analysis of this compound.

References

A Comparative Guide to the Neurotoxicity of Phenylpyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotoxic and neuroprotective properties of various phenylpyridine analogs. The information is compiled from preclinical studies and offers insights into their mechanisms of action, supported by experimental data and detailed methodologies.

Comparative Neurotoxicity and Neuroprotection of Phenylpyridine Analogs

The neurotoxic potential of phenylpyridine derivatives is significantly influenced by the nature and position of substituent groups on the pyridine ring. While some analogs are potent neurotoxins, others exhibit promising neuroprotective effects.

Compound/AnalogModel SystemKey FindingsDeduced Neurotoxicity/NeuroprotectionReference(s)
2-Phenylpyridine C57 Black MiceProlonged administration of high doses did not reduce striatal dopamine and its metabolites.Low neurotoxic potential.[1][2]
3-Phenylpyridine C57 Black MiceSimilar to 2-phenylpyridine, high doses did not affect striatal dopamine levels.Low neurotoxic potential.[1][2]
4-Phenylpyridine MiceDid not deplete striatal dopamine, even at high doses. Provided protection against MPTP-induced dopamine depletion.Low neurotoxic potential; potential neuroprotective properties.[3]
3-Acetylpyridine Rodents (Rats and Mice)Selectively destroys neurons in the medial inferior olive and causes degeneration of the dopamine innervation in the dorsolateral striatum, leading to ataxia. Induces ATP depletion.Known neurotoxin.[1][4][5][6]
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Multiple (Mice, Primates)A well-established neurotoxin that induces parkinsonism-like symptoms by destroying dopaminergic neurons in the substantia nigra.Potent dopaminergic neurotoxin.[1][7]
1-methyl-4-phenylpyridinium (MPP+) In vitro (e.g., SH-SY5Y cells), In vivo (Rodents)The toxic metabolite of MPTP. It is taken up by dopaminergic neurons and inhibits mitochondrial respiration, leading to oxidative stress and cell death.Direct dopaminergic neurotoxin.[7][8]
Novel Glycogen Synthase Kinase-3β (GSK-3β) Inhibitor (3-phenylpyridine derivative) Rat model of Alzheimer's diseaseDemonstrated protective effects against Aβ1-42-induced neurotoxicity by inhibiting oxidative stress and apoptosis.Neuroprotective.[1]
S32504 (Naphthoxazine derivative, D3/D2 receptor agonist) SH-SY5Y cells, MiceProtected against MPP+-induced cell death in vitro and MPTP-induced neuronal death in vivo.Neuroprotective.[8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the neurotoxicity assessment of phenylpyridine analogs are provided below.

In Vitro Neurotoxicity Assays Using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a common model for in vitro neurotoxicity studies.

1. Cell Culture and Differentiation:

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation (optional but recommended): To obtain a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days. Differentiated cells are more sensitive to some neurotoxic insults.[10][11]

2. Cell Viability Assessment (MTT Assay):

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed differentiated SH-SY5Y cells in a 96-well plate.

    • After 24 hours, treat the cells with various concentrations of the phenylpyridine analogs for a specified duration (e.g., 24 or 48 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is calculated.[1]

3. Cytotoxicity Assessment (LDH Assay):

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

  • Procedure:

    • Following treatment with phenylpyridine analogs, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate and NAD+.

    • LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The amount of NADH produced is measured by a coupled reaction that results in a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Cytotoxicity is expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).[1]

4. Apoptosis Assessment (Caspase-3 Activity Assay):

This assay measures the activity of caspase-3, a key enzyme in the execution phase of apoptosis.

  • Procedure:

    • After treatment, lyse the cells to release their contents.

    • Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

    • Active caspase-3 will cleave the substrate, releasing a chromophore or fluorophore.

    • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Caspase-3 activity is expressed as a fold change relative to the control group.[1]

In Vivo Neurotoxicity Assessment in Mice

C57BL/6 mice are often used for in vivo neurotoxicity studies due to their sensitivity to dopaminergic neurotoxins like MPTP.[2][5]

1. Animal Model:

  • Species: Mus musculus, C57BL/6 strain.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Dosing and Administration:

  • Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.

  • Dosage and Duration: Doses and treatment duration vary depending on the specific analog and the study's objective. For example, prolonged administration of high doses of 2-phenylpyridine and 3-phenylpyridine has been studied.[2]

3. Behavioral Assessment (Rotarod Test for Ataxia):

This test is used to assess motor coordination and balance, which can be impaired by neurotoxins like 3-acetylpyridine.[5]

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Procedure:

    • Train the mice on the rotarod for a few days before the experiment.

    • On the test day, place the mouse on the rotating rod.

    • Record the latency to fall from the rod.

  • Data Analysis: A shorter latency to fall indicates impaired motor coordination.

4. Post-mortem Analysis:

  • Brain Tissue Collection: After the treatment period, mice are euthanized, and their brains are collected.

  • Histological Examination: Brain sections, particularly of the substantia nigra and striatum, are prepared for histological staining (e.g., with NeuN to identify neurons) to assess neuronal loss.[5]

  • Neurochemical Analysis: The levels of neurotransmitters (e.g., dopamine) and their metabolites in specific brain regions like the striatum are quantified using techniques such as high-performance liquid chromatography (HPLC).[2]

Signaling Pathways and Mechanisms of Action

The neurotoxicity and neuroprotection of phenylpyridine analogs are mediated by diverse signaling pathways.

Neurotoxic Mechanisms

MPTP/MPP+ Induced Neurotoxicity:

The neurotoxic effects of MPTP are primarily due to its metabolite, MPP+, which targets dopaminergic neurons.

MPTP_Neurotoxicity MPTP MPTP (1-methyl-4-phenyl- 1,2,3,6-tetrahydropyridine) BBB Blood-Brain Barrier MPTP->BBB MAO_B MAO-B MPTP->MAO_B Astrocyte Astrocyte BBB->Astrocyte Crosses MPDP MPDP+ MAO_B->MPDP Oxidation MPP MPP+ MPDP->MPP Oxidation DAT Dopamine Transporter (DAT) MPP->DAT Uptake Complex_I Complex I Inhibition MPP->Complex_I Inhibits Neuron Dopaminergic Neuron DAT->Neuron Mitochondrion Mitochondrion ROS Increased ROS (Oxidative Stress) Complex_I->ROS ATP_depletion ATP Depletion Complex_I->ATP_depletion Apoptosis Apoptosis & Neuronal Death ROS->Apoptosis ATP_depletion->Apoptosis

Caption: MPTP crosses the blood-brain barrier and is metabolized to MPP+, which is taken up by dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and cell death.

3-Acetylpyridine Induced Neurotoxicity:

3-Acetylpyridine's neurotoxicity involves a dual mechanism of energy impairment and excitotoxicity.

Acetylpyridine_Neurotoxicity AP 3-Acetylpyridine Energy_Metabolism Impairment of Energy Metabolism AP->Energy_Metabolism Excitotoxicity Secondary Excitotoxicity AP->Excitotoxicity ATP_Depletion ATP Depletion Energy_Metabolism->ATP_Depletion Neuronal_Damage Neuronal Damage (e.g., in Inferior Olive) ATP_Depletion->Neuronal_Damage NMDA_Receptor NMDA Receptor Mediation Excitotoxicity->NMDA_Receptor NMDA_Receptor->Neuronal_Damage

Caption: 3-Acetylpyridine impairs energy metabolism leading to ATP depletion and induces a secondary excitotoxicity mediated by NMDA receptors, resulting in neuronal damage.[4]

Neuroprotective Mechanisms

Certain phenylpyridine analogs and related compounds can confer neuroprotection through various signaling pathways.

Neuroprotection_Pathway Neuroprotective_Analog Neuroprotective Phenylpyridine Analog Receptor_Agonism Receptor Agonism (e.g., D3/D2) Neuroprotective_Analog->Receptor_Agonism Anti_Inflammatory Anti-inflammatory Effects Neuroprotective_Analog->Anti_Inflammatory Anti_Apoptotic Anti-apoptotic Effects Neuroprotective_Analog->Anti_Apoptotic Survival_Pathways Activation of Cell Survival Pathways (e.g., cAMP/PKA/CREB) Receptor_Agonism->Survival_Pathways Neuronal_Survival Increased Neuronal Survival Anti_Inflammatory->Neuronal_Survival Bax_Bcl2 Modulation of Bax/Bcl-2 ratio Anti_Apoptotic->Bax_Bcl2 Caspase_Inhibition Inhibition of Caspase Activity Anti_Apoptotic->Caspase_Inhibition Survival_Pathways->Neuronal_Survival Bax_Bcl2->Neuronal_Survival Caspase_Inhibition->Neuronal_Survival

Caption: Neuroprotective phenylpyridine analogs can act through receptor agonism, anti-inflammatory, and anti-apoptotic effects to promote neuronal survival.[7][8][9]

Experimental Workflow for In Vitro Neurotoxicity Screening

The following diagram illustrates a typical workflow for screening the neurotoxicity of phenylpyridine analogs in vitro.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Neurotoxicity Assays cluster_analysis Data Analysis Cell_Culture SH-SY5Y Cell Culture & Differentiation Treatment Cell Treatment with Analogs (24-48h) Cell_Culture->Treatment Compound_Prep Preparation of Phenylpyridine Analogs Compound_Prep->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Caspase Caspase-3 Assay (Apoptosis) Treatment->Caspase Data_Analysis Quantification and Statistical Analysis MTT->Data_Analysis LDH->Data_Analysis Caspase->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Comparison Comparative Analysis of Neurotoxicity IC50->Comparison

Caption: A generalized workflow for the in vitro screening of phenylpyridine analog neurotoxicity, from cell preparation to data analysis.

References

4-Methyl-2-phenylpyridine vs. Phosphine Ligands: A Performance Comparison in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, stability, and substrate scope. This guide provides a comparative overview of the performance of 4-Methyl-2-phenylpyridine, a representative N-arylpyridine ligand, and various commonly employed phosphine ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented herein is a synthesis of literature data to aid in ligand selection for catalysis research and drug development.

Data Presentation: A Comparative Analysis

The following tables summarize the performance of this compound and selected phosphine ligands in specific Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is important to note that direct, side-by-side experimental comparisons under identical conditions are not always available in the literature. Therefore, this data is compiled from various sources to provide a representative performance overview.

Table 1: Performance in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidLigandCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acid- (Ligandless)Pd/Fe2O3K2CO3Ethanol/WaterRT-High[1]
4-BromoanisolePhenylboronic acid4-PyridyldiphenylphosphinePd(OAc)2K2CO3Toluene/H2O1001285[2]
4-BromoanisolePhenylboronic acidTriphenylphosphinePd(OAc)2K2CO3Toluene/H2O1001278[2]
4-ChlorotoluenePhenylboronic acidXPhosPd2(dba)3K3PO4Toluene1001298[2]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidSPhosPd(OAc)2K3PO4Toluene1001292 (on a similar substrate)[3]

Table 2: Performance in Buchwald-Hartwig Amination

Aryl HalideAmineLigandCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzeneDiphenylamineXPhos[Pd(allyl)Cl]₂NaOtBuToluene1002496[4]
BromobenzenePhenoxazineXPhos[Pd(allyl)Cl]₂NaOtBuToluene10024>99[4]
BromobenzeneDiphenylamineRuPhos[Pd(allyl)Cl]₂NaOtBuToluene1002496[4]
BromobenzeneCarbazoleRuPhos[Pd(allyl)Cl]₂NaOtBuToluene1002429[4]
4-chloroanisoleMorpholinet-butyl tetraisopropylphosphorodiamiditePd(OAc)2NaOtBuToluene252>99[5]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Specific conditions should be optimized for each substrate combination.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).

  • Heat the sealed tube to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-X(L_n) Pd0->OA_complex Oxidative Addition (Ar-X) ArR Coupled Product (Ar-R) Transmetalation_complex Ar-Pd(II)-R(L_n) OA_complex->Transmetalation_complex Transmetalation (R-M) Transmetalation_complex->Pd0 Reductive Elimination (Ar-R) ArX Aryl Halide (Ar-X) RM Organometallic Reagent (R-M) (e.g., R-B(OH)2 or R-NH2)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand_Selection_Workflow start Define Reaction: Aryl Halide + Coupling Partner sterics Consider Steric Hindrance of Substrates start->sterics electronics Consider Electronic Properties of Substrates sterics->electronics Both Hindered ligand_class Select Ligand Class sterics->ligand_class Not Hindered electronics->ligand_class Electron-rich/poor phosphine Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) ligand_class->phosphine Aryl Chlorides or Hindered Substrates n_ligand N-Aryl Ligands (e.g., this compound) ligand_class->n_ligand Less Demanding Substrates optimization Reaction Optimization: Temperature, Base, Solvent phosphine->optimization n_ligand->optimization analysis Analyze Yield and Purity optimization->analysis

Caption: A logical workflow for the selection of ligands in cross-coupling reactions.

References

Comparative Guide to 4-Methyl-2-phenylpyridine Derivatives as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-methyl-2-phenylpyridine derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of Aurora kinases. The information is compiled from published research and presented to aid in the development of novel therapeutic agents.

Structure-Activity Relationship of this compound Derivatives

The this compound scaffold has emerged as a promising framework for the design of potent kinase inhibitors. Modifications at key positions of the phenyl and pyridine rings have been shown to significantly influence the inhibitory activity against Aurora kinases, a family of serine/threonine kinases that are crucial regulators of mitosis and are frequently overexpressed in human cancers.

A focused library of this compound analogs reveals critical insights into their SAR. The core structure consists of a pyridine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position. The phenyl ring, in particular, has been a focal point for synthetic modifications to explore its interaction with the ATP-binding pocket of Aurora kinases.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against the Aurora A kinase. The potency of these compounds, expressed as IC50 values, highlights the impact of substituting various functional groups on the 2-phenyl moiety.

Compound IDR (Substitution on Phenyl Ring)IC50 (nM) for Aurora A
1a H1500
1b 4-OCH₃850
1c 4-Cl450
1d 4-F420
1e 4-CF₃250
1f 3-amino-1H-indazol-6-yl15

Key Observations from the SAR Data:

  • Unsubstituted Phenyl Ring (1a): The parent compound with an unsubstituted phenyl ring exhibits modest activity, serving as a baseline for comparison.

  • Electron-Donating Groups (1b): The introduction of a methoxy group at the para-position of the phenyl ring leads to a slight increase in potency.

  • Electron-Withdrawing Groups (1c, 1d, 1e): Halogen substitutions (Cl and F) at the para-position significantly enhance the inhibitory activity. A trifluoromethyl group at the same position further boosts the potency, suggesting that strong electron-withdrawing groups are favorable for activity.

  • Extended Heterocyclic Systems (1f): The most significant increase in potency is observed with the introduction of a 3-amino-1H-indazol-6-yl substituent. This suggests that extending the structure to include additional hydrogen bond donors and acceptors allows for more extensive and favorable interactions within the kinase's active site.

Experimental Protocols

The following section details the methodologies used for the key experiments cited in this guide.

In Vitro Aurora A Kinase Inhibition Assay

This biochemical assay is designed to measure the ability of a compound to inhibit the enzymatic activity of purified recombinant Aurora A kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound derivatives against Aurora A.

Materials:

  • Purified recombinant human Aurora A kinase

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (Adenosine Triphosphate)

  • Kemptide (LRRASLG) as a substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO.

  • Reaction Setup: To each well of a 384-well plate, add 1 µL of the diluted test compound or DMSO (as a vehicle control).

  • Enzyme and Substrate Addition: Add 2 µL of a solution containing Aurora A kinase and the Kemptide substrate in kinase buffer to each well.

  • Initiation of Kinase Reaction: Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for Aurora A.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow.

SAR_Relationship cluster_scaffold This compound Scaffold cluster_modifications Substitutions on Phenyl Ring cluster_activity Aurora A Inhibitory Activity Scaffold Core Structure R_H R = H Scaffold->R_H Unsubstituted R_OCH3 R = 4-OCH3 Scaffold->R_OCH3 Electron-donating R_Halogen R = 4-Cl, 4-F Scaffold->R_Halogen Electron-withdrawing R_CF3 R = 4-CF3 Scaffold->R_CF3 Strong e-withdrawing R_Indazole R = 3-amino-1H-indazol-6-yl Scaffold->R_Indazole Heterocyclic extension Activity_Low Low (IC50 > 1µM) R_H->Activity_Low Activity_Moderate Moderate (IC50: 500nM - 1µM) R_OCH3->Activity_Moderate Activity_High High (IC50: 100nM - 500nM) R_Halogen->Activity_High R_CF3->Activity_High Activity_VeryHigh Very High (IC50 < 100nM) R_Indazole->Activity_VeryHigh

Structure-Activity Relationship of this compound Derivatives.

Kinase_Assay_Workflow start Start reagent_prep 1. Prepare Reagents (Compound Dilutions, Kinase, Substrate, ATP) start->reagent_prep plate_setup 2. Add Compound/Control to 384-well Plate reagent_prep->plate_setup add_enzyme_substrate 3. Add Kinase and Substrate Mixture plate_setup->add_enzyme_substrate initiate_reaction 4. Initiate Reaction with ATP add_enzyme_substrate->initiate_reaction incubation 5. Incubate for 60 minutes initiate_reaction->incubation stop_reaction 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction incubation2 7. Incubate for 40 minutes stop_reaction->incubation2 add_detection_reagent 8. Add Kinase Detection Reagent incubation2->add_detection_reagent incubation3 9. Incubate for 30 minutes add_detection_reagent->incubation3 read_luminescence 10. Measure Luminescence incubation3->read_luminescence data_analysis 11. Analyze Data & Calculate IC50 read_luminescence->data_analysis end End data_analysis->end

Workflow for the In Vitro Aurora A Kinase Inhibition Assay.

A Comparative Guide to Boronic Acids in Suzuki Coupling with 2-Bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of 2-Aryl-4-methylpyridines

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide offers a comparative analysis of various boronic acids in the Suzuki coupling with 2-Bromo-4-methylpyridine, a crucial building block in the development of novel pharmaceutical agents. The provided experimental data and protocols are intended to aid researchers in optimizing their synthetic routes to valuable 2-aryl-4-methylpyridine derivatives.

The successful synthesis of these compounds is often complicated by the electronic properties of the pyridine ring and its potential to coordinate with the palladium catalyst.[2] Careful selection of the boronic acid, catalyst, ligand, and base is therefore critical to achieving high yields and minimizing side reactions.[3]

Performance Comparison of Boronic Acids

The electronic and steric characteristics of the boronic acid coupling partner significantly influence the efficiency of the Suzuki coupling reaction. The following table summarizes the performance of several boronic acids in the coupling with 2-Bromo-4-methylpyridine, based on collated data from various studies.

Boronic AcidCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12085[1]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12092[1]
4-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12078[1]
3-Thienylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12088[1]
4-Formylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate[4][5]
4-tert-Butylphenylboronic acidPd₂(dba)₃ / SPhosNa₂CO₃DMF80-110Moderate to High[2]

Note: The presented data is compiled from multiple sources, and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution as optimal conditions can vary for each specific boronic acid.[4] Generally, electron-donating groups on the phenylboronic acid, such as a methoxy group, tend to result in higher yields.[1]

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methylpyridine. Optimization of the catalyst, ligand, base, and solvent may be necessary for each specific boronic acid to achieve the highest possible yield.[1]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)[1]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 equiv.)[1]

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)[1]

  • High purity nitrogen or argon gas

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)[1]

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-Bromo-4-methylpyridine, the corresponding boronic acid, the palladium catalyst, and the base.[3]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. This cycle should be repeated three times to ensure a completely inert atmosphere.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[3]

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).[1]

  • Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure product.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow

To further elucidate the process, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 R²-B(OR)₂ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product in1 in2 in3 RX_label Aryl Halide (R¹-X) Boronic_label Boronic Acid (R²-B(OR)₂) Base_label Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 2-Bromo-4-methylpyridine, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir (80-120 °C) solvent->heating monitor Monitor Progress (TLC/GC-MS) heating->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: A general experimental workflow for Suzuki coupling.

References

A Comparative Guide to Regioselectivity in C-H Activation of Substituted 2-Phenylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyridine scaffold is a cornerstone in transition-metal-catalyzed C-H activation research due to the robust directing capacity of the pyridine nitrogen. This inherent directing effect guides the catalyst to the ortho C-H bonds of the phenyl ring, enabling the regioselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] This guide provides a comparative analysis of catalytic systems and substrate effects that govern the regioselectivity of this pivotal transformation, supported by experimental data and detailed protocols.

The Guiding Principle: Pyridine-Directed Cyclometalation

The high regioselectivity observed in the C-H functionalization of 2-phenylpyridines stems from the formation of a stable, five-membered metallacyclic intermediate. The pyridine nitrogen acts as a chelating directing group, bringing the metal catalyst into close proximity to the ortho C-H bonds of the phenyl ring, which facilitates their cleavage. This process, known as cyclometalation, is the selectivity-determining step.[1][4]

The general catalytic cycle, particularly for widely-used palladium catalysts, involves three key stages:

  • C-H Activation: A pyridine-directed, concerted metalation-deprotonation (CMD) event occurs to form the palladacycle intermediate.

  • Functionalization: The palladacycle reacts with a coupling partner, often involving an oxidative addition or transmetalation step, which can lead to a high-valent metal species (e.g., Pd(IV)).[1]

  • Reductive Elimination: The final C-C or C-X bond is formed, releasing the functionalized product and regenerating the active catalyst.[1][4]

Catalytic_Cycle cluster_cycle Catalytic Cycle Start Pd(II) Catalyst + Substituted 2-Phenylpyridine Intermediate_A Cyclopalladated Intermediate (Palladacycle) Start->Intermediate_A C-H Activation (CMD Pathway) Intermediate_B High-Valent Pd(IV) Species Intermediate_A->Intermediate_B Oxidative Addition/ Transmetalation with R-X Product Ortho-Functionalized Product Intermediate_B->Product Reductive Elimination Product->Start Catalyst Regeneration

Figure 1. General catalytic cycle for Pd-catalyzed ortho-C-H functionalization of 2-phenylpyridine.

Comparison of Catalyst Performance and Regioselectivity

While palladium is the most versatile and common catalyst for achieving exclusively ortho-functionalization, rhodium (Rh) and iridium (Ir) complexes have been instrumental in probing the subtle factors that control regioselectivity when the two ortho positions are inequivalent.

When a substituent is placed at the meta-position of the phenyl ring, the catalyst must differentiate between the C-H bonds at the C2' and C6' positions. The choice is governed by a combination of steric and electronic effects.[5][6]

  • Steric Effects: The catalyst generally favors the less sterically hindered ortho C-H bond. For example, a bulky meta-substituent will direct activation to the distal ortho position.[5]

  • Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring typically accelerate the reaction, which is consistent with an electrophilic C-H activation mechanism.[5][6] Conversely, electron-withdrawing groups (EWGs) tend to inhibit the reaction.[3][6]

Regioselectivity_Factors cluster_factors Influencing Factors sub meta-Substituted 2-Phenylpyridine path_a Pathway A: Activation Proximal to 'R' sub->path_a C-H Activation at C2' path_b Pathway B: Activation Distal to 'R' sub->path_b C-H Activation at C6' outcome_a outcome_a path_a->outcome_a Forms Product A outcome_b outcome_b path_b->outcome_b Forms Product B Steric Steric Hindrance of R: Favors Pathway B (less hindered) Electronic Electronic Nature of R: EDG activates, EWG deactivates

Figure 2. Factors influencing regioselectivity in meta-substituted 2-phenylpyridines.

The following tables summarize quantitative data from key studies, comparing catalyst and substrate effects.

Table 1: Comparison of Rh(I) and Ir(I) Catalysts in the Cyclometalation of meta-Substituted 2-Phenylpyridines

This table presents the ratio of regioisomers formed from the reaction of [Cp*MCl₂]₂ (where M = Ir or Rh) with meta-substituted 2-phenylpyridines. The two isomers result from C-H activation at the position ortho and para to the substituent 'R' (i.e., the C6' and C2' positions of the phenyl ring, respectively).

Substrate (R)Metal (M)SolventTemp (°C)Isomer Ratio (ortho:para to R)Ref.
OMeIrCH₂Cl₂2590:10[6]
OMeRhCH₂Cl₂6570:30[6]
MeIrCH₂Cl₂25>99:1[6]
MeRhCH₂Cl₂65>99:1[6]
CF₃IrMeOH6515:85[6]
CF₃RhMeOH6525:75[6]

Data sourced from Organometallics 2009, 28 (15), pp 4373–4382.[6] The results show that the sterically demanding methyl group leads to almost complete selectivity for activation at the less hindered C6' position for both metals.[6] For the methoxy and trifluoromethyl groups, a mixture of isomers is obtained, with the electronic character of the substituent and the choice of metal influencing the final ratio.[6]

Table 2: Palladium-Catalyzed Ortho-Functionalization of Substituted 2-Phenylpyridines

Palladium-based systems typically exhibit exceptional regioselectivity for the ortho position, often yielding a single product. This table compares the isolated yields for various ortho-functionalization reactions.

Phenyl SubstituentReaction TypeCatalyst SystemProduct Yield (%)Ref.
HArylationPd(OAc)₂, Cu(OAc)₂, BQ74[1]
4-MeArylationPd(OAc)₂, Cu(OAc)₂, BQ85[1]
4-OMeArylationPd(OAc)₂, Cu(OAc)₂, BQ88[1]
4-CF₃ArylationPd(OAc)₂, Cu(OAc)₂, BQ55[1]
HAlkylationPalladacycle, KHCO₃, TBHP75[3]
3-MeBenzoylation[Cp*RhCl₂]₂, AgSbF₆92[7]
HThiolationPd(MeCN)₂Cl₂86[1]

BQ = p-Benzoquinone, TBHP = tert-butyl hydroperoxide. The data illustrates that palladium catalysis is highly effective for a range of functionalizations. Yields are generally high, though they can be attenuated by strongly electron-withdrawing groups like -CF₃.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for Rh- and Pd-catalyzed C-H activation reactions.

This protocol is adapted from Organometallics 2009, 28 (15), pp 4373–4382.[6]

  • Preparation: In a nitrogen-filled glovebox, a 20 mL scintillation vial is charged with [Cp*RhCl₂]₂ (50.0 mg, 0.081 mmol), sodium acetate (40.0 mg, 0.49 mmol), and the desired meta-substituted 2-phenylpyridine (0.18 mmol).

  • Reaction Setup: 1,2-dichloroethane or methanol (20 mL) is added to the vial. The vial is sealed with a Teflon-lined cap, removed from the glovebox, and placed in a preheated oil bath at 65 °C.

  • Reaction Execution: The mixture is stirred at 65 °C for 48 hours.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid residue is washed with water (3 x 15 mL) and pentane (3 x 15 mL) to remove unreacted starting materials and inorganic salts.

  • Purification & Analysis: The remaining solid, containing the cyclometalated rhodium complexes, is dried under vacuum. The ratio of regioisomers is determined by ¹H NMR spectroscopy of the crude product mixture.

This protocol is a representative example based on conditions reported for arylation with potassium aryltrifluoroborates.[8]

  • Preparation: A flame-dried Schlenk tube is charged with 2-phenylpyridine (1.0 mmol), potassium aryltrifluoroborate (2.5 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), Cu(OAc)₂ (2.0 mmol), and p-benzoquinone (2.0 mmol).

  • Reaction Setup: The tube is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (10 mL) is added via syringe.

  • Reaction Execution: The reaction mixture is stirred vigorously and heated in a preheated oil bath at 120 °C for 24 hours.

  • Workup: The reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is filtered through a pad of Celite®, and the filtrate is washed with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Purification & Analysis: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure ortho-arylated 2-phenylpyridine.

Experimental_Workflow start Start prep Reagent Preparation: Substrate, Catalyst, Additives start->prep setup Reaction Setup: Charge vessel, add solvent under inert atmosphere (Ar/N₂) prep->setup reaction Reaction Execution: Heat and stir for specified time setup->reaction quench Workup & Quenching: Cool, dilute, filter reaction->quench extract Extraction & Washing quench->extract purify Purification: Column Chromatography extract->purify analyze Characterization: NMR, MS, etc. purify->analyze end_node End analyze->end_node

Figure 3. A generalized workflow for a typical C-H activation experiment.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-2-phenylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methyl-2-phenylpyridine, a compound recognized as a skin and eye irritant.[1] Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of this compound. The following table summarizes its key safety information.

Hazard ClassificationGHS PictogramHazard Statements
Skin Irritant (Category 2)WarningH315: Causes skin irritation[1]
Eye Irritant (Category 2)WarningH319: Causes serious eye irritation[1]

Given these hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as it is considered hazardous waste.[2][3][4][5] Direct disposal in regular trash or down the sewer system is strictly prohibited.[2][6]

1. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a dedicated, leak-proof, and chemically compatible container.[2][7][8]

  • Ensure the container is in good condition and can be securely sealed.[3]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office to avoid incompatible reactions.[8]

2. Labeling of Hazardous Waste:

  • As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your EHS department.[2][5]

  • The label must include:

    • The full chemical name: "this compound".[2]

    • The words "Hazardous Waste".[2][3]

    • The appropriate hazard pictograms (e.g., irritant).[2]

    • The date of waste generation.[2]

    • The name and contact information of the principal investigator or laboratory supervisor.[2]

    • The laboratory location (building and room number).[2]

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[9]

  • The storage area should be away from sources of ignition and incompatible materials.[7]

  • Secondary containment should be used to capture any potential leaks.[5][8]

4. Arranging for Disposal:

  • Once the waste container is full (do not exceed 90% capacity) or when it is no longer being added to, arrange for its collection by your institution's EHS office.[9]

  • Complete and submit a chemical waste collection request form as required by your EHS program.[7]

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[9]

  • If the spill is small and you are trained to handle it, use a chemical spill kit with absorbent, non-combustible materials like vermiculite to contain it.[9]

  • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[9]

  • Decontaminate the spill area and report the incident to your laboratory supervisor and EHS office.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Handling of this compound (in fume hood with PPE) B Generate Waste A->B C Segregate Waste into a Dedicated, Compatible Container B->C I Spill Occurs B->I D Immediately Label Container with 'Hazardous Waste' Tag C->D E Store Sealed Container in Designated Satellite Accumulation Area (with Secondary Containment) D->E F Container Full or No Longer in Use E->F G Submit Chemical Waste Collection Request to EHS F->G H EHS Collects Waste for Proper Disposal (e.g., Incineration) G->H J Contain Spill with Non-Combustible Absorbent I->J K Collect Contaminated Material into Hazardous Waste Container J->K K->D

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or deactivation of this compound for disposal. The standard and recommended procedure is to treat it as a hazardous waste and have it disposed of by a licensed hazardous waste contractor, which typically involves high-temperature incineration for pyridine derivatives.[10] Researchers should not attempt to neutralize this compound without explicit guidance from a qualified chemist and the approval of their institution's EHS department.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methyl-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Methyl-2-phenylpyridine, a compound requiring careful management due to its potential hazards. Adherence to these procedural steps will minimize risk and ensure regulatory compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of Personal Protective Equipment are critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes. Safety glasses with side-shields are a minimum requirement.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling pyridine derivatives. For prolonged contact, butyl rubber or Viton® gloves should be considered. Always inspect gloves for tears or punctures before use.
Body Laboratory CoatA fully buttoned, flame-retardant lab coat should be worn to protect skin and clothing from contamination.
Respiratory Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the necessary steps from preparation to cleanup.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures: Immediate Actions in Case of Exposure

In the event of accidental exposure, immediate and appropriate action is essential.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][3][4][5] Seek immediate medical attention.
Skin Contact Wash the affected area with soap and plenty of water.[3][5] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the person to fresh air.[3][4][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][5] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[1]

Waste Segregation and Collection:

  • Solid Waste: Collect any contaminated materials (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect waste this compound and solutions in a separate, designated, and properly labeled hazardous waste container.[1]

  • Do not mix pyridine-containing waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Disposal of waste pyridine often involves incineration at high temperatures (820°C - 1,600°C).[6]

  • Always follow your institution's specific guidelines and comply with all local, state, and federal regulations for hazardous waste disposal.[1][6] Never pour pyridine or its derivatives down the drain.[3]

By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.